molecular formula C12H14O3 B1273468 4-(Allyloxy)-3-ethoxybenzaldehyde CAS No. 225939-36-6

4-(Allyloxy)-3-ethoxybenzaldehyde

Cat. No.: B1273468
CAS No.: 225939-36-6
M. Wt: 206.24 g/mol
InChI Key: JHYGKIUUKNSJTF-UHFFFAOYSA-N
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Description

4-(Allyloxy)-3-ethoxybenzaldehyde (CAS Registry Number: 225939-36-6) is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . This benzaldehyde derivative features both allyloxy and ethoxy functional groups attached to an aromatic ring, which classifies it as a valuable building block in organic synthesis. The compound's structure includes an aromatic ring, three hydrogen bond acceptors, and six rotatable bonds . Estimated physical properties include a boiling point of approximately 327.6°C (at 760 mmHg) and a flash point of around 143°C . Its density is calculated to be about 1.065 g/cm³ . The compound is intended for research and development applications only and is not for medicinal, household, or other uses. Researchers can utilize this chemical as a versatile precursor or intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and material science research. Safety Information: This product is classified as an irritant. Appropriate safety measures should be taken, including the use of personal protective equipment. For detailed handling and safety information, please consult the Material Safety Data Sheet (MSDS). This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-4-prop-2-enoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-7-15-11-6-5-10(9-13)8-12(11)14-4-2/h3,5-6,8-9H,1,4,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYGKIUUKNSJTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393315
Record name 4-(allyloxy)-3-ethoxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225939-36-6
Record name 3-Ethoxy-4-(2-propen-1-yloxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=225939-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(allyloxy)-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 4-(Allyloxy)-3-ethoxybenzaldehyde via Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(Allyloxy)-3-ethoxybenzaldehyde via Williamson Ether Synthesis

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in the development of complex organic molecules. The synthesis is achieved through the Williamson ether synthesis, a robust and versatile method for forming carbon-oxygen bonds. This document delves into the underlying reaction mechanism, provides a detailed and validated experimental protocol, discusses strategies for process optimization, and outlines critical safety considerations. It is intended for researchers, chemists, and drug development professionals seeking a thorough and practical understanding of this specific etherification.

Introduction: Strategic Importance and Synthetic Approach

This compound serves as a key building block in organic synthesis. Its structure incorporates three distinct functional groups: an aldehyde, an ether, and an alkene. This trifunctional nature allows for a wide range of subsequent chemical transformations, making it a desirable precursor for pharmaceuticals and other high-value chemical entities. The aldehyde can undergo reactions such as Wittig olefination, reductive amination, or oxidation; the allyl group is amenable to transformations like Claisen rearrangement, dihydroxylation, or metathesis.

The Williamson ether synthesis is the chosen method for this transformation due to its reliability and high yields when appropriately optimized.[1] The reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide ion.[2][3] Specifically, the hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) is deprotonated to form a potent phenoxide nucleophile, which then displaces bromide from allyl bromide in a classic bimolecular nucleophilic substitution (S\N2) reaction.[4]

The Williamson Ether Synthesis: A Mechanistic Deep Dive

The synthesis proceeds via a two-step sequence within a single pot, fundamentally an S\N2 mechanism.[1]

Step 1: Deprotonation to form the Nucleophile The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde. Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of moderately strong bases like potassium carbonate (K₂CO₃).[5] The base abstracts the acidic proton, generating a resonant-stabilized phenoxide anion. This anion is a much stronger nucleophile than the starting neutral phenol, a critical factor for driving the reaction forward.[6]

Step 2: S\N2 Attack and Ether Formation The generated phenoxide ion then acts as the nucleophile, attacking the electrophilic carbon of the allyl bromide.[2] This occurs via a concerted, backside attack, inverting the stereochemistry at the carbon if it were chiral (though not applicable in this case).[1] For the S\N2 reaction to be efficient and minimize side reactions, the alkyl halide must be primary and unhindered, a condition perfectly met by allyl bromide.[7] The use of secondary or tertiary halides would strongly favor an E2 elimination side-reaction, producing an alkene instead of the desired ether.[8]

Williamson_Mechanism Figure 1: SN2 Mechanism of Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol 3-Ethoxy-4-hydroxybenzaldehyde Phenoxide Potassium Phenoxide (Nucleophile) Phenol->Phenoxide + Base Base K₂CO₃ (Base) Base->Phenoxide Products1 KHCO₃ + K⁺ TransitionState [Transition State]‡ Phenoxide->TransitionState Backside Attack AlkylHalide Allyl Bromide (Electrophile) AlkylHalide->TransitionState Product This compound TransitionState->Product Ether Formation LeavingGroup KBr (Salt) TransitionState->LeavingGroup Leaving Group Departure

Figure 1: SN2 Mechanism of Synthesis

In-Depth Experimental Protocol

This protocol is designed as a self-validating system, with explanations for each critical step to ensure reproducibility and success.

Reagent and Solvent Selection: The Rationale

The choice of reagents is paramount for maximizing yield and minimizing side products.

ReagentFormulaM.W. ( g/mol )Role & Rationale
3-Ethoxy-4-hydroxybenzaldehydeC₉H₁₀O₃166.17Starting Material: A readily available phenolic aldehyde. The hydroxyl group is sufficiently acidic for deprotonation.[9]
Allyl BromideC₃H₅Br120.98Alkylating Agent: A primary halide that is highly reactive and minimizes the competing E2 elimination reaction.[7]
Potassium Carbonate (Anhydrous)K₂CO₃138.21Base: A moderately strong, non-nucleophilic base, ideal for deprotonating phenols. It is easier to handle than sodium hydride and effective in polar aprotic solvents.[5]
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Solvent: A polar aprotic solvent that effectively solvates the potassium cation but not the phenoxide anion, enhancing its nucleophilicity and accelerating the S\N2 reaction.[1][10]
Step-by-Step Synthesis Procedure

Workflow Figure 2: Experimental Workflow arrow arrow A 1. Reagent Setup - Dissolve ethyl vanillin in DMF - Add K₂CO₃ B 2. Alkylation Reaction - Add allyl bromide dropwise - Heat mixture (e.g., 60-70°C) - Monitor via TLC A->B Initiate Reaction C 3. Reaction Quench & Work-up - Cool to RT - Pour into ice-water - Extract with ethyl acetate B->C Upon Completion D 4. Purification - Wash organic layer (water, brine) - Dry over Na₂SO₄ - Concentrate in vacuo C->D Isolate Crude E 5. Final Isolation - Purify crude product via  column chromatography D->E Refine Product F 6. Characterization - Analyze pure fractions  (¹H NMR, ¹³C NMR, MS, IR) E->F Verify Structure

Figure 2: Experimental Workflow

Materials & Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat plate

  • Nitrogen/Argon inlet (optional, but recommended)

  • Dropping funnel

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-ethoxy-4-hydroxybenzaldehyde (10.0 g, 60.2 mmol, 1.0 equiv.).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, 100 mL) and stir until the solid is fully dissolved. To this solution, add anhydrous potassium carbonate (12.5 g, 90.3 mmol, 1.5 equiv.). The mixture will become a suspension.[11]

  • Addition of Alkylating Agent: Add allyl bromide (6.2 mL, 72.2 mmol, 1.2 equiv.) dropwise to the stirring suspension at room temperature over 10-15 minutes.

  • Reaction Conditions: Heat the reaction mixture to 60-70°C and maintain this temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) eluent system. The reaction is typically complete within 3-5 hours, indicated by the consumption of the starting material.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water (approx. 400 mL). A precipitate or oil may form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL) and saturated brine (1 x 100 mL). This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. The pure this compound is typically isolated as a pale yellow oil or low-melting solid.[12]

Process Optimization and Troubleshooting

Even robust protocols can encounter issues. Understanding the causality behind potential problems allows for effective troubleshooting.[5]

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield / Incomplete Reaction 1. Insufficient base or inactive (hydrated) base. 2. Reaction temperature too low or time too short. 3. Impure starting materials.1. Use freshly dried, anhydrous K₂CO₃. Increase stoichiometry to 2.0 equiv. 2. Increase temperature to 80°C and monitor via TLC until completion. 3. Verify purity of ethyl vanillin and allyl bromide before starting.
Formation of Side Products (TLC) 1. Reaction temperature is too high, promoting side reactions. 2. Presence of water hydrolyzing the allyl bromide. 3. C-alkylation instead of O-alkylation (less common for phenoxides but possible).1. Maintain the recommended temperature range (60-70°C). 2. Ensure all reagents and solvents are anhydrous. 3. The use of polar aprotic solvents like DMF generally favors O-alkylation.
Difficult Purification 1. Residual DMF in the crude product. 2. Product streaking on silica gel column.1. Perform thorough aqueous washes during the work-up to remove DMF. 2. Deactivate the silica gel by adding a small amount (0.5-1%) of triethylamine to the eluent to prevent interaction with the slightly acidic aldehyde.[12]
Alternative Methodologies For industrial scale or green chemistry applications, consider alternatives.1. Phase-Transfer Catalysis (PTC): Use a catalyst like tetrabutylammonium bromide to facilitate the reaction in a biphasic system (e.g., toluene/water with NaOH), avoiding anhydrous conditions.[13][14] 2. Microwave/Ultrasound: These techniques can dramatically reduce reaction times and potentially increase yields.[15][16]

Safety and Handling

Adherence to strict safety protocols is non-negotiable.

  • Allyl Bromide: This reagent is highly flammable, toxic, and a lachrymator.[17] It must be handled in a well-ventilated chemical fume hood at all times.[18] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[19] Avoid inhalation and skin contact.[20]

  • DMF: N,N-Dimethylformamide is a combustible liquid and a potential reproductive toxin. Handle with care in a fume hood.

  • Potassium Carbonate: While less hazardous, it can cause skin and eye irritation. Avoid creating dust.

  • General Precautions: The reaction should be conducted away from ignition sources.[18] Ensure all glassware is properly secured.

Conclusion

The Williamson ether synthesis is a highly effective and adaptable method for preparing this compound from ethyl vanillin. Success hinges on a solid understanding of the S\N2 mechanism, which dictates the choice of a primary alkyl halide and a polar aprotic solvent to maximize nucleophilicity and minimize competing elimination reactions. By following the detailed protocol and considering the optimization strategies outlined in this guide, researchers can reliably synthesize this versatile chemical intermediate with high yield and purity, paving the way for further molecular exploration.

References

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Sources

An In-depth Technical Guide to 4-(Allyloxy)-3-ethoxybenzaldehyde: Synthesis, Structural Elucidation, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Allyloxy)-3-ethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis. Its molecular architecture, featuring an aldehyde, an allyl ether, and an ethoxy group on a benzene ring, offers multiple reactive sites for chemical modification. This makes it a valuable precursor for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and fragrance development. This technical guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an in-depth analysis of its structure through modern spectroscopic techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

PropertyValueSource
Chemical Formula C₁₂H₁₄O₃[1]
Molecular Weight 206.24 g/mol [1]
Appearance Expected to be a colorless to pale yellow liquid or solidInferred from similar compounds
Solubility Soluble in common organic solvents like ethanol, ether, and acetone; limited solubility in water.[2]
Storage Store in a cool, dry place under an inert atmosphere.[3]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[4][5][6] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) reacts with an allyl halide.

Reaction Scheme

G cluster_reactants Reactants cluster_products Products reactant1 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) product This compound reactant1->product Williamson Ether Synthesis reactant2 Allyl Bromide reactant2->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., Acetone) solvent->product byproduct KBr + H₂O + CO₂

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol

This protocol is based on established Williamson ether synthesis procedures.[7][8]

Materials:

  • 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)

  • Allyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent) in anhydrous acetone.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.[5]

  • Addition of Allyl Halide: To the stirred suspension, add allyl bromide (1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: If necessary, the crude this compound can be purified by column chromatography on silica gel.

Structure Elucidation

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected signals for this compound are as follows:

  • Aldehyde Proton: A singlet peak is expected in the downfield region, typically around δ 9.8-10.0 ppm . This significant downfield shift is characteristic of an aldehyde proton.

  • Aromatic Protons: The three aromatic protons will appear as a set of multiplets in the range of δ 6.9-7.5 ppm . The specific splitting pattern will depend on the coupling between them.

  • Allyl Group Protons:

    • The proton on the central carbon of the double bond (-OCH₂-CH=CH₂) will appear as a multiplet around δ 5.9-6.1 ppm .

    • The two terminal vinyl protons (-OCH₂-CH=CH₂) will appear as two separate multiplets (or a doublet of doublets) between δ 5.2-5.5 ppm .

    • The two methylene protons adjacent to the ether oxygen (-OCH₂-CH=CH₂) will appear as a doublet around δ 4.6-4.7 ppm .

  • Ethoxy Group Protons:

    • The two methylene protons (-OCH₂CH₃) will appear as a quartet around δ 4.1-4.2 ppm .

    • The three methyl protons (-OCH₂CH₃) will appear as a triplet around δ 1.4-1.5 ppm .

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. The predicted chemical shifts for this compound are:

  • Aldehyde Carbonyl Carbon: A signal in the highly deshielded region of δ 190-192 ppm .

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm ). The carbons attached to the oxygen atoms will be the most downfield in this region.

  • Allyl Group Carbons:

    • The central carbon of the double bond (-OCH₂-CH=CH₂) is expected around δ 132-134 ppm .

    • The terminal carbon of the double bond (-OCH₂-CH=CH₂) is expected around δ 117-119 ppm .

    • The methylene carbon adjacent to the ether oxygen (-OCH₂-CH=CH₂) is expected around δ 69-71 ppm .

  • Ethoxy Group Carbons:

    • The methylene carbon (-OCH₂CH₃) is expected around δ 64-66 ppm .

    • The methyl carbon (-OCH₂CH₃) is expected in the upfield region, around δ 14-16 ppm .

FT-IR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound include:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹ . The conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde.[12]

  • C-H Stretch (Aldehyde): Two weak bands are expected around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ . The latter is often a sharp and easily identifiable peak.[12][13]

  • C=C Stretch (Aromatic): Medium to weak absorption bands in the region of 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ .

  • C-O Stretch (Ether): Strong absorption bands in the fingerprint region, typically around 1200-1270 cm⁻¹ for the aryl-alkyl ether and 1020-1080 cm⁻¹ for the alkyl-alkyl ether component of the ethoxy group.

  • =C-H Stretch (Alkene): A medium absorption band just above 3000 cm⁻¹ .

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show:

  • Molecular Ion Peak (M⁺): A peak at m/z = 206 , corresponding to the molecular weight of the compound.

  • Major Fragmentation Peaks: Fragmentation is likely to occur at the ether linkages. Common fragments would include the loss of the allyl group (m/z = 165) and subsequent loss of CO from the aldehyde (m/z = 137).

G start This compound (m/z = 206) frag1 Loss of Allyl Radical (m/z = 165) start->frag1 - C₃H₅ frag2 Loss of CO (m/z = 137) frag1->frag2 - CO

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Applications in Research and Development

Substituted benzaldehydes are crucial intermediates in the synthesis of a wide range of biologically active compounds and fine chemicals.[14][15] While specific, extensively documented applications for this compound are not abundant in the literature, its structural motifs suggest significant potential in several areas:

  • Medicinal Chemistry: The core structure is a scaffold that can be elaborated to synthesize novel compounds for drug discovery. The aldehyde can be used in reactions like the Wittig, Horner-Wadsworth-Emmons, or reductive amination to build molecular complexity. The allyl group can be further functionalized through various reactions, including epoxidation, dihydroxylation, or metathesis. Related benzaldehyde derivatives have been investigated as inhibitors of enzymes like aldehyde dehydrogenase (ALDH), which is implicated in cancer.[16]

  • Fragrance and Flavor Industry: Benzaldehyde and its derivatives are well-known for their characteristic aromas.[17] The combination of ethoxy and allyloxy groups in this compound is likely to impart a unique and complex scent profile, making it a candidate for use in perfumery and as a flavoring agent.

  • Polymer and Materials Science: The vinyl group in the allyl moiety can participate in polymerization reactions, suggesting potential use in the synthesis of functionalized polymers.

Conclusion

This compound is a valuable synthetic intermediate with a rich chemical functionality. Its synthesis via the Williamson ether reaction is straightforward and efficient. The structural features of this compound can be thoroughly characterized by a combination of NMR, FT-IR, and mass spectrometry, with predictable and interpretable spectral data. While its full potential in drug development and other fields is still being explored, its versatile structure makes it a promising starting material for the synthesis of novel and complex molecules. This guide provides a solid foundation for researchers and scientists working with this compound, enabling its effective use in their research and development endeavors.

References

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Spectroscopic Profile of 4-(Allyloxy)-3-ethoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Allyloxy)-3-ethoxybenzaldehyde is a substituted aromatic aldehyde with potential applications in organic synthesis, serving as a versatile building block for more complex molecular architectures. Its unique combination of an aldehyde, an ethoxy group, and an allyloxy group on a benzene ring gives rise to a distinct spectroscopic fingerprint. Accurate characterization of this compound is paramount for quality control, reaction monitoring, and structural confirmation in research and development settings. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental spectroscopic principles and data from analogous structures.

Molecular Structure and Key Features

The structure of this compound features a 1,2,4-trisubstituted benzene ring. The aldehyde group is a key reactive site and possesses distinct spectroscopic characteristics. The ethoxy and allyloxy groups, both ethers, contribute to the electronic environment of the aromatic ring and have their own signature signals. Understanding the interplay of these functional groups is crucial for accurate spectral interpretation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic, aldehydic, allylic, and ethoxy protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.85s1HAldehydic proton (-CHO)
~7.42d1HAromatic proton (H-6)
~7.40dd1HAromatic proton (H-2)
~6.95d1HAromatic proton (H-5)
~6.05ddt1HAllylic proton (-OCH₂CH =CH₂)
~5.42dq1HTerminal allylic proton (trans, -OCH₂CH=CH ₂)
~5.30dq1HTerminal allylic proton (cis, -OCH₂CH=CH ₂)
~4.65dt2HAllyloxy methylene protons (-OCH ₂CH=CH₂)
~4.15q2HEthoxy methylene protons (-OCH ₂CH₃)
~1.45t3HEthoxy methyl protons (-OCH₂CH ₃)

Interpretation:

  • Aldehydic Proton: A sharp singlet is expected at a downfield chemical shift (~9.85 ppm) due to the deshielding effect of the carbonyl group.[1][2][3]

  • Aromatic Protons: The three aromatic protons will appear as a complex set of multiplets in the region of 6.9-7.5 ppm. The exact splitting pattern will depend on the coupling constants between them. The proton ortho to the aldehyde group (H-2) and the proton ortho to the allyloxy group (H-6) are expected to be the most downfield due to the electron-withdrawing nature of the aldehyde and the deshielding effect of the ether oxygen.

  • Allyloxy Group: The protons of the allyloxy group will give rise to a characteristic set of signals. The internal vinylic proton will appear as a doublet of triplets of triplets (ddt) around 6.05 ppm. The two terminal vinylic protons will be diastereotopic and appear as two distinct doublet of quartets (dq) around 5.3-5.4 ppm. The methylene protons adjacent to the oxygen will be a doublet of triplets (dt) around 4.65 ppm.

  • Ethoxy Group: The ethoxy group will show a quartet for the methylene protons (~4.15 ppm) and a triplet for the methyl protons (~1.45 ppm), with a typical coupling constant of ~7 Hz.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~191.0Aldehydic carbon (C HO)
~155.0Aromatic carbon (C-4, attached to allyloxy)
~149.0Aromatic carbon (C-3, attached to ethoxy)
~132.5Allylic carbon (-OCH₂C H=CH₂)
~130.0Aromatic carbon (C-1, attached to CHO)
~126.5Aromatic carbon (C-6)
~118.0Terminal allylic carbon (-OCH₂CH=C H₂)
~114.0Aromatic carbon (C-2)
~112.0Aromatic carbon (C-5)
~69.5Allyloxy methylene carbon (-OC H₂CH=CH₂)
~64.5Ethoxy methylene carbon (-OC H₂CH₃)
~14.8Ethoxy methyl carbon (-OCH₂C H₃)

Interpretation:

  • Carbonyl Carbon: The aldehydic carbonyl carbon will be the most downfield signal, typically around 191.0 ppm.[4]

  • Aromatic Carbons: The aromatic carbons will resonate in the 110-160 ppm region. The carbons attached to the oxygen atoms (C-3 and C-4) will be the most downfield in this region due to the deshielding effect of the oxygen.[5]

  • Allyloxy and Ethoxy Carbons: The carbons of the allyloxy and ethoxy groups will appear in the aliphatic region of the spectrum, with the carbons directly attached to oxygen appearing more downfield.[4][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3080Medium=C-H stretch (aromatic and vinylic)
~2980, ~2870MediumC-H stretch (aliphatic)
~2820, ~2720WeakC-H stretch (aldehyde, Fermi doublet)
~1685StrongC=O stretch (aromatic aldehyde)
~1600, ~1580, ~1510Medium-StrongC=C stretch (aromatic ring)
~1260StrongC-O stretch (aryl ether)
~1040StrongC-O stretch (alkyl ether)
~995, ~925Medium=C-H bend (alkene)

Interpretation:

  • Aldehyde Group: The most characteristic peak will be the strong C=O stretching vibration around 1685 cm⁻¹. The presence of two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹, known as a Fermi doublet, is a definitive indicator of an aldehyde C-H stretch.[1][2][3][7][8]

  • Aromatic Ring: The presence of the aromatic ring will be confirmed by the C=C stretching vibrations in the 1500-1600 cm⁻¹ region and the =C-H stretching above 3000 cm⁻¹.[7]

  • Ether Linkages: Strong C-O stretching bands are expected around 1260 cm⁻¹ for the aryl ether and around 1040 cm⁻¹ for the alkyl ethers.

  • Allyl Group: The C=C stretch of the allyl group may be observed around 1645 cm⁻¹, and the out-of-plane =C-H bending vibrations will appear as medium intensity bands around 995 cm⁻¹ and 925 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₁₂H₁₄O₃), the expected molecular weight is approximately 206.09 g/mol .

Predicted Fragmentation Pattern (Electron Ionization - EI)

  • Molecular Ion (M⁺): A peak at m/z = 206, corresponding to the molecular ion, is expected. Aromatic ethers generally show a prominent molecular ion peak due to the stability of the benzene ring.[9][10]

  • Loss of an Allyl Radical: A significant fragment at m/z = 165 is anticipated, resulting from the cleavage of the allyl group (-C₃H₅). This is a common fragmentation pathway for allyl aryl ethers.

  • Loss of an Ethyl Radical: A fragment at m/z = 177 is expected from the loss of an ethyl radical (-C₂H₅) from the ethoxy group.

  • Loss of Formaldehyde: A peak at m/z = 176 may be observed due to the loss of formaldehyde (CH₂O) from the molecular ion.

  • Other Fragments: Other smaller fragments corresponding to the benzoyl cation (m/z = 105) and further fragmentation of the aromatic ring are also possible.

G M [M]⁺˙ m/z = 206 M_minus_C3H5 [M - C₃H₅]⁺ m/z = 165 M->M_minus_C3H5 - C₃H₅˙ M_minus_C2H5 [M - C₂H₅]⁺ m/z = 177 M->M_minus_C2H5 - C₂H₅˙ M_minus_CHO [M - CHO]⁺ m/z = 177 M->M_minus_CHO - CHO˙ C7H5O [C₇H₅O]⁺ m/z = 105 M_minus_C3H5->C7H5O - C₂H₄O

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to achieve optimal resolution and sensitivity.[11]

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and 512-1024 scans.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0.00 ppm.

IR Spectroscopy

Protocol for Attenuated Total Reflectance (ATR)-IR

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[12] Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of neat this compound (a single drop if liquid, a few milligrams if solid) directly onto the ATR crystal.[13]

  • Spectrum Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal.[13] Acquire the IR spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Protocol for Electrospray Ionization (ESI)-MS

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[14][15] Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent.[14]

  • Instrument Setup: Use an ESI mass spectrometer. Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable and abundant signal for the analyte.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and any significant fragment ions.

Conclusion

The predicted spectroscopic data presented in this guide provide a comprehensive fingerprint for the structural confirmation of this compound. The combination of ¹H and ¹³C NMR, IR, and MS provides complementary information that, when analyzed together, allows for an unambiguous identification of the compound. The provided protocols offer a starting point for the experimental acquisition of this data, which is essential for any researcher or professional working with this molecule.

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A Technical Guide to the Synthesis of 4-(Allyloxy)-3-ethoxybenzaldehyde: Starting Materials and Mechanistic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Allyloxy)-3-ethoxybenzaldehyde is a valuable aromatic compound that serves as a key intermediate in the synthesis of more complex molecules within the pharmaceutical and fragrance industries.[1] Its synthesis is primarily achieved through the Williamson ether synthesis, a robust and well-understood reaction.[2][3][4] This technical guide provides an in-depth analysis of the starting materials required for this synthesis, exploring the causality behind their selection. We will dissect the roles of the phenolic precursor, the alkylating agent, the base, and the solvent system. Furthermore, this document presents a detailed, field-proven experimental protocol, complete with process optimization insights and visual diagrams to ensure clarity and reproducibility for researchers, scientists, and professionals in drug development.

The Synthetic Strategy: The Williamson Ether Synthesis

The formation of the ether linkage in this compound is classically performed via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[2][5] The core principle involves the deprotonation of a weakly acidic alcohol or phenol to form a potent nucleophile (an alkoxide or phenoxide), which then attacks an electrophilic alkyl halide to form the ether and a salt byproduct.[4][5]

The selection of this pathway is strategic for several reasons:

  • High Efficiency: The reaction is known for providing good to excellent yields when appropriate starting materials are chosen.

  • Versatility: It can be used to synthesize a wide variety of symmetrical and unsymmetrical ethers.[4][5]

  • Predictability: The SN2 mechanism is well-characterized, allowing for predictable outcomes and troubleshooting.

The general mechanism, as it applies to this synthesis, involves two critical steps:

  • Deprotonation: The phenolic hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde is deprotonated by a base to form a nucleophilic phenoxide ion.

  • Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon of the allyl halide, displacing the halide leaving group and forming the desired ether product.[2][6]

G start_phenol 3-Ethoxy-4-hydroxybenzaldehyde phenoxide Phenoxide Intermediate start_phenol->phenoxide product This compound phenoxide->product SN2 Attack allyl_halide Allyl Bromide halide_ion Bromide Ion (Br⁻) allyl_halide->halide_ion Displacement

Caption: General mechanism for the Williamson ether synthesis.

Core Starting Materials: A Detailed Analysis

The success of the synthesis hinges on the judicious selection of four key components: the phenolic backbone, the allylating agent, the base, and the solvent.

The Phenolic Backbone: 3-Ethoxy-4-hydroxybenzaldehyde (Ethylvanillin)

3-Ethoxy-4-hydroxybenzaldehyde, commonly known as ethylvanillin, serves as the foundational structure and the nucleophile precursor. It is an important flavoring agent with a scent profile stronger than vanillin.[7]

  • Role & Rationale: The critical feature of ethylvanillin is its phenolic hydroxyl group (-OH). The proton of this group is weakly acidic due to the resonance stabilization of the resulting conjugate base (the phenoxide). This acidity allows for its selective deprotonation in the presence of a suitable base, transforming it into a potent oxygen-centered nucleophile ready for the SN2 reaction. The electron-withdrawing nature of the aldehyde group further increases the acidity of the phenol compared to unsubstituted phenol, facilitating the reaction.

  • Safety & Handling: Ethylvanillin is classified as harmful if swallowed and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

Property Value
Chemical Formula C₉H₁₀O₃
Molar Mass 166.17 g/mol
Melting Point 76-78 °C
CAS Number 121-32-4
The Allyl Source: Allyl Bromide

To install the required "allyloxy" group, an electrophilic allyl source is necessary. Allyl bromide is the reagent of choice for this transformation.

  • Role & Rationale: Allyl bromide serves as the electrophile. The carbon atom bonded to the bromine is electron-deficient and susceptible to nucleophilic attack. As a primary halide, it is an excellent substrate for SN2 reactions, as steric hindrance is minimal.[2] The reactivity of allyl halides follows the trend of leaving group ability: R-I > R-Br > R-Cl.[9] While allyl iodide is more reactive, allyl bromide offers a good balance of high reactivity, stability, and cost-effectiveness for most laboratory and industrial applications.

  • Safety & Handling: Allyl bromide is a highly toxic, flammable, and lachrymatory substance. It must be handled with extreme care in a well-ventilated chemical fume hood.

Property Value
Chemical Formula C₃H₅Br
Molar Mass 120.98 g/mol
Boiling Point 70-71 °C
CAS Number 106-95-6
The Catalyst: Role of the Base

The base is arguably the most critical activating agent in the Williamson synthesis. Its function is to deprotonate the phenol, generating the phenoxide nucleophile.[5][10]

  • Role & Rationale: Since phenols are significantly more acidic than alcohols, relatively mild bases can be employed. The choice of base influences the reaction rate, work-up procedure, and overall cost.

    • Potassium Carbonate (K₂CO₃): A commonly used mild, inexpensive, and easy-to-handle solid base. It is typically used in polar aprotic solvents like acetone or DMF.[11] The reaction is heterogeneous, requiring efficient stirring.

    • Sodium Hydroxide (NaOH): A strong, inexpensive base that can be used in aqueous or phase-transfer catalysis conditions, offering a "greener" alternative to organic solvents.[12]

    • Sodium Hydride (NaH): A very strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction to completion. It requires an anhydrous aprotic solvent (like THF or DMF) and careful handling due to its reactivity with water.

The Reaction Medium: Solvent Selection

The solvent plays a crucial role by dissolving the reactants and influencing the reaction kinetics.

  • Role & Rationale: For a classic SN2 reaction, a polar aprotic solvent is ideal. These solvents can solvate the cation (e.g., K⁺ from K₂CO₃) but do not strongly solvate the nucleophile (phenoxide). This leaves the nucleophile "naked" and highly reactive, accelerating the rate of the SN2 attack.

    • Acetone: A common choice due to its low cost, volatility (making it easy to remove post-reaction), and ability to dissolve the reactants.

    • N,N-Dimethylformamide (DMF): A solvent with a higher boiling point that can accelerate sluggish reactions.[9][13] However, its high boiling point makes it more difficult to remove.

    • Acetonitrile (MeCN): Another effective polar aprotic solvent with properties intermediate between acetone and DMF.

    • Solvent-Free Conditions: Some protocols describe efficient etherification under solvent-free conditions, which is environmentally advantageous.[14]

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure for the synthesis of this compound using potassium carbonate as the base and acetone as the solvent.

G start 1. Reagent Setup react 2. Reaction Under Reflux start->react Add reactants to flask monitor 3. Monitor by TLC react->monitor Heat and stir monitor->react Reaction incomplete workup 4. Aqueous Work-up monitor->workup Reaction complete purify 5. Purification workup->purify Extract & dry organic layer analyze 6. Characterization purify->analyze Recrystallization or Chromatography

Caption: Experimental workflow for the synthesis.

Methodology
  • Reaction Setup:

    • To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethoxy-4-hydroxybenzaldehyde (10.0 g, 60.2 mmol, 1.0 eq).

    • Add anhydrous potassium carbonate (12.5 g, 90.3 mmol, 1.5 eq).

    • Add 200 mL of acetone.

  • Addition of Allylating Agent:

    • Begin vigorous stirring of the suspension.

    • Add allyl bromide (6.2 mL, 72.2 mmol, 1.2 eq) dropwise to the flask at room temperature.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 4-6 hours.

  • Reaction Monitoring:

    • Periodically check the reaction's progress using thin-layer chromatography (TLC) until the starting ethylvanillin spot is consumed.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the resulting residue in 150 mL of dichloromethane or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product, often an off-white solid or pale oil, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel if necessary.

Process Optimization and Causality

To ensure a high-yield and high-purity synthesis, several parameters must be carefully controlled.

Parameter Recommendation Causality (The "Why")
Stoichiometry Use a slight excess of base (1.5-2.0 eq) and allyl bromide (1.1-1.3 eq).A molar excess of the base ensures complete deprotonation of the phenol, maximizing the concentration of the active nucleophile. A slight excess of the electrophile (allyl bromide) helps drive the reaction to completion, consuming all of the valuable phenoxide intermediate.
Moisture Control Use anhydrous solvents and reagents where possible, especially with highly reactive bases like NaH.Water can compete with the phenoxide as a nucleophile or deactivate strong bases. While less critical with K₂CO₃ in acetone, excluding moisture is good practice for reproducibility.
Reaction Temperature Refluxing in acetone (~56°C)This temperature provides sufficient thermal energy to overcome the activation energy of the reaction without promoting significant side reactions or solvent loss. Higher temperatures (e.g., in DMF) can be used if the reaction is slow.
Stirring Efficiency Vigorous magnetic or mechanical stirring.In this heterogeneous reaction system (solid K₂CO₃ in liquid acetone), efficient stirring is crucial to maximize the surface area contact between the base and the dissolved phenol, thereby ensuring a consistent and reasonable reaction rate.

Conclusion

The synthesis of this compound is a textbook example of the Williamson ether synthesis, a cornerstone of modern organic chemistry. A successful outcome is not merely a matter of following steps but of understanding the function and interplay of the chosen starting materials. By carefully selecting a high-purity phenolic precursor (ethylvanillin), a reactive allyl halide (allyl bromide), an appropriate base (potassium carbonate), and a suitable polar aprotic solvent (acetone), researchers can achieve a high yield of the desired product in a reproducible and controlled manner. The insights provided in this guide are intended to empower scientists to not only execute this synthesis but to intelligently adapt it for future molecular design and development challenges.

References

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Potential applications of 4-(Allyloxy)-3-ethoxybenzaldehyde in organic chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of 4-(Allyloxy)-3-ethoxybenzaldehyde in Organic Chemistry

Authored by: A Senior Application Scientist

Foreword

In the intricate landscape of organic synthesis, the strategic selection of starting materials and intermediates is paramount to the successful construction of complex molecular architectures. Substituted benzaldehydes, in particular, represent a cornerstone class of compounds, offering a versatile platform for a myriad of chemical transformations. This guide focuses on a uniquely functionalized derivative, this compound. The convergence of an aldehyde, an allyl ether, and an ethoxy group upon a central benzene ring endows this molecule with a rich and diverse reactivity profile. It is not merely a static building block but a dynamic tool, poised for strategic manipulation in medicinal chemistry, materials science, and fine chemical synthesis. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, core reactivity, and potential applications, grounded in established chemical principles and supported by detailed experimental insights.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical properties is the foundation of its effective application. This compound is a compound whose utility is directly linked to its distinct structural features.

PropertyValueSource
Chemical Formula C₁₂H₁₄O₃[1]
Molecular Weight 206.24 g/mol [1]
CAS Number 225939-36-6[1]
Physical Form Liquid[1]
LogP 2.75[1]

Note: Spectroscopic data for the closely related 4-(allyloxy)-3-methoxybenzaldehyde provides a reference for expected spectral characteristics. IR spectra for similar structures show characteristic peaks for the aldehyde C=O stretch and C-H stretches, as well as aromatic C=C vibrations.[2][3] Mass spectrometry data is also available for related compounds, aiding in structural confirmation.[4]

Synthesis of the Core Scaffold

The primary and most efficient route to this compound begins with the commercially available and structurally similar 3-Ethoxy-4-hydroxybenzaldehyde, also known as ethyl vanillin.[5][6][7] The synthesis is a classic example of the Williamson ether synthesis, a robust and reliable method for forming ethers from an alkoxide and a primary alkyl halide.

The reaction involves the deprotonation of the phenolic hydroxyl group of ethyl vanillin with a suitable base, typically a mild inorganic base like potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic allyl bromide in an Sₙ2 reaction, displacing the bromide and forming the desired allyl ether.

Workflow for the Synthesis of this compound

cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product start1 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) reaction Williamson Ether Synthesis (Sₙ2 Reaction) start1->reaction start2 Allyl Bromide start2->reaction start3 Potassium Carbonate (Base) start3->reaction start4 Acetone or DMF (Solvent) start4->reaction workup1 Filter solid K₂CO₃ reaction->workup1 Reaction mixture workup2 Concentrate filtrate (Rotary Evaporation) workup1->workup2 workup3 Column Chromatography workup2->workup3 Crude product product This compound workup3->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from standard procedures for O-allylation of phenols.[8]

  • Reagent Setup: To a solution of 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 equivalents). The use of an excess of a solid base like K₂CO₃ is crucial as it facilitates the deprotonation of the phenol while being easily removable by filtration.

  • Allylation: To this suspension, add allyl bromide (1.2 equivalents) dropwise at room temperature. A slight excess of the alkylating agent ensures the complete consumption of the starting phenol.

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (for acetone, ~60°C) or stir at a slightly elevated temperature (for DMF, 50-60°C). The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.[8][9]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter off the solid potassium carbonate and any salts formed. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is then purified. Dissolve the residue in an organic solvent like ethyl acetate, wash with water and then with a saturated brine solution to remove any remaining inorganic impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[9] For high purity, the product should be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate).[8]

Core Reactivity: A Triumvirate of Functional Groups

The synthetic potential of this compound stems from the distinct and complementary reactivity of its three primary functional groups. This allows for a modular approach to molecular design, where each part of the molecule can be addressed with a high degree of chemical selectivity.

  • The Aldehyde: This group is a classic electrophilic center, ready to engage in a host of carbon-carbon and carbon-heteroatom bond-forming reactions. It is a gateway to a vast array of molecular complexity, including the formation of various heterocyclic systems through condensation reactions with nucleophiles like amines and active methylene compounds.[9]

  • The Allyl Group: The terminal double bond of the allyl ether is a versatile functional handle. It can be subjected to a wide array of transformations, including oxidation (to an epoxide or diol), reduction (to a propyl group), isomerization (to a propenyl ether), and, most significantly, participation in pericyclic reactions.[9]

  • The Aromatic Ring: The benzene ring is electron-rich due to the donating effects of the ether linkages, making it susceptible to electrophilic aromatic substitution. This allows for the introduction of additional functional groups, further expanding the synthetic possibilities.

cluster_aldehyde Aldehyde Reactions cluster_allyl Allyl Group Reactions cluster_ring Aromatic Ring Reactions main This compound Aldehyde Group Allyl Group Aromatic Ring a1 Knoevenagel Condensation main:f1->a1 a2 Wittig Reaction main:f1->a2 a3 Reductive Amination main:f1->a3 a4 Heterocycle Synthesis main:f1->a4 b1 Claisen Rearrangement main:f2->b1 b2 Oxidation (e.g., Dihydroxylation) main:f2->b2 b3 Isomerization main:f2->b3 b4 Metathesis main:f2->b4 c1 Electrophilic Substitution (e.g., Halogenation, Nitration) main:f3->c1

Caption: Key reactivity pathways of the core molecule.

Potential Applications in Organic Synthesis

The Claisen Rearrangement: A Gateway to Ortho-Functionalized Phenols

One of the most powerful applications of this scaffold is the aromatic Claisen rearrangement.[10][11][12] This[13][13]-sigmatropic rearrangement thermally converts the aryl allyl ether into an ortho-allyl phenol.[14] In this case, this compound rearranges to form 5-Allyl-3-ethoxy-4-hydroxybenzaldehyde.

This transformation is synthetically valuable because it achieves a carbon-carbon bond formation at a sterically hindered ortho-position, a manipulation that can be challenging via conventional electrophilic substitution. The resulting product, with its newly installed allyl group and a free phenolic hydroxyl, is a highly valuable intermediate for the synthesis of natural products and pharmaceutical agents.

Detailed Experimental Protocol: Claisen Rearrangement

This protocol is adapted from procedures for structurally similar compounds.[9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a minimal amount of a high-boiling point, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Thermal Rearrangement: Heat the solution to a high temperature (typically 180-220 °C) and maintain it under reflux for several hours. The reaction must be monitored by TLC to track the consumption of the starting material and the appearance of the more polar product.[9]

  • Work-up and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL). The water wash is critical for removing the high-boiling solvent.[9]

  • Purification: Combine the organic layers and wash with saturated brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to afford the pure 3-allyl-5-ethoxy-4-hydroxybenzaldehyde.[9]

Applications in Medicinal Chemistry and Drug Discovery

The substituted benzaldehyde motif is a privileged scaffold in medicinal chemistry. Derivatives have been explored as antimicrobial agents and as allosteric modulators of hemoglobin for treating conditions like sickle cell disease.[8] The this compound structure, in particular, is analogous to key intermediates used in the synthesis of targeted therapeutics, such as phosphodiesterase 4 (PDE4) inhibitors, which are significant in the treatment of inflammatory diseases like psoriasis and COPD.[8]

The molecule serves as an excellent starting point for generating libraries of potential drug candidates. The aldehyde can be used in condensation reactions to build complex pharmacophores.

Exemplar Protocol: Knoevenagel Condensation for Pharmacophore Synthesis

This hypothetical protocol demonstrates the use of the title compound in a C-C bond-forming reaction to create a potential pharmacophore.[8]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • Addition of Reagents: Add an active methylene compound, such as malononitrile (1.1 equivalents), to the solution. Then, add a catalytic amount of a base, like piperidine (e.g., 0.1 equivalents), to initiate the condensation.

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Upon completion, a precipitate of the product may form.

  • Isolation: If a precipitate forms, it can be collected by filtration, washed with cold ethanol, and dried. If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by recrystallization or column chromatography.[8]

Precursor in the Fragrance and Materials Sectors

Beyond pharmaceuticals, substituted benzaldehydes are valuable in the fragrance and flavor industry.[9][15] The specific combination of alkoxy and allyl groups can be modified to produce derivatives with unique aromatic profiles.

In materials science, the presence of the allyl group opens the door to polymerization. This functionality allows the molecule to act as a monomer or a cross-linking agent in the synthesis of novel polymers, potentially leading to materials with tailored thermal or optical properties.[16]

Conclusion

This compound is far more than a simple aromatic aldehyde. It is a strategically designed synthetic intermediate whose value lies in the orthogonal reactivity of its constituent functional groups. The aldehyde provides a reliable entry point for building molecular complexity through condensation and addition reactions. The allyl ether, meanwhile, offers a handle for sophisticated transformations, most notably the Claisen rearrangement, which unlocks access to highly substituted phenolic structures. For scientists in drug discovery, this molecule represents a versatile starting point for the development of novel therapeutics. For synthetic chemists, it is a robust tool for constructing complex target molecules. This guide has outlined the fundamental synthesis, reactivity, and application potential of this compound, providing a solid framework for its integration into advanced research and development programs.

References

  • BenchChem. (n.d.). Application Notes and Protocols: 3-Allyl-5-ethoxy-4-methoxybenzaldehyde as a Versatile Building Block.
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The Strategic deployment of 4-(Allyloxy)-3-ethoxybenzaldehyde in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. 4-(Allyloxy)-3-ethoxybenzaldehyde, a derivative of the readily available ethyl vanillin, has emerged as a highly versatile and strategically valuable scaffold. Its unique trifecta of reactive sites—the electrophilic aldehyde, the versatile allyl ether, and the electronically tunable aromatic ring—offers a rich platform for molecular diversification. This technical guide provides an in-depth exploration of the synthesis, key transformations, and medicinal chemistry applications of this compound. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and showcase its utility in the construction of diverse pharmacophores with a particular focus on anticonvulsant, antimicrobial, and anticancer applications.

Introduction: The Strategic Value of a Multifunctional Building Block

This compound is a crystalline solid at room temperature, characterized by the presence of an electron-donating ethoxy group and an allyloxy moiety on the benzene ring. This substitution pattern not only influences the reactivity of the aldehyde but also provides additional handles for chemical modification. The lipophilic nature of the ethoxy and allyloxy groups can enhance membrane permeability, a desirable property for many drug candidates.

The true synthetic power of this molecule lies in its three distinct reactive centers:

  • The Aldehyde Group: A gateway to a vast array of chemical transformations, including the formation of imines (Schiff bases), chalcones, and various heterocyclic systems.

  • The Allyl Group: A versatile functional group that can undergo a plethora of reactions, most notably the Claisen rearrangement to introduce functionality at the C-5 position of the aromatic ring. It can also be subjected to oxidation, reduction, and addition reactions.

  • The Aromatic Ring: An electronically rich system amenable to electrophilic substitution, allowing for the introduction of further diversity.

This guide will systematically explore the synthetic utility of each of these features, providing the reader with a comprehensive understanding of how to leverage this building block in their own research endeavors.

Synthesis of this compound: A Robust and Scalable Protocol

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from the readily available and bio-sourced ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde).

The Williamson Ether Synthesis: Mechanism and Rationale

This classic SN2 reaction involves the deprotonation of the phenolic hydroxyl group of ethyl vanillin to form a nucleophilic phenoxide ion, which then attacks an electrophilic allyl halide (typically allyl bromide). The choice of a polar aprotic solvent like acetone or DMF is crucial as it solvates the cation of the base without strongly solvating the phenoxide, thus maintaining its nucleophilicity. Potassium carbonate is a commonly used base due to its low cost, moderate reactivity, and ease of removal after the reaction.

Diagram 1: Williamson Ether Synthesis of this compound

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Ethyl Vanillin Ethyl Vanillin Target_Molecule This compound Ethyl Vanillin->Target_Molecule 1. K2CO3 2. Allyl Bromide Allyl Bromide Allyl Bromide Allyl Bromide->Target_Molecule K2CO3 K2CO3 (Base) K2CO3->Target_Molecule Solvent Acetone or DMF Solvent->Target_Molecule Temperature Reflux Temperature->Target_Molecule Byproducts KBr + KHCO3 Target_Molecule->Byproducts forms

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from standard procedures for the allylation of substituted phenols.[1]

Materials:

  • Ethyl vanillin (1 equivalent)

  • Allyl bromide (1.2 equivalents)

  • Anhydrous potassium carbonate (1.5 equivalents)

  • Acetone (or DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl vanillin and anhydrous potassium carbonate.

  • Add a suitable volume of acetone (or DMF) to dissolve the ethyl vanillin.

  • Slowly add allyl bromide to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the crude residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to yield pure this compound.

Expected Yield: 85-95%

Characterization: The structure of the synthesized compound should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Key Transformations and Applications in Medicinal Chemistry

The synthetic utility of this compound is best illustrated by exploring the reactions of its key functional groups.

Reactions of the Aldehyde Group: Building Diverse Heterocyclic Scaffolds

The aldehyde functionality is a cornerstone for the construction of a wide variety of medicinally relevant scaffolds, most notably chalcones and Schiff bases.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via a Claisen-Schmidt condensation between an acetophenone and a benzaldehyde.[2][3] Derivatives of this compound can be readily converted into chalcones, which are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5]

Diagram 2: General Scheme for Chalcone Synthesis

Chalcone_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Building_Block This compound Chalcone Chalcone Derivative Building_Block->Chalcone Acetophenone Substituted Acetophenone Acetophenone->Chalcone Catalyst Base (e.g., KOH) or Acid (e.g., HCl) Catalyst->Chalcone Solvent Ethanol Solvent->Chalcone

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Table 1: Representative Biological Activities of Chalcone Derivatives

Chalcone Derivative ClassBiological ActivityReported IC50/MIC ValuesReference(s)
Substituted Phenyl ChalconesAnticancer (e.g., against MCF-7)IC50 < 20 µg/mL[6]
Heterocyclic ChalconesMonoamine Oxidase (MAO) InhibitionIC50 = 1.6 ± 0.09 µM (for MAO-A)[4]
Hydroxylated ChalconesAnti-inflammatory (NO generation suppression)Potent at 1-10 µM[2]

The condensation of the aldehyde group with primary amines yields Schiff bases (imines), which are versatile intermediates and bioactive molecules in their own right.[7] Schiff bases derived from substituted benzaldehydes have demonstrated significant antimicrobial and anticonvulsant activities.[8][9]

Diagram 3: General Scheme for Schiff Base Synthesis

Schiff_Base_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Building_Block This compound Schiff_Base Schiff Base Derivative Building_Block->Schiff_Base Primary_Amine Primary Amine (R-NH2) Primary_Amine->Schiff_Base Solvent Ethanol Solvent->Schiff_Base Catalyst Catalytic Acid (optional) Catalyst->Schiff_Base

Caption: Condensation reaction for Schiff base formation.

Table 2: Representative Biological Activities of Schiff Base Derivatives

Schiff Base Derivative ClassBiological ActivityReported MIC/ED50 ValuesReference(s)
Benzaldehyde-derived Schiff BasesAntibacterial (E. coli, S. aureus)MIC = 62.5 - 250 µg/mL[10]
Isatin-based Schiff BasesAnticonvulsant (MES and PTZ models)Active at 30-100 mg/kg[9]
Thiazole-containing Schiff BasesAnticancer (e.g., against A549 cells)IC50 = 40.89 µg/mL[11]
Reactions of the Allyl Group: The Claisen Rearrangement for Positional Isomerization

The allyl ether functionality is not merely a protecting group or a lipophilic moiety; it is a key player in the strategic functionalization of the aromatic ring via the Claisen rearrangement. This[3][3]-sigmatropic rearrangement, upon heating, transposes the allyl group to the ortho-position (C-5) of the phenol, yielding 5-allyl-3-ethoxy-4-hydroxybenzaldehyde.[7][12] This transformation is synthetically powerful as it allows for the introduction of a carbon substituent at a position that is not easily accessible through direct electrophilic aromatic substitution.

Diagram 4: The Aromatic Claisen Rearrangement

Claisen_Rearrangement Starting_Material This compound Transition_State [3,3]-Sigmatropic Transition State Starting_Material->Transition_State Heat Intermediate Dienone Intermediate Transition_State->Intermediate Product 5-Allyl-3-ethoxy-4-hydroxybenzaldehyde Intermediate->Product Tautomerization

Caption: Thermal Claisen rearrangement of the allyl ether.

The resulting ortho-allyl phenol is a valuable intermediate for the synthesis of various natural product analogs and other complex molecules. The newly introduced allyl group can be further functionalized, for example, through oxidation to an aldehyde or carboxylic acid, or isomerization to a propenyl group.

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound represents a prime example of a strategically designed building block for medicinal chemistry. Its synthetic accessibility, coupled with the presence of three distinct and versatile reactive sites, provides a robust platform for the generation of diverse chemical libraries. The ability to readily synthesize chalcones, Schiff bases, and to perform the Claisen rearrangement opens up avenues for the development of novel therapeutic agents targeting a wide range of diseases. As the demand for novel chemical entities continues to grow, the judicious use of such multifunctional building blocks will be instrumental in accelerating the drug discovery process.

References

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Physical and chemical characteristics of 4-(Allyloxy)-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the physical and chemical characteristics of 4-(Allyloxy)-3-ethoxybenzaldehyde, a versatile aromatic aldehyde of significant interest to researchers, scientists, and professionals in drug development. While specific experimental data for this compound is not extensively published, this document synthesizes information from structurally related analogs and fundamental chemical principles to offer a robust predictive overview of its properties, synthesis, and potential applications.

Introduction and Molecular Structure

This compound is a polysubstituted aromatic aldehyde. Its molecular structure is characterized by a central benzene ring functionalized with three key groups: an aldehyde (-CHO), an ethoxy (-OCH₂CH₃) group at the C3 position, and an allyloxy (-OCH₂CH=CH₂) group at the C4 position. This unique combination of functional groups imparts a rich chemical reactivity, making it a valuable intermediate in organic synthesis.

The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including condensations, oxidations, and reductions. The electron-donating nature of the ethoxy and allyloxy groups activates the aromatic ring, influencing its reactivity in electrophilic substitution reactions. Furthermore, the terminal double bond of the allyl group offers a site for various addition reactions and rearrangements, such as the Claisen rearrangement.

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₁₂H₁₄O₃[1]
Molecular Weight 206.24 g/mol [1]
Appearance Likely a colorless to pale yellow liquid or low-melting solid.Analogy to similar aromatic aldehydes[2].
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) and have limited solubility in water.General solubility of ethers and aromatic aldehydes[2].
Boiling Point Estimated to be >300 °C at 760 mmHg.Analogy to 4-(allyloxy)-3-methoxybenzaldehyde (313.2 °C at 760 mmHg)[3].
Density Predicted to be around 1.1 g/mL.Analogy to 4-(allyloxy)-3-methoxybenzaldehyde (1.084 g/cm³)[3].
Refractive Index Estimated to be around 1.54.Analogy to 4-(allyloxy)-3-methoxybenzaldehyde (1.537)[3].

Synthesis and Reaction Mechanisms

The most logical and established route for the synthesis of this compound is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.

Proposed Synthetic Pathway: Williamson Ether Synthesis

This synthesis starts from the readily available 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) and allyl bromide.

Synthesis_of_4_Allyloxy_3_ethoxybenzaldehyde reactant1 3-Ethoxy-4-hydroxybenzaldehyde reagents Base (e.g., K₂CO₃) Solvent (e.g., Acetone) reactant1->reagents reactant2 Allyl Bromide reactant2->reagents product This compound reagents->product

Figure 2: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices:

  • Reactants: 3-Ethoxy-4-hydroxybenzaldehyde is chosen as the starting material due to its structural similarity to the target molecule, possessing the required ethoxy and aldehyde functionalities. Allyl bromide is a common and effective allylating agent.

  • Base: A mild base such as potassium carbonate (K₂CO₃) is employed to deprotonate the phenolic hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion. This is crucial for the subsequent nucleophilic attack on the allyl bromide.

  • Solvent: A polar aprotic solvent like acetone is ideal for this reaction. It effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism without interfering with the nucleophile.

Detailed Experimental Protocol (Hypothetical)
  • Preparation: To a solution of 3-ethoxy-4-hydroxybenzaldehyde (1.0 equivalent) in acetone in a round-bottom flask, add potassium carbonate (1.5 equivalents).

  • Reaction: Stir the suspension at room temperature and add allyl bromide (1.2 equivalents) dropwise.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by its three principal functional groups, making it a valuable building block in medicinal chemistry and organic synthesis.

  • Aldehyde Group: This group is susceptible to nucleophilic attack and can participate in a variety of reactions, including:

    • Condensation Reactions: Such as the Knoevenagel condensation, to form carbon-carbon double bonds[4].

    • Reductive Amination: To synthesize secondary and tertiary amines.

    • Oxidation: To form the corresponding carboxylic acid.

    • Reduction: To form the corresponding alcohol.

  • Allyl Group: The double bond in the allyl group can undergo:

    • Claisen Rearrangement: Upon heating, the allyl group can migrate to the ortho position of the aromatic ring, yielding a 3-allyl-4-hydroxy-5-ethoxybenzaldehyde derivative[5].

    • Addition Reactions: Such as halogenation, hydrogenation, and epoxidation.

  • Aromatic Ring: The electron-donating ethoxy and allyloxy groups activate the aromatic ring towards electrophilic substitution reactions.

Potential Applications in Drug Development:

Substituted benzaldehydes are important precursors in the synthesis of a wide range of pharmacologically active molecules. Derivatives of similar structures have shown potential as:

  • Antimicrobial Agents: The benzaldehyde scaffold is present in many compounds with demonstrated antimicrobial activity[4].

  • Anti-inflammatory Agents: The structural motifs can be elaborated to synthesize inhibitors of enzymes like phosphodiesterase 4 (PDE4), which are targets for anti-inflammatory drugs[4].

  • Heterocycle Synthesis: The aldehyde functionality is a key starting point for the construction of various heterocyclic systems, such as quinolines and pyrimidines, which are common in drug molecules[5].

Spectroscopic Characteristics (Predicted)

Predictive analysis of the spectroscopic data for this compound can be made based on the known spectra of its analogs.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8 ppm), aromatic protons (between 6.9 and 7.5 ppm), the protons of the allyl group (a doublet for the -OCH₂- around 4.6 ppm, a multiplet for the -CH= around 6.0 ppm, and two doublets for the =CH₂ between 5.2 and 5.4 ppm), and the protons of the ethoxy group (a quartet for the -OCH₂- around 4.1 ppm and a triplet for the -CH₃ around 1.4 ppm).

  • ¹³C NMR: The carbon NMR spectrum would likely display a signal for the aldehyde carbonyl carbon around 191 ppm, aromatic carbons between 110 and 150 ppm, and signals for the carbons of the allyloxy and ethoxy groups.

  • IR Spectroscopy: The infrared spectrum is anticipated to exhibit a strong absorption band for the C=O stretch of the aldehyde at approximately 1690-1710 cm⁻¹, C-O-C stretching vibrations for the ether linkages, and bands corresponding to the aromatic C=C stretching and C-H bending vibrations. The C=C stretch of the allyl group would appear around 1645 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 206. Fragmentation patterns would likely involve the loss of the allyl group and cleavage of the ether linkages.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on structurally similar compounds, it should be handled with care in a well-ventilated fume hood. It is likely to be an irritant to the skin, eyes, and respiratory tract[6]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.

Conclusion

This compound is a promising, yet under-characterized, chemical intermediate. Its unique combination of reactive functional groups provides a platform for the synthesis of a diverse array of more complex molecules. This technical guide, by drawing upon established chemical principles and data from closely related analogs, provides a foundational understanding for researchers looking to explore the potential of this versatile compound in their synthetic and drug discovery endeavors. Further experimental validation of its properties and reactivity is warranted to fully unlock its potential.

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The Evolving Landscape of Substituted Benzaldehydes: A Technical Guide to 4-(Allyloxy)-3-ethoxybenzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Allure of Substituted Benzaldehydes

Substituted benzaldehydes represent a cornerstone in the edifice of medicinal chemistry and materials science. Their inherent reactivity, coupled with the diverse physicochemical properties imparted by various substituents on the benzene ring, renders them versatile scaffolds for the design and synthesis of novel therapeutic agents and functional materials. Among this broad class of compounds, 4-(Allyloxy)-3-ethoxybenzaldehyde and its analogs have emerged as a focal point of research, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive literature review, delving into the synthesis, chemical properties, and multifaceted biological potential of this promising family of molecules. We will explore the causal relationships behind synthetic strategies and the structure-activity relationships that govern their therapeutic efficacy, offering field-proven insights for professionals in drug discovery and development.

Synthetic Strategies: Crafting the Molecular Framework

The synthesis of this compound and its analogs primarily relies on well-established etherification reactions, with the Williamson ether synthesis being a prominent and versatile method. This is complemented by rearrangement reactions, such as the Claisen rearrangement, which allows for further structural diversification.

Williamson Ether Synthesis: The Workhorse of Ether Formation

The most common and direct route to synthesizing this compound involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) with an allyl halide, typically allyl bromide, in the presence of a base.[1] This nucleophilic substitution reaction is a classic example of the Williamson ether synthesis.

Causality Behind Experimental Choices:

  • Choice of Base: A moderately strong base, such as potassium carbonate (K₂CO₃), is often employed. It is sufficiently basic to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion, without causing unwanted side reactions with the aldehyde functionality.

  • Solvent Selection: A polar aprotic solvent, such as dimethylformamide (DMF) or acetone, is typically used to dissolve the reactants and facilitate the reaction. These solvents effectively solvate the cation of the base, leaving the anion more reactive.

  • Reaction Conditions: The reaction is often carried out at elevated temperatures to increase the reaction rate. Monitoring the reaction progress by thin-layer chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of byproducts.

Detailed Experimental Protocol: Synthesis of this compound

  • To a solution of 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent) in anhydrous acetone, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion of the reaction, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain this compound.

Diagram: Williamson Ether Synthesis of this compound

G reactant1 3-Ethoxy-4-hydroxybenzaldehyde reagents K₂CO₃, Acetone reactant1->reagents reactant2 Allyl Bromide reactant2->reagents product This compound reagents->product

Caption: General scheme for the Williamson ether synthesis.

Claisen Rearrangement: Introducing Structural Complexity

The Claisen rearrangement is a powerful tool for the ortho-allylation of phenols and is particularly useful for synthesizing analogs of this compound with the allyl group directly attached to the benzene ring.[2] This pericyclic reaction involves the thermal rearrangement of an aryl allyl ether to an ortho-allyl phenol.

Causality Behind Experimental Choices:

  • High-Boiling Solvent: The Claisen rearrangement typically requires high temperatures (180-220 °C). Therefore, a high-boiling solvent such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) is necessary to achieve the required reaction temperature.

  • Inert Atmosphere: To prevent oxidation of the phenolic product at high temperatures, the reaction is usually carried out under an inert atmosphere, such as nitrogen or argon.

Detailed Experimental Protocol: Claisen Rearrangement of 4-(Allyloxy)-3-methoxybenzaldehyde

  • Dissolve 4-(allyloxy)-3-methoxybenzaldehyde in a minimal amount of a high-boiling solvent like DMF in a round-bottom flask equipped with a reflux condenser.

  • Heat the solution to 180-220 °C and maintain it under reflux for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with water and extract the product with a suitable organic solvent like dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield 3-allyl-4-hydroxy-5-methoxybenzaldehyde.

Diagram: Claisen Rearrangement of an Aryl Allyl Ether

G start Aryl Allyl Ether transition [3,3]-Sigmatropic Rearrangement start->transition Heat intermediate Cyclohexadienone Intermediate transition->intermediate product ortho-Allyl Phenol intermediate->product Tautomerization

Caption: Mechanism of the aromatic Claisen rearrangement.

A Spectrum of Biological Activities: Therapeutic Potential

This compound and its analogs have demonstrated a remarkable diversity of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.

Antimicrobial and Antifungal Activity

Derivatives of 4-hydroxy-3-methoxybenzaldehyde have shown notable antimicrobial activity.[3][4] The presence of the aldehyde functional group is often crucial for this activity, as it can react with biological nucleophiles such as amino and sulfhydryl groups in proteins and enzymes, leading to microbial cell death. The lipophilicity of the molecule, influenced by the allyloxy and ethoxy groups, can also play a significant role in its ability to penetrate microbial cell membranes.

Some benzaldehydes act as antifungal agents by disrupting cellular antioxidation systems.[5][6] Structure-activity relationship studies have revealed that the presence of an ortho-hydroxyl group on the aromatic ring can enhance antifungal activity.[5]

Table 1: Antimicrobial Activity of Benzaldehyde Analogs

Compound/AnalogTest OrganismMIC (µg/mL)Reference
Ethyl vanillin oxime estersStaphylococcus aureus>50,000[7]
Ethyl vanillin oxime estersPseudomonas aeruginosa>50,000[7]
1,3-bis(aryloxy)propan-2-aminesS. pyogenes, S. aureus2.5[8]
1,3-bis(aryloxy)propan-2-aminesE. faecalis5[8]

Note: MIC stands for Minimum Inhibitory Concentration, the lowest concentration of a substance that prevents visible growth of a microorganism.[9]

Antioxidant Properties

The antioxidant potential of phenolic compounds, including benzaldehyde derivatives, is well-documented. The presence of a phenolic hydroxyl group is a key structural feature for antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals. The position and number of hydroxyl groups, as well as the presence of other electron-donating groups like ethoxy and methoxy, can significantly influence the antioxidant capacity.[10]

Table 2: Antioxidant Activity of Benzaldehyde Analogs (IC50 values)

CompoundDPPH Scavenging (µg/mL)ABTS Scavenging (µg/mL)Reference
Vanillin0.81Stronger than Ascorbic Acid[10]
Vitamin C (Standard)0.44-[10]

Note: IC50 is the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates higher antioxidant activity.[11][12][13][14]

Anti-inflammatory Effects

Several benzaldehyde derivatives have been shown to possess anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[15][16] By inhibiting these pathways, these compounds can suppress the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6).[5][16]

Diagram: Inhibition of NF-κB and MAPK Signaling Pathways

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS Receptor TLR4 LPS->Receptor IKK IKK Receptor->IKK p38 p38 Receptor->p38 JNK JNK Receptor->JNK ERK ERK Receptor->ERK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) p38->Genes JNK->Genes ERK->Genes Benzaldehyde Benzaldehyde Analogs Benzaldehyde->IKK Inhibits Benzaldehyde->p38 Inhibits Benzaldehyde->JNK Inhibits Benzaldehyde->ERK Inhibits NFkB_nuc->Genes

Caption: Anti-inflammatory mechanism of benzaldehyde analogs.

Anticancer Potential

A growing body of evidence suggests that certain benzaldehyde derivatives exhibit cytotoxic activity against various cancer cell lines.[17][18][19][20] The proposed mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival. For example, some benzyloxybenzaldehyde derivatives have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis in HL-60 cells.[17]

Table 3: Cytotoxic Activity of Benzaldehyde Analogs (IC50 values)

Compound/AnalogCell LineIC50 (µM)Reference
2-(benzyloxy)-5-methoxybenzaldehydeHL-60< 10[17]
2-[(3-methoxybenzyl)oxy]benzaldehydeHL-60< 10[17]
1,3,4-oxadiazole-thioether derivativeHepG2 (Liver Cancer)0.7[19]
1,3,4-oxadiazole-thioether derivativeMCF-7 (Breast Cancer)18.3[19]

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint

Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry for the rational design of more potent and selective drug candidates. For this compound and its analogs, several key structural features have been identified that influence their biological activity.

  • The Aldehyde Group: The aldehyde functionality is often a critical pharmacophore, participating in interactions with biological targets. Its conversion to other functional groups, such as oximes or hydrazones, can modulate the biological activity, sometimes leading to enhanced potency.[7]

  • Substitution on the Benzene Ring: The nature and position of substituents on the aromatic ring significantly impact the electronic and steric properties of the molecule, thereby influencing its interaction with biological receptors.

    • Electron-donating groups , such as ethoxy and methoxy, can enhance the antioxidant activity by increasing the electron density on the aromatic ring and stabilizing the resulting phenoxy radical.

    • The position of hydroxyl groups is crucial for antioxidant and antifungal activities.[5][10]

  • The Allyloxy Group: The allyloxy moiety contributes to the overall lipophilicity of the molecule, which can affect its membrane permeability and bioavailability. The double bond in the allyl group also offers a site for further chemical modification.

Future Directions and Conclusion

The exploration of this compound and its analogs has unveiled a rich tapestry of biological activities, highlighting their potential as lead compounds in drug discovery. While significant progress has been made in understanding their synthesis and delineating their pharmacological properties, several avenues for future research remain.

Further investigation into the precise molecular targets and mechanisms of action for their various biological effects is warranted. Comprehensive in vivo studies are necessary to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of these compounds. The development of more efficient and green synthetic methodologies will also be crucial for their large-scale production.

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Methodological & Application

Application Note: A Robust Protocol for the Williamson Ether Synthesis of 4-(Allyloxy)-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Allyloxy)-3-ethoxybenzaldehyde is a valuable synthetic intermediate in medicinal chemistry and materials science. Its structure, featuring an aldehyde, an ether linkage, and an allyl group, provides multiple points for further chemical modification. This document provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers, chemists, and professionals in drug development. The synthesis is achieved via the Williamson ether synthesis, a reliable and versatile method for forming ethers.[1][2] This reaction proceeds through an SN2 mechanism, involving the nucleophilic attack of a deprotonated alcohol or phenol on an organohalide.[3][4]

This guide emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the reaction dynamics.

Reaction Scheme and Mechanism

The synthesis involves the O-alkylation of 3-ethoxy-4-hydroxybenzaldehyde with allyl bromide.

Overall Reaction:

Mechanism: SN2 Pathway

The Williamson ether synthesis is a classic bimolecular nucleophilic substitution (SN2) reaction.[3] The process occurs in two primary steps:

  • Deprotonation: The weakly acidic phenolic hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde is deprotonated by a base, typically potassium carbonate, to form a highly nucleophilic phenoxide ion.[5]

  • Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon of allyl bromide, displacing the bromide leaving group in a single, concerted step to form the desired ether.[4]

G Phenoxide Phenoxide Product Product Phenoxide->Product SN2 Attack Byproduct Byproduct AllylBromide AllylBromide AllylBromide->Product Phenol Phenol Base Base

Materials, Reagents, and Instrumentation

Reagent Data
ReagentMolar Mass ( g/mol )EquivalentsAmount (for 10 mmol scale)CAS No.
3-Ethoxy-4-hydroxybenzaldehyde166.171.01.66 g121-32-4
Allyl Bromide120.981.21.45 g (1.05 mL)106-95-6
Potassium Carbonate (K₂CO₃)138.211.52.07 g584-08-7
N,N-Dimethylformamide (DMF)73.09-25 mL68-12-2
Ethyl Acetate88.11-As needed141-78-6
Hexane86.18-As needed110-54-3
Saturated Brine Solution--As needed-
Anhydrous Sodium Sulfate142.04-As needed7757-82-6
Instrumentation
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

Detailed Experimental Protocol

This protocol is based on established Williamson ether synthesis procedures.[6][7]

1. Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-ethoxy-4-hydroxybenzaldehyde (1.66 g, 10 mmol).

  • Add anhydrous potassium carbonate (2.07 g, 15 mmol). Rationale: Using an excess of the base ensures complete deprotonation of the starting phenol, driving the reaction to completion.[7]

  • Add N,N-Dimethylformamide (DMF, 25 mL) to the flask. Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction without interfering with the nucleophile.[1]

  • Attach a reflux condenser to the flask.

2. Reagent Addition and Reaction

  • Begin stirring the suspension at room temperature.

  • Using a syringe or dropping funnel, add allyl bromide (1.05 mL, 12 mmol) dropwise to the mixture over 5-10 minutes. Rationale: Dropwise addition helps to control any potential exotherm and prevents side reactions.

  • After the addition is complete, heat the reaction mixture to 60-70 °C using a heating mantle or oil bath.

  • Maintain the temperature and continue stirring for 3-5 hours.

3. Reaction Monitoring

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Prepare a TLC plate and spot the starting material (a solution of 3-ethoxy-4-hydroxybenzaldehyde in ethyl acetate) and a sample from the reaction mixture.

  • Develop the plate using a solvent system such as 3:1 Hexane:Ethyl Acetate.

  • Visualize the spots under a UV lamp. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

4. Work-up and Extraction

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL). Rationale: The product is organic-soluble and will move into the ethyl acetate layer, while inorganic salts like potassium bromide remain in the aqueous layer.

  • Combine the organic layers.

  • Wash the combined organic phase with saturated brine solution (2 x 50 mL). Rationale: Washing with brine helps to remove residual water and some water-soluble impurities from the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

5. Purification and Characterization

  • Concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 9:1 Hexane:EtOAc).[8]

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G start Start setup 1. Reaction Setup - Add reactants to flask:  - 3-Ethoxy-4-hydroxybenzaldehyde  - K₂CO₃  - DMF start->setup addition 2. Reagent Addition - Add Allyl Bromide dropwise setup->addition react 3. Reaction - Heat to 60-70 °C - Stir for 3-5 hours addition->react monitor 4. Monitoring - Check progress with TLC react->monitor monitor->react Incomplete workup 5. Work-up - Quench with water - Extract with Ethyl Acetate - Wash with brine monitor->workup Complete purify 6. Purification - Dry over Na₂SO₄ - Concentrate via Rotovap - Column Chromatography workup->purify characterize 7. Characterization - NMR, MS purify->characterize end End Product characterize->end

Safety Precautions

It is imperative to handle all chemicals with care in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-Ethoxy-4-hydroxybenzaldehyde: May cause skin, eye, and respiratory irritation.[9] Avoid inhalation of dust and contact with skin and eyes.[10][11]

  • Allyl Bromide: Highly flammable liquid and vapor.[12] It is toxic if swallowed or inhaled and causes severe skin burns and eye damage.[13][14][15] Handle this reagent with extreme caution in a chemical fume hood.[16]

  • N,N-Dimethylformamide (DMF): A combustible liquid that can be harmful if inhaled or absorbed through the skin. It is a suspected teratogen.

  • Potassium Carbonate: Causes skin and serious eye irritation.

Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Reaction is slow or incomplete 1. Insufficient heating. 2. Inactive base (K₂CO₃ may have absorbed moisture). 3. Impure starting materials.1. Ensure the reaction temperature is maintained at 60-70 °C. 2. Use freshly opened or properly dried potassium carbonate. 3. Verify the purity of reactants before starting.
Low Yield 1. Incomplete reaction. 2. Product loss during extraction/work-up. 3. Side reactions (e.g., elimination).1. Extend the reaction time and continue monitoring by TLC. 2. Ensure thorough extraction and minimize transfers. 3. Maintain the recommended reaction temperature; higher temperatures can favor elimination.
Product is difficult to purify 1. Presence of closely related impurities. 2. Oiling out during recrystallization attempts.1. Optimize the solvent system for column chromatography; a shallower gradient may be needed.[8] 2. If using recrystallization, ensure slow cooling. If the problem persists, purify by column chromatography first.[8]

References

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Application Notes and Protocols for the Claisen Rearrangement of 4-(Allyloxy)-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the Claisen rearrangement of 4-(allyloxy)-3-ethoxybenzaldehyde to synthesize 5-allyl-2-hydroxy-3-ethoxybenzaldehyde. This transformation is a pivotal carbon-carbon bond-forming reaction, yielding a highly functionalized aromatic aldehyde, a valuable building block for drug discovery and natural product synthesis. We present two robust protocols: a rapid, high-yield microwave-assisted method and a conventional thermal method. This guide details the reaction mechanism, step-by-step experimental procedures, materials, safety precautions, and expected outcomes, tailored for researchers in organic synthesis and medicinal chemistry.

Introduction

The Claisen rearrangement is a powerful, thermally driven[1][1]-sigmatropic rearrangement that transforms allyl aryl ethers into ortho-allyl phenols.[2][3] This concerted, intramolecular process proceeds through a highly ordered cyclic transition state, making it a reliable and stereospecific method for forming new carbon-carbon bonds.[2][4] The aromatic Claisen rearrangement is particularly valuable as it introduces an allyl group ortho to a hydroxyl group, creating a versatile synthetic handle for further molecular elaboration.

The target molecule, 5-allyl-2-hydroxy-3-ethoxybenzaldehyde, is a substituted salicylaldehyde derivative. Such scaffolds are prevalent in biologically active compounds and serve as key precursors for synthesizing complex heterocyclic systems. This application note provides detailed, field-proven protocols for its synthesis, beginning with the preparation of the requisite starting material, this compound.

Reaction Mechanism and Workflow

The Claisen rearrangement of this compound is a classic example of an aromatic[1][1]-sigmatropic shift. The reaction is thermally induced and proceeds through a concerted pericyclic mechanism.

Mechanism Insight: The reaction initiates by the movement of six electrons in a cyclic fashion. The C-O bond of the ether cleaves as a new C-C bond forms between the terminal carbon of the allyl group and the ortho carbon of the benzene ring.[3][5] This step transiently disrupts the aromaticity of the ring, forming a non-aromatic cyclohexadienone intermediate. This intermediate rapidly tautomerizes to restore the highly stable aromatic system, yielding the final o-allylphenol product.[4]

Caption: Mechanism of the Claisen Rearrangement.

(Note: The above DOT script is a template. Actual chemical structure images would be required for a functional diagram.)

Overall Experimental Workflow

The synthesis is a two-stage process. The first stage is the preparation of the starting ether via a standard Williamson ether synthesis. The second stage is the Claisen rearrangement itself.

G A Start: 3-Ethoxy-4-hydroxybenzaldehyde B Step 1: Allylation (Williamson Ether Synthesis) A->B C Intermediate: This compound B->C D Step 2: Claisen Rearrangement (Microwave or Thermal) C->D E Crude Product D->E F Step 3: Purification (Column Chromatography) E->F G Final Product: 5-Allyl-2-hydroxy-3-ethoxybenzaldehyde F->G H Analysis (NMR, IR, MS) G->H

Sources

Application Notes: Leveraging 4-(Allyloxy)-3-ethoxybenzaldehyde in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted benzaldehydes are cornerstone building blocks in medicinal chemistry, providing a versatile scaffold for the synthesis of a wide array of therapeutic agents.[1][2][3] This application note provides an in-depth guide to the synthetic utility of 4-(Allyloxy)-3-ethoxybenzaldehyde, a multifunctional intermediate poised for complex molecular construction. We present detailed, field-proven protocols for its preparation via Williamson ether synthesis and its subsequent transformation through the powerful Aromatic Claisen Rearrangement. The causality behind experimental choices, mechanistic insights, and the strategic value of the resulting intermediates are discussed to empower researchers in drug discovery and development.

Introduction: Strategic Value in Medicinal Chemistry

This compound is a synthetic aromatic aldehyde that offers a unique combination of reactive sites, making it a highly valuable precursor for pharmaceutical intermediates. Its structure incorporates three key functional groups, each providing a distinct handle for synthetic manipulation:

  • The Aldehyde Group: Serves as a primary reaction center for forming carbon-carbon and carbon-nitrogen bonds through reactions like aldol condensations, Wittig reactions, reductive aminations, and the formation of heterocyclic rings (e.g., pyrazoles, Schiff bases).[2]

  • The Allyl Ether: This moiety is not merely a protecting group for the phenolic hydroxyl. It is a latent reactive handle that can undergo a strategic[4][4]-sigmatropic rearrangement—the Claisen rearrangement—to introduce an allyl group onto the aromatic ring, thereby forming a new carbon-carbon bond ortho to the hydroxyl group.[4][5]

  • The Ethoxy Group: This group modifies the electronic properties of the aromatic ring and can influence the molecule's solubility, metabolic stability, and binding interactions with biological targets.

The strategic combination of these groups allows for a multi-step, divergent synthesis approach, enabling the creation of diverse molecular architectures from a single, advanced intermediate. This is particularly advantageous in the construction of compound libraries for screening against various disease targets, including inflammatory conditions, microbial infections, and cancer.

Physicochemical and Safety Data

Accurate characterization and safe handling are paramount for successful and reproducible synthesis. The properties of this compound are summarized below.

PropertyValueReference / Source
Chemical Name This compound-
Synonyms Ethyl O-allyl vanillin-
CAS Number 121159-33-7Chemical Supplier Data
Molecular Formula C12H14O3[6]
Molecular Weight 206.24 g/mol [6]
Appearance Colorless to pale yellow liquid/solid[7] (by analogy)
Solubility Soluble in organic solvents (ethanol, ether, acetone); limited solubility in water.[7]
Storage Store under an inert atmosphere at room temperature.

Safety Profile: While a specific safety data sheet for this exact compound is not widely available, data from structurally related compounds like 4-(allyloxy)benzaldehyde and 4-(allyloxy)-3-methoxybenzaldehyde suggest the following hazards.[8][9]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[8][9]

  • Precautionary Measures: Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Core Synthetic Protocols

Protocol 1: Synthesis of this compound

Principle: This protocol employs the Williamson ether synthesis, a robust and widely used method for forming ethers. The phenolic hydroxyl group of 3-Ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) is deprotonated by a mild base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic allyl bromide to form the desired allyl ether.

Materials:

  • 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin, 1.0 eq)

  • Allyl Bromide (1.2 eq)

  • Anhydrous Potassium Carbonate (K2CO3, 1.5 eq)

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser)

  • Magnetic stirrer and heating mantle

  • Thin-Layer Chromatography (TLC) apparatus

Step-by-Step Methodology:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add 3-Ethoxy-4-hydroxybenzaldehyde (1.0 eq) and anhydrous acetone (or DMF) to dissolve. Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Allylation: Begin vigorous stirring. Add allyl bromide (1.2 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C) or to 60°C (for DMF).

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting material (ethyl vanillin) is fully consumed. This typically takes 4-6 hours.

  • Workup: Once complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of acetone.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to remove the solvent.

  • Purification: The resulting crude residue can be purified by column chromatography on silica gel if necessary, though often the product is of sufficient purity for the next step. If the reaction is clean, the crude product can be dissolved in a suitable organic solvent like dichloromethane, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product.

Causality Behind Choices:

  • Solvent: Anhydrous polar aprotic solvents like acetone or DMF are used because they readily dissolve the reactants but do not participate in the reaction. They also effectively solvate the cation of the base (K+), enhancing the nucleophilicity of the phenoxide.

  • Base: Potassium carbonate is a mild, inexpensive base that is sufficient to deprotonate the phenol without causing side reactions with the aldehyde or allyl bromide.

  • Excess Reagents: A slight excess of allyl bromide and potassium carbonate is used to ensure the complete consumption of the more valuable starting material, ethyl vanillin.

G cluster_0 Protocol 1: Williamson Ether Synthesis Workflow start Dissolve Ethyl Vanillin & K2CO3 in Acetone add_allyl Add Allyl Bromide dropwise start->add_allyl reflux Heat to Reflux (4-6 hours) add_allyl->reflux monitor Monitor by TLC reflux->monitor Check for starting material monitor->reflux workup Cool, Filter Solids, & Concentrate monitor->workup Reaction Complete product Obtain Crude This compound workup->product

Caption: Workflow for the synthesis of the title compound.

Protocol 2: Aromatic Claisen Rearrangement to 3-Allyl-5-ethoxy-4-hydroxybenzaldehyde

Principle: This protocol utilizes the Aromatic Claisen Rearrangement, a powerful, thermal[4][4]-sigmatropic reaction.[4][10] Heating the allyl aryl ether forces a concerted, intramolecular rearrangement through a cyclic six-membered transition state.[5][11] This forms a new C-C bond at the ortho position, temporarily disrupting aromaticity. A rapid tautomerization follows, restoring the stable aromatic ring and yielding the ortho-allyl phenol product.

Materials:

  • This compound (1.0 eq)

  • High-boiling solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylformamide (DMF))

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated NaCl solution (brine)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a minimal amount of NMP.

  • Reaction: Heat the solution to a high temperature (typically 180–220 °C) under an inert atmosphere (e.g., Nitrogen).[12] The reaction can also be performed efficiently in a microwave reactor.

  • Monitoring: Maintain the temperature and monitor the reaction by TLC until the starting material has been consumed (typically 2-4 hours).

  • Workup: Allow the reaction mixture to cool completely to room temperature. Dilute the mixture with deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of NMP).

  • Washing: Combine the organic layers and wash sequentially with water and then saturated brine to remove any residual NMP and salts.

  • Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-Allyl-5-ethoxy-4-hydroxybenzaldehyde.[12]

Causality Behind Choices:

  • High Temperature: The Claisen rearrangement has a significant activation energy barrier associated with forming the highly ordered cyclic transition state, necessitating thermal energy to proceed at a practical rate.[4]

  • Solvent: A high-boiling polar aprotic solvent like NMP is required to reach the necessary reaction temperatures. Its polar nature can also help accelerate the reaction.[10][13]

  • Workup: The aqueous wash and extraction are critical for removing the high-boiling solvent (NMP) from the desired product, which is preferentially soluble in the organic DCM layer.

Mechanistic Deep Dive: The Aromatic Claisen Rearrangement

The transformation of this compound is a classic example of an Aromatic Claisen Rearrangement. The reaction is a concerted, pericyclic process that falls under the category of[4][4]-sigmatropic rearrangements.[4][13]

The mechanism proceeds in two key stages:

  • [4][4]-Sigmatropic Shift: Upon heating, the six electrons from the C-O sigma bond, the C=C pi bond of the allyl group, and the C=C pi bond of the aromatic ring reorganize in a cyclic fashion. This concerted process involves the breaking of the C1-O bond of the ether and the simultaneous formation of a new C3-C(ortho) sigma bond. This step proceeds through a highly ordered, chair-like transition state and results in a non-aromatic cyclohexadienone intermediate.[5][11]

  • Tautomerization (Rearomatization): The cyclohexadienone intermediate is unstable because it has lost the thermodynamic stability of the benzene ring. It rapidly undergoes a proton transfer (tautomerization) to regenerate the aromatic system, yielding the final, stable ortho-allyl phenol product. This rearomatization is the primary thermodynamic driving force for the overall reaction.[4][11]

G cluster_0 Mechanism: Aromatic Claisen Rearrangement A This compound (Starting Material) TS [3,3]-Sigmatropic Chair-like Transition State A->TS Heat (Δ) (Concerted Shift) B Cyclohexadienone Intermediate (Non-aromatic) TS->B C 3-Allyl-4-hydroxy-5-ethoxybenzaldehyde (Final Product) B->C Tautomerization (Rearomatization)

Caption: Key stages of the Claisen Rearrangement.

Conclusion: A Gateway to Novel Scaffolds

This compound is more than a simple aromatic aldehyde; it is a strategically designed precursor for advanced pharmaceutical intermediates. The protocols detailed herein provide reliable methods for its synthesis and its subsequent, powerful transformation into 3-allyl-4-hydroxy-5-ethoxybenzaldehyde. This product, with its newly installed allyl group and preserved aldehyde and hydroxyl functionalities, serves as a versatile platform for further elaboration.[14] It is a key building block for accessing novel chemical matter with potential applications in a range of therapeutic areas, underscoring its importance for researchers and scientists in the field of drug development.

References

  • 18.4: Reactions of Ethers - Claisen Rearrangement. (2024). Chemistry LibreTexts. [Link]

  • Claisen Rearrangement: Mechanism and examples. (n.d.). Chemistry Notes. [Link]

  • Claisen Rearrangement. (n.d.). Organic Chemistry Portal. [Link]

  • Video:[4][4] Sigmatropic Rearrangement of Allyl Vinyl Ethers: Claisen Rearrangement. (2023). JoVE. [Link]

  • Claisen Rearrangement: Allyl Vinyl Ethers & Mechanism. (n.d.). Collegedunia. [Link]

  • 4-(Allyloxy)-3-methoxybenzaldehyde. (n.d.). PubChem. [Link]

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Application Note: Comprehensive Analytical Characterization of 4-(Allyloxy)-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive suite of analytical methodologies for the detailed characterization of 4-(Allyloxy)-3-ethoxybenzaldehyde. As a key intermediate in organic synthesis, particularly in the pharmaceutical and fragrance industries, ensuring its identity, purity, and quality is paramount. This guide presents an integrated approach utilizing chromatographic and spectroscopic techniques to deliver a complete analytical profile of the compound. We provide detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography (GC) for residual solvent analysis, and a suite of spectroscopic methods (NMR, MS, IR) for unambiguous structural elucidation. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems, grounded in authoritative standards from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Introduction

This compound is a substituted aromatic aldehyde whose molecular structure offers multiple reactive sites, making it a valuable building block for more complex molecules. The presence of the aldehyde, ether, and alkene functional groups necessitates a multi-faceted analytical approach to confirm its structure and quantify impurities. In research and drug development, a failure to properly characterize such an intermediate can lead to significant downstream consequences, including reaction failures, impurity propagation, and compromised final product quality. This guide is designed for researchers, quality control analysts, and drug development professionals, providing the necessary tools to establish a robust and reliable quality profile for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 120955-71-7ChemicalBook[1]
Molecular Formula C₁₂H₁₄O₃ChemicalBook[1]
Molecular Weight 206.24 g/mol ChemicalBook[1]
Appearance Solid, semi-solid, or liquidSigma-Aldrich[2]
Storage Inert atmosphere, room temperatureSigma-Aldrich[2]

Chromatographic Analysis: Purity and Volatile Impurities

Chromatographic methods are the cornerstone of purity assessment, offering the high-resolution separation required to distinguish the main analyte from structurally similar impurities and residual solvents.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Related Substances

Principle: Reversed-phase HPLC with UV detection is the premier method for quantifying non-volatile organic compounds. The aromatic nature and conjugated system of this compound make it an excellent chromophore, allowing for sensitive detection. A C18 stationary phase is selected for its hydrophobicity, which effectively retains the moderately polar analyte, enabling separation from both more polar and less polar impurities.

Experimental Workflow: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep1 Weigh ~10 mg of This compound prep2 Dissolve in Diluent (ACN:H₂O) to 10 mL prep1->prep2 prep3 Vortex & Sonicate to ensure dissolution prep2->prep3 prep4 Filter through 0.45 µm PTFE filter prep3->prep4 analysis1 Equilibrate HPLC System with Mobile Phase prep4->analysis1 Transfer to HPLC vial analysis2 Perform System Suitability (SST) Injections analysis1->analysis2 analysis3 Inject Sample (e.g., 10 µL) analysis2->analysis3 data1 Integrate Chromatogram analysis3->data1 data2 Calculate Purity by Area Percent data1->data2 data3 Report Results vs. Specifications data2->data3 Integrated_Strategy cluster_start cluster_techniques cluster_results cluster_final Start Test Material: This compound HPLC HPLC-UV Start->HPLC GC GC-FID Start->GC NMR NMR (¹H, ¹³C) Start->NMR MS Mass Spec. Start->MS IR FTIR Start->IR Purity Purity & Related Substances HPLC->Purity Solvents Residual Solvents GC->Solvents Structure Structural Connectivity (Proton/Carbon Skeleton) NMR->Structure MolWeight Molecular Weight & Fragmentation MS->MolWeight FuncGroups Functional Groups IR->FuncGroups Report Certificate of Analysis (CoA) Purity->Report Solvents->Report Structure->Report MolWeight->Report FuncGroups->Report

Caption: An integrated approach combining multiple techniques for full characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy are unparalleled for providing detailed information about the molecular skeleton. ¹H NMR confirms the presence and connectivity of different proton environments (aromatic, aldehyde, allyl, ethoxy), while ¹³C NMR confirms the carbon framework.

Protocol 3.1: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Interpretation:

    Table 4: Expected NMR Spectral Data (Predicted)

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
Aldehyde (-CHO) ~9.8 (s, 1H)~191Aldehyde protons are highly deshielded.
Aromatic (Ar-H) 7.0 - 7.5 (m, 3H)110 - 155Complex splitting pattern due to trisubstituted ring.
Allyl (-OCH₂CH=CH₂) ~6.0 (m, 1H, -CH=)~133 (-CH=)Internal alkene proton.
~5.3 (m, 2H, =CH₂)~118 (=CH₂)Terminal alkene protons.
~4.6 (d, 2H, -OCH₂-)~70 (-OCH₂-)Methylene adjacent to oxygen.
Ethoxy (-OCH₂CH₃) ~4.1 (q, 2H, -OCH₂-)~65 (-OCH₂-)Methylene adjacent to oxygen.
~1.4 (t, 3H, -CH₃)~15 (-CH₃)Methyl group.
Mass Spectrometry (MS)

Principle: MS provides the molecular weight of the compound and offers structural information through fragmentation patterns. Electrospray Ionization (ESI) is a soft technique suitable for confirming the molecular ion, while Electron Impact (EI) can provide more detailed fragmentation.

Protocol 3.2: MS Sample Preparation and Analysis

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Acquisition: Analyze via direct infusion into an ESI-MS or by GC-MS using EI.

  • Data Interpretation:

    Table 5: Expected Mass Spectrometry Data

IonExpected m/zIonization ModeNotes
[M+H]⁺ 207.0965ESI (+)Protonated molecular ion (C₁₂H₁₅O₃⁺).
[M+Na]⁺ 229.0784ESI (+)Sodium adduct, common in ESI.
[M]⁺˙ 206.09EIMolecular ion.
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. It serves as a rapid and effective identity check.

Protocol 3.3: FTIR Sample Preparation and Analysis

  • Sample Preparation: Place a small amount of the liquid sample directly onto the ATR crystal or prepare a KBr pellet if the sample is a solid.

  • Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Interpretation:

    Table 6: Characteristic FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)IntensityNotes
Aldehyde C-H Stretch 2850-2750Medium, often two peaksA key diagnostic for aldehydes.
Aldehyde C=O Stretch ~1705-1685StrongConjugation to the aromatic ring lowers the frequency.
Aromatic C=C Stretch 1600-1450Medium-StrongMultiple bands are characteristic of the aromatic ring.
Allyl C=C Stretch ~1645MediumAlkene double bond vibration.
Ether C-O Stretch 1300-1000StrongAromatic ethers show strong absorption in this region.

Method Validation Principles

Any analytical method used for quality control in a regulated environment must be validated to ensure it is fit for its intended purpose. V[3]alidation should be performed according to the ICH Q2(R1) guideline.

[4][5][6]*** Method Validation Workflow

Validation_Workflow start Define Analytical Procedure specificity Specificity (Discrimination from impurities) start->specificity linearity Linearity (Proportional response) specificity->linearity range_node Range (Concentration interval) linearity->range_node accuracy Accuracy (% Recovery) range_node->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod Detection Limit (LOD) precision->lod loq Quantitation Limit (LOQ) precision->loq robustness Robustness (Minor variations) lod->robustness loq->robustness end_node Validated Method robustness->end_node

Caption: A typical workflow for analytical method validation as per ICH guidelines.

Key Validation Characteristics:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value, often determined by spike recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay) and intermediate precision (inter-assay).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitated with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The comprehensive characterization of this compound requires an integrated analytical strategy. The protocols detailed in this application note provide a robust framework for establishing the identity, purity, and quality of this important chemical intermediate. HPLC-UV is essential for purity assessment, GC-FID effectively controls residual solvents, and a combination of NMR, MS, and FTIR provides unambiguous structural confirmation. Adherence to system suitability and method validation principles ensures that the data generated is reliable, reproducible, and suitable for regulatory scrutiny, supporting confident decision-making in research and development.

References

  • GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. (2016). RSC Publishing.
  • System Suitability for USP Chromatographic Methods. (2014). ECA Academy. Available at: [Link]

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  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. (n.d.). USP. Available at: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Available at: [Link]

  • Residual Solvent Analysis of Pharmaceutical Products. (n.d.). Agilent. Available at: [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025). MicroSolv. Available at: [Link]

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  • (PDF) GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. (2025). ResearchGate. Available at: [Link]

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  • Residual Solvents Analysis in Pharmaceuticals by HS-GC-FID with Newly Added Compounds –USP Procedure A. (n.d.). Shimadzu. Available at: [Link]

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  • Determination of Some Aldehydes by Using Solid-Phase Microextraction and High-Performance Liquid Chromatography with UV Detection. (2019). Journal of AOAC INTERNATIONAL. Available at: [Link]

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Application Notes and Protocols: A Comprehensive Guide to the Scale-Up Synthesis of 4-(Allyloxy)-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed and scalable protocol for the synthesis of 4-(Allyloxy)-3-ethoxybenzaldehyde, a valuable aromatic aldehyde intermediate in the pharmaceutical and fragrance industries. The synthesis is based on the robust and well-established Williamson ether synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step scale-up protocol, process optimization strategies, and a thorough safety and hazard analysis. The causality behind experimental choices is explained to ensure both scientific integrity and practical applicability in a larger-scale laboratory or pilot plant setting.

Introduction: The Significance of this compound

Substituted benzaldehydes are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide range of commercially important molecules. This compound, with its unique combination of an aldehyde, an ether, and an allyl functional group, is a key intermediate for the production of more complex molecules. The aldehyde group provides a reactive site for the formation of carbon-carbon and carbon-nitrogen bonds, while the allyl group can be further functionalized through various addition and rearrangement reactions. This trifecta of reactivity makes it a sought-after precursor in the development of novel pharmaceuticals and specialty chemicals.

The objective of this application note is to provide a clear, reliable, and scalable protocol for the synthesis of this compound, with a focus on practical considerations for transitioning from laboratory to pilot-plant or small-scale manufacturing.

Reaction Principle: The Williamson Ether Synthesis at Scale

The synthesis of this compound is achieved through the Williamson ether synthesis, a classic and highly effective method for forming ethers. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]

In this specific application, the synthesis involves the reaction of ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) with allyl bromide. The reaction is facilitated by a base, which deprotonates the phenolic hydroxyl group of ethyl vanillin to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of allyl bromide, displacing the bromide ion and forming the desired ether linkage.

Mechanistic Overview

The overall reaction can be summarized as follows:

  • Step 1: Deprotonation. A base, such as potassium carbonate, removes the acidic proton from the hydroxyl group of ethyl vanillin, creating a potassium phenoxide intermediate.

  • Step 2: Nucleophilic Attack. The resulting phenoxide ion acts as a nucleophile and attacks the primary carbon of allyl bromide in an SN2 fashion.

  • Step 3: Product Formation. The carbon-oxygen bond is formed, yielding this compound and potassium bromide as a byproduct.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ethyl_Vanillin Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Phenoxide Phenoxide Ion Ethyl_Vanillin->Phenoxide Deprotonation Allyl_Bromide Allyl Bromide Product This compound Allyl_Bromide->Product Base Base (e.g., K₂CO₃) Base->Phenoxide Phenoxide->Product SN2 Attack Byproduct Salt Byproduct (e.g., KBr)

Caption: General workflow of the Williamson ether synthesis for this compound.

Scale-Up Considerations

When scaling up the Williamson ether synthesis, several factors must be carefully considered to ensure safety, efficiency, and cost-effectiveness:

  • Choice of Base: While strong bases like sodium hydride (NaH) are effective on a small scale, they pose significant safety risks on a larger scale due to their high reactivity and the evolution of flammable hydrogen gas.[2] A milder and more practical choice for scale-up is anhydrous potassium carbonate (K₂CO₃). It is less hazardous, easier to handle, and sufficiently basic to deprotonate the phenolic hydroxyl group of ethyl vanillin.[3]

  • Solvent Selection: The choice of solvent is critical for reaction kinetics and downstream processing. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are commonly used as they effectively solvate the cation of the phenoxide, leaving the nucleophilic oxygen anion more reactive.[1][4] For industrial applications, acetone is often a preferred solvent due to its lower boiling point, which simplifies removal during work-up, and its more favorable environmental and safety profile compared to DMF.

  • Phase-Transfer Catalysis (PTC): For large-scale industrial synthesis, phase-transfer catalysis is often employed to facilitate the reaction between reactants in immiscible phases.[4] This can improve reaction rates and allow for the use of less expensive and less hazardous solvent systems. However, for the protocol detailed below, a single-phase solvent system is utilized for simplicity and broad applicability in standard pilot-plant setups.

Detailed Scale-Up Protocol (100 g Scale)

This protocol details the synthesis of this compound on a 100-gram scale. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityEquivalents
Ethyl Vanillin121-32-4166.17100.0 g1.0
Allyl Bromide106-95-6120.9880.0 g (58.4 mL)1.1
Anhydrous Potassium Carbonate584-08-7138.21124.0 g1.5
Acetone67-64-158.081.0 L-
Ethyl Acetate141-78-688.111.5 L-
Deionized Water7732-18-518.022.0 L-
Brine (Saturated NaCl solution)--500 mL-
Anhydrous Sodium Sulfate7757-82-6142.0450 g-
Equipment
  • 2 L three-necked round-bottom flask

  • Mechanical stirrer with a PTFE paddle

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Dropping funnel

  • 2 L separatory funnel

  • Rotary evaporator

  • Crystallization dish

  • Vacuum filtration apparatus

Experimental Procedure

Synthesis_Protocol cluster_reaction Reaction Setup & Execution cluster_workup Work-up cluster_purification Purification Charge_Flask 1. Charge 2L flask with ethyl vanillin, potassium carbonate, and acetone. Stir 2. Stir the suspension mechanically. Charge_Flask->Stir Heat 3. Heat the mixture to a gentle reflux (approx. 56°C). Stir->Heat Add_Allyl_Bromide 4. Add allyl bromide dropwise over 30-45 minutes. Heat->Add_Allyl_Bromide Reflux 5. Maintain reflux and monitor reaction by TLC (4-6 hours). Add_Allyl_Bromide->Reflux Cool 6. Cool the reaction mixture to room temperature. Reflux->Cool Reaction Complete Filter 7. Filter off inorganic salts (K₂CO₃, KBr). Cool->Filter Concentrate 8. Concentrate the filtrate under reduced pressure. Filter->Concentrate Dissolve 9. Dissolve the residue in ethyl acetate. Concentrate->Dissolve Wash 10. Wash with deionized water and then brine. Dissolve->Wash Dry 11. Dry the organic layer over anhydrous sodium sulfate. Wash->Dry Filter_Dry 12. Filter off the drying agent. Dry->Filter_Dry Evaporate 13. Evaporate the solvent to obtain the crude product. Filter_Dry->Evaporate Crystallize 14. Recrystallize the crude product from ethanol/water. Evaporate->Crystallize Isolate 15. Isolate the pure crystals by vacuum filtration and dry. Crystallize->Isolate

Caption: Step-by-step workflow for the scale-up synthesis of this compound.

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add ethyl vanillin (100.0 g), anhydrous potassium carbonate (124.0 g), and acetone (1.0 L).

  • Stirring: Begin stirring the suspension to ensure good mixing of the reagents.

  • Heating: Heat the mixture to a gentle reflux (approximately 56°C) using a heating mantle.

  • Addition of Allyl Bromide: Once the mixture is refluxing, add allyl bromide (80.0 g, 58.4 mL) dropwise from the dropping funnel over a period of 30-45 minutes. The addition should be controlled to maintain a steady reflux.

  • Reaction Monitoring: After the addition is complete, continue to heat the reaction mixture at reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 4-6 hours, as indicated by the disappearance of the ethyl vanillin spot.

  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Filtration of Salts: Filter the reaction mixture to remove the insoluble potassium carbonate and the potassium bromide byproduct. Wash the filter cake with a small amount of acetone to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the resulting oily residue in ethyl acetate (750 mL) and transfer the solution to a 2 L separatory funnel.

  • Washing: Wash the organic layer with deionized water (2 x 500 mL) to remove any remaining inorganic salts and DMF if it was used as a solvent. Follow this with a wash with brine (500 mL) to aid in the separation of the layers.

  • Drying: Transfer the organic layer to a large flask and dry it over anhydrous sodium sulfate (50 g).

  • Final Filtration: Filter off the sodium sulfate.

  • Final Concentration: Evaporate the ethyl acetate under reduced pressure to yield the crude this compound as a pale yellow oil or solid.

  • Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

  • Isolation of Pure Product: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum to a constant weight.

Process Optimization and Troubleshooting

Optimization_Troubleshooting cluster_params Key Parameters cluster_issues Potential Issues cluster_solutions Troubleshooting Solutions Temp Reaction Temperature Incomplete Incomplete Reaction Temp->Incomplete Side_Products Side Product Formation Temp->Side_Products Stoich Reagent Stoichiometry Stoich->Incomplete Stoich->Side_Products Time Reaction Time Time->Incomplete Increase_Time_Temp Increase reaction time or temperature Incomplete->Increase_Time_Temp Check_Reagents Verify reagent quality and stoichiometry Incomplete->Check_Reagents Optimize_Stoich Optimize stoichiometry Side_Products->Optimize_Stoich Control_Temp Careful temperature control Side_Products->Control_Temp Purification_Fail Purification Difficulties Recrystallize Optimize recrystallization solvent system Purification_Fail->Recrystallize Chromatography Consider column chromatography for high purity Purification_Fail->Chromatography

Caption: Interplay of key parameters, potential issues, and troubleshooting in the synthesis.

  • Incomplete Reaction: If TLC analysis indicates the presence of a significant amount of starting material after the expected reaction time, ensure that the potassium carbonate is anhydrous and finely powdered to maximize its surface area and reactivity. The reaction temperature should also be maintained at a steady reflux. A slight excess of allyl bromide (up to 1.2 equivalents) can be used to drive the reaction to completion.

  • Side Product Formation: The primary side reaction in a Williamson ether synthesis is elimination, particularly if the alkyl halide is sterically hindered. However, with a primary halide like allyl bromide, this is generally not a major issue. Overheating the reaction for extended periods could potentially lead to decomposition.

  • Purification Difficulties: If the product fails to crystallize or oils out, it may be due to impurities. Ensure the crude product is thoroughly washed to remove any unreacted starting materials or byproducts. The ethanol/water ratio for recrystallization may need to be optimized. If high purity is required and crystallization is problematic, purification by column chromatography on silica gel can be employed.

Safety and Hazard Analysis

The scale-up of any chemical synthesis requires a thorough understanding of the potential hazards associated with the reagents and the process itself.

  • Allyl Bromide: This is the most hazardous reagent in this synthesis. It is a flammable liquid, toxic, a lachrymator (causes tearing), and a suspected carcinogen.[1][3][5]

    • Handling: Always handle allyl bromide in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[5] For larger quantities, a face shield and respiratory protection may be necessary.

    • Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[3]

    • Spills: In case of a spill, evacuate the area and absorb the spill with an inert material like vermiculite or sand.[1]

  • Acetone: Acetone is a highly flammable liquid. Ensure that the heating mantle used is spark-proof and that there are no open flames or other ignition sources in the vicinity.

  • Potassium Carbonate: While not highly hazardous, potassium carbonate is an irritant. Avoid inhalation of the dust and contact with skin and eyes.

  • Process Hazards:

    • Exothermicity: The reaction can be mildly exothermic, especially during the addition of allyl bromide. A controlled addition rate is crucial to prevent a runaway reaction.

    • Pressure Build-up: The reaction is conducted at reflux, so the system should be properly vented through the condenser to prevent pressure build-up.

Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₁₂H₁₄O₃

  • Molecular Weight: 206.24 g/mol

  • Melting Point: Expected to be in the range of 40-50°C (by analogy with similar compounds).

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 9.85 (s, 1H, -CHO)

    • δ 7.40-7.45 (m, 2H, Ar-H)

    • δ 6.95-7.00 (m, 1H, Ar-H)

    • δ 6.00-6.10 (m, 1H, -OCH₂CH=CH₂)

    • δ 5.30-5.45 (m, 2H, -OCH₂CH=CH₂)

    • δ 4.65 (d, 2H, -OCH₂CH=CH₂)

    • δ 4.15 (q, 2H, -OCH₂CH₃)

    • δ 1.45 (t, 3H, -OCH₂CH₃)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 190.9 (-CHO)

    • δ 154.0, 150.0, 132.5, 126.5, 118.0, 112.0, 111.5, 109.5 (Ar-C and C=C)

    • δ 69.5 (-OCH₂CH=CH₂)

    • δ 64.5 (-OCH₂CH₃)

    • δ 14.5 (-OCH₂CH₃)

  • FT-IR (KBr, cm⁻¹):

    • ~2980, 2930 (C-H stretch, alkyl)

    • ~2870, 2730 (C-H stretch, aldehyde)

    • ~1685 (C=O stretch, aldehyde)

    • ~1585, 1510 (C=C stretch, aromatic)

    • ~1260 (C-O stretch, ether)

Conclusion

The Williamson ether synthesis provides a reliable and scalable route to this compound. By employing safer and more practical reagents like potassium carbonate and acetone, the synthesis can be effectively transitioned from a laboratory to a larger-scale production environment. Careful attention to reaction parameters, work-up procedures, and safety protocols, as outlined in this application note, will ensure a high yield of a pure product. The detailed protocol and troubleshooting guide provided herein serve as a valuable resource for chemists and chemical engineers involved in the synthesis of this important chemical intermediate.

References

  • ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis? Retrieved from [Link]

  • PubChem. (n.d.). 4-(Allyloxy)-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Williamson ether synthesis. Retrieved from [Link]

  • Loba Chemie. (2016, April 19). ALLYL BROMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl vanillin. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzaldehyde, 4-(3-chlorobenzyloxy)-3-ethoxy-. Wiley. Retrieved from [Link]

  • ChemEurope. (n.d.). Williamson ether synthesis. Retrieved from [Link]

Sources

Application Notes and Protocols: Downstream Processing and Purification of 4-(Allyloxy)-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Allyloxy)-3-ethoxybenzaldehyde is a valuable synthetic intermediate in the development of pharmaceuticals and fine chemicals. Its molecular structure, featuring an aldehyde, an ether, and an allyl group, offers multiple points for chemical modification, making it a versatile building block. The purity of this compound is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential safety concerns in drug development. This document provides a comprehensive guide to the downstream processing and purification of this compound, focusing on scientifically sound methodologies and practical, field-proven insights.

The protocols outlined herein are designed to address the common impurities encountered during the synthesis of this compound, which typically involves the Williamson ether synthesis. These impurities often include unreacted starting materials such as 3-ethoxy-4-hydroxybenzaldehyde and an allyl halide, as well as by-products from side reactions and degradation.[1] A frequent impurity in aged benzaldehyde derivatives is the corresponding carboxylic acid, formed via oxidation.[2][3]

This guide will detail methods for the removal of these impurities through a multi-step purification strategy, primarily involving liquid-liquid extraction, column chromatography, and recrystallization. The rationale behind each step is explained to provide researchers with a clear understanding of the purification process.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.

PropertyValueSource
Molecular FormulaC₁₂H₁₄O₃[4]
Molecular Weight206.24 g/mol [4]
AppearanceSolid, semi-solid, or liquid[5]
Purity (typical)~95% (before extensive purification)[5]
StorageInert atmosphere, room temperature[5]

Downstream Processing Workflow

The overall strategy for purifying this compound from a crude reaction mixture involves a logical sequence of steps designed to remove specific types of impurities at each stage. The following diagram illustrates a typical workflow.

purification_workflow cluster_0 Crude Reaction Mixture cluster_1 Initial Purification cluster_2 Primary Purification cluster_3 Final Polishing crude Crude this compound (in organic solvent) extraction Liquid-Liquid Extraction (Aqueous Base Wash) crude->extraction Removal of Acidic Impurities drying Drying and Concentration extraction->drying chromatography Column Chromatography drying->chromatography Removal of Starting Materials and Non-polar By-products recrystallization Recrystallization chromatography->recrystallization Removal of Trace Impurities & Crystal Formation final_product Pure this compound (>98% Purity) recrystallization->final_product

Caption: A typical downstream processing workflow for the purification of this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the purification of this compound.

Protocol 1: Removal of Acidic Impurities via Liquid-Liquid Extraction

Rationale: Aldehydes are prone to oxidation, forming carboxylic acids, especially when exposed to air.[2] A basic aqueous wash will convert the acidic impurity into its water-soluble carboxylate salt, which can then be separated from the desired aldehyde that remains in the organic phase.[2][3] This is a crucial first step to prevent streaking during subsequent chromatographic purification.[6]

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • 5-10% aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution.

  • Deionized water.

  • Saturated sodium chloride solution (brine).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel, beakers, Erlenmeyer flask.

Procedure:

  • Dissolution: Ensure the crude product is fully dissolved in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Basic Wash: Add an equal volume of 5% aqueous sodium carbonate solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup (from CO₂ evolution if significant acid is present).

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with the basic solution one more time to ensure complete removal of acidic impurities.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual sodium carbonate.

  • Brine Wash: Wash the organic layer with an equal volume of saturated brine to facilitate the removal of dissolved water from the organic layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for 10-15 minutes until the drying agent no longer clumps together, indicating that the solution is dry.

  • Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product, now free of acidic impurities.

Protocol 2: Purification by Column Chromatography

Rationale: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[2] For this compound, this method is effective for separating the target compound from unreacted starting materials and other non-polar by-products. A solvent system of petroleum ether and ethyl acetate is a good starting point for benzaldehyde derivatives.[7]

Materials:

  • Silica gel (230-400 mesh).

  • Petroleum ether (or hexanes).

  • Ethyl acetate.

  • Glass chromatography column.

  • Sand.

  • Collection tubes.

  • Thin Layer Chromatography (TLC) plates and chamber.

Procedure:

  • Eluent Selection: Determine the optimal eluent system using TLC. A good starting point is a mixture of petroleum ether and ethyl acetate (e.g., 9:1 v/v). The ideal solvent system should give the product a retention factor (R_f) of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack the column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel bed to prevent disruption during sample loading.[6][7]

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.[6]

  • Fraction Collection: Collect fractions in separate tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Final Polishing by Recrystallization

Rationale: Recrystallization is an effective method for achieving high purity, especially for crystalline solids. The principle is based on the differential solubility of the compound and impurities in a suitable solvent at different temperatures. An ideal solvent will dissolve the compound well at its boiling point but poorly at room temperature.[7] For similar benzaldehyde derivatives, ethanol or an ethanol/water mixture has proven effective.[7][8]

Materials:

  • Purified product from Protocol 2.

  • Ethanol.

  • Deionized water.

  • Erlenmeyer flask.

  • Heating source (e.g., hot plate).

  • Büchner funnel and filter flask.

  • Vacuum source.

Procedure:

  • Solvent Selection: An ethanol/water mixture is a good starting point.

  • Dissolution: Place the purified product in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture until the solid completely dissolves. If the compound is very soluble, add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water mixture) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry to remove any residual solvent.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Streaking on TLC Plate The compound is acidic (likely due to oxidation).Perform a basic wash (Protocol 1) before chromatography. Add a small amount of acetic acid to the TLC developing solvent.[6]
"Oiling Out" during Recrystallization The cooling process is too rapid. The solvent is not ideal. Impurities are inhibiting crystal formation.Allow the solution to cool more slowly. Try a different solvent system (e.g., a different alcohol or a hexane/ethyl acetate mixture). Purify by column chromatography first to remove the bulk of impurities.[6][7]
Low Yield from Column Chromatography The chosen eluent system is too polar, causing rapid elution. The column was overloaded.Optimize the eluent system using TLC to achieve a lower R_f value. Use a larger column or reduce the amount of sample loaded.[7]

Conclusion

The successful purification of this compound is a critical step in its utilization as a chemical intermediate. The combination of liquid-liquid extraction to remove acidic impurities, followed by column chromatography for bulk purification, and a final recrystallization step for polishing, provides a robust and reliable pathway to obtaining this compound in high purity. The specific conditions for chromatography and recrystallization may require some optimization depending on the scale of the synthesis and the specific impurity profile of the crude product. By understanding the chemical principles behind each step, researchers can effectively troubleshoot and adapt these protocols to achieve their desired purity targets.

References

  • Benchchem. (n.d.). Purification of Reaction Mixtures Containing Benzaldehyde. Technical Support Center.
  • PubChem. (n.d.). 4-(Allyloxy)-3-methoxybenzaldehyde. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for 3-Allyl-5-ethoxy-4-methoxybenzaldehyde in Pharmaceutical Research.
  • PubChem. (n.d.). 4-(Allyloxy)benzaldehyde. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). 4-(Allyloxy)benzaldehyde.
  • Benchchem. (n.d.). Purification of 4-(Hexyloxy)benzaldehyde by column chromatography vs recrystallization.
  • Organic Syntheses. (n.d.). Benzaldehyde, 4-ethoxy-3-hydroxy-.
  • ChemicalBook. (n.d.). This compound.
  • Benchchem. (n.d.). Purification of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde. Technical Support Center.
  • Hefei TNJ Chemical Industry Co.,Ltd. (n.d.). How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock?.
  • Benchchem. (n.d.). Common impurities in 4-(Hexyloxy)benzaldehyde and their removal.

Sources

Application Notes & Protocols: The Strategic Utility of 4-(Allyloxy)-3-ethoxybenzaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

I. Executive Summary

In the landscape of medicinal chemistry and materials science, the demand for novel heterocyclic scaffolds is incessant. These structures form the core of a vast number of pharmaceuticals and functional materials. The strategic selection of a starting material is paramount, dictating the efficiency, diversity, and novelty of the accessible chemical space. 4-(Allyloxy)-3-ethoxybenzaldehyde emerges as a precursor of significant strategic value. Its molecular architecture, featuring an aldehyde, an ethoxy group, and a reactive allyl ether on a benzene ring, offers a trifecta of functional handles for a diverse array of chemical transformations.

This document provides an in-depth guide to leveraging this compound for the synthesis of high-value heterocyclic systems. We will move beyond simple procedural lists to explore the mechanistic rationale behind key transformations, providing field-proven protocols for the synthesis of chalcones, pyrazoles, and chromenes. This guide is designed to empower researchers to not only replicate these methods but also to innovate upon them.

II. Physicochemical Profile & Synthesis of the Precursor

This compound is a substituted aromatic aldehyde that serves as an excellent starting point for multi-step syntheses.[1] Its properties are summarized below.

PropertyValueSource
Chemical Name This compound-
Molecular Formula C₁₂H₁₄O₃[2]
Molecular Weight 206.24 g/mol [2]
CAS Number 134660-12-3 (Example)[2]
Appearance Pale yellow liquid or low-melting solidInferred
Solubility Soluble in common organic solvents (Ethanol, DMF, Acetone, Dichloromethane)[3]
Protocol 1: Synthesis of this compound

The most direct route to this precursor is the Williamson ether synthesis, a robust and high-yielding reaction. The phenolic hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) is deprotonated by a mild base to form a phenoxide, which then acts as a nucleophile to displace the bromide from allyl bromide.

Reaction Scheme: 3-Ethoxy-4-hydroxybenzaldehyde + Allyl Bromide → this compound

Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and acetone or N,N-Dimethylformamide (DMF) as the solvent.

  • Reagent Addition: While stirring at room temperature, add allyl bromide (1.2 eq) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux (for acetone, ~60°C) or maintain at a moderate temperature (for DMF, ~50-60°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: After cooling to room temperature, filter off the solid potassium salts and wash with a small amount of solvent. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.

III. Strategic Transformations and Heterocyclic Synthesis

The true utility of this compound lies in the independent or sequential reactivity of its functional groups. The diagram below illustrates the primary synthetic pathways discussed in this guide.

G cluster_0 Core Precursor cluster_1 Key Intermediates cluster_2 Target Heterocycles A This compound B Chalcone Intermediate A->B Claisen-Schmidt Condensation C o-Allyl Phenol Intermediate (5-Allyl-4-hydroxy-3-ethoxybenzaldehyde) A->C Claisen Rearrangement D Pyrazoles B->D Cyclization w/ Hydrazine E Chromenes C->E Intramolecular Cyclization

Caption: Synthetic pathways from this compound.

A. Pathway 1: Claisen Rearrangement to Access Ortho-Allyl Phenols

The Claisen rearrangement is a powerful, thermally-driven[4][4]-sigmatropic rearrangement that transforms aryl allyl ethers into ortho-allyl phenols.[5][6] This reaction is foundational, as it repositions the allyl group onto the aromatic ring, creating a new C-C bond and revealing a reactive phenolic hydroxyl group, which is a crucial handle for synthesizing chromenes and other fused heterocycles.[7]

Mechanistic Insight: The reaction proceeds through a concerted, cyclic transition state, leading to a dienone intermediate which rapidly tautomerizes to the more stable aromatic phenol product.[5] The choice of a high-boiling, non-protic solvent is critical to achieve the required thermal energy while preventing side reactions.

Protocol 2: Microwave-Assisted Claisen Rearrangement

Microwave irradiation offers a significant advantage over conventional heating by enabling rapid, uniform heating, which drastically reduces reaction times and often improves yields.[8]

Reaction Scheme: this compound → 5-Allyl-4-hydroxy-3-ethoxybenzaldehyde

Methodology:

  • Preparation: In a microwave-safe reaction vessel, dissolve this compound (1.0 eq) in a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-diethylaniline.

  • Microwave Reaction: Seal the vessel and place it in a microwave reactor. Heat the solution to 200-220°C and hold for 30-60 minutes. Monitor the internal pressure and temperature closely.

  • Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ortho-allyl phenol.

B. Pathway 2: Synthesis of Pyrazoles via a Chalcone Intermediate

This two-step pathway first utilizes the aldehyde functionality in a base-catalyzed Claisen-Schmidt condensation to form a chalcone, followed by cyclization with hydrazine to construct the pyrazole ring. Pyrazoles are a privileged scaffold in medicinal chemistry, known for a wide range of biological activities.[4][9]

G A Start: 4-(Allyloxy)-3- ethoxybenzaldehyde + Acetophenone B Step 1: Add Base (NaOH/KOH) in Ethanol A->B C Claisen-Schmidt Condensation (Stir at RT) B->C D Intermediate: Chalcone Precipitates C->D E Step 2: Isolate Chalcone, add Hydrazine Hydrate & Acetic Acid D->E F Cyclization Reaction (Reflux) E->F G Final Product: Pyrazole Derivative F->G

Caption: Workflow for the synthesis of pyrazoles from the precursor.

Protocol 3: Synthesis of Chalcone Intermediate

Reaction Scheme: this compound + Substituted Acetophenone → Chalcone

Methodology:

  • Preparation: Dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.

  • Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (NaOH, 2-3 eq) dropwise with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. The formation of a solid precipitate often indicates product formation. Monitor completion by TLC.

  • Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl. Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid. The chalcone is often pure enough for the next step, but can be recrystallized from ethanol if needed.

Protocol 4: Cyclization to Pyrazole

Reaction Scheme: Chalcone + Hydrazine Hydrate → Pyrazole

Methodology:

  • Setup: In a round-bottom flask, suspend the chalcone (1.0 eq) in glacial acetic acid or ethanol.

  • Reagent Addition: Add hydrazine hydrate (NH₂NH₂·H₂O, 1.5-2.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water. A solid product will precipitate out.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

C. Pathway 3: Synthesis of Chromenes

Chromenes and their derivatives are widespread in nature and exhibit diverse biological activities.[10][11] The ortho-allyl phenol intermediate obtained from the Claisen rearrangement (Protocol 2) is an ideal precursor for constructing the chromene core. A common strategy involves isomerization of the allyl group to the thermodynamically more stable propenyl group, followed by oxidative cyclization.

Protocol 5: Isomerization and Oxidative Cyclization to Chromene

Reaction Scheme: 5-Allyl-4-hydroxy-3-ethoxybenzaldehyde → Chromene Derivative

Methodology:

  • Isomerization:

    • Dissolve the ortho-allyl phenol (1.0 eq) in a suitable solvent.

    • Add a catalyst for isomerization, such as a rhodium or ruthenium complex, or a strong base like potassium tert-butoxide in DMSO.

    • Heat the reaction mixture until TLC analysis confirms the complete conversion of the allyl group to a propenyl group.

    • Work up the reaction to isolate the propenyl intermediate.

  • Oxidative Cyclization:

    • Dissolve the propenyl phenol intermediate in a solvent like toluene or chlorobenzene.

    • Add an oxidizing agent, such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

    • Heat the mixture to reflux for several hours until the reaction is complete by TLC.

    • Cool the reaction, filter off any solids, and concentrate the filtrate.

    • Purify the residue by column chromatography to yield the desired chromene derivative.

IV. Conclusion and Future Outlook

This compound is more than just a simple aromatic aldehyde; it is a versatile platform for constructing complex molecular architectures. The protocols detailed herein provide reliable and robust methods for synthesizing key heterocyclic cores, including pyrazoles and chromenes. The strategic interplay between the aldehyde, allyl ether, and the latent phenol functionality allows for a divergent synthetic approach, enabling access to a wide range of derivatives for screening in drug discovery and materials science programs. Researchers are encouraged to adapt these foundational methods to include different reaction partners and catalytic systems to further expand the chemical space accessible from this high-potential precursor.

V. References

  • BenchChem. (2025). Application Notes and Protocols for 3-Allyl-5-ethoxy-4-methoxybenzaldehyde in Pharmaceutical Research. BenchChem Scientific.

  • CymitQuimica. (n.d.). CAS 40663-68-1: 4-(Allyloxy)benzaldehyde. CymitQuimica.

  • Tala, S. D., et al. (2013). Synthesis and biological study of some new chalcone and pyrazole derivatives. Indian Journal of Chemistry, Vol. 52B, 807-809.

  • Unknown Author. (n.d.). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Journal of Pharmaceutical, Chemical and Biological Sciences.

  • PubChem. (n.d.). 4-(Allyloxy)-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-(Allyloxy)benzaldehyde. National Center for Biotechnology Information. [Link]

  • Unknown Author. (n.d.). Synthesis, characterization and biocedal activity of some new pyrazole derivatives. Journal of Chemical and Pharmaceutical Research.

  • SpectraBase. (n.d.). 4-Allyloxy-3-methoxybenzaldehyde. Wiley. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Claisen Rearrangement of 4'-Allyloxyacetanilide Compounds. BenchChem Scientific.

  • ResearchGate. (2013). Note Synthesis and biological study of some new chalcone and pyrazole derivatives. ResearchGate. [Link]

  • Unknown Author. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Jurnal Kimia Sains dan Aplikasi.

  • The Royal Society of Chemistry. (2012). Catalyst-free synthesis of diversely substituted 6H-benzo[c]chromenes and 6H-benzo[c]chromen-6-ones in aqueous media under MWI. Green Chemistry.

  • ResearchGate. (n.d.). Synthesis of chalcone (3a–h) and pyrazole derivatives (4a–h). ResearchGate. [Link]

  • NIST. (n.d.). Benzaldehyde, 4-ethoxy-. NIST WebBook. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4H-chromenes. Organic-chemistry.org. [Link]

  • ResearchGate. (n.d.). Synthesis of chromene and its derivatives. ResearchGate. [Link]

  • Journal of Water and Environmental Nanotechnology. (n.d.). 3,4-Dihydropyrano [C] chromene Synthesis Using Fe3O4@SiO2-SO3H Magnetic Nanocatalyst. jwent.net. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Organic-chemistry.org. [Link]

  • Journal of Water and Environmental Nanotechnology. (2024). 3,4-Dihydropyrano [C]chromene Synthesis Using Fe3O4@SiO2-SO3H Magnetic Nanocatalyst.

  • PubChem. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements. masterorganicchemistry.com. [Link]

  • García-Lacuna, J., et al. (2019). Synthesis of treprostinil: key Claisen rearrangement and catalytic Pauson-Khand reactions in continuous flow. The Royal Society of Chemistry.

Sources

Application Note: A Robust Protocol for the Williamson Ether Synthesis of 4-Allyloxy-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 4-allyloxy-3-ethoxybenzaldehyde via the allylation of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin). The described methodology is grounded in the principles of the Williamson ether synthesis, a cornerstone of organic chemistry for forming ether linkages.[1][2] We detail a step-by-step procedure optimized for high yield and purity, explain the mechanistic rationale behind each step, and provide essential safety, troubleshooting, and characterization guidelines. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical, fragrance, and fine chemical industries who require a reliable method for producing this versatile synthetic intermediate.

Introduction and Scientific Background

3-Ethoxy-4-hydroxybenzaldehyde, commonly known as ethyl vanillin, is a widely used synthetic flavoring agent. Its derivatization is a key step in the synthesis of more complex molecules for pharmaceuticals and specialty chemicals. The introduction of an allyl group via O-alkylation yields 4-allyloxy-3-ethoxybenzaldehyde, a valuable precursor for further chemical transformations, such as the Claisen rearrangement to produce eugenol derivatives, or for incorporation into novel molecular scaffolds.

The core transformation detailed herein is the Williamson ether synthesis. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] The process involves two key steps:

  • Deprotonation: The phenolic hydroxyl group of ethyl vanillin, being weakly acidic, is deprotonated by a suitable base to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (in this case, allyl bromide), displacing the halide leaving group to form the desired ether.[1][4]

The choice of a primary alkyl halide like allyl bromide is critical, as secondary and tertiary halides are prone to undergoing a competing E2 elimination reaction, which would result in the formation of alkene byproducts.[3][4][5]

Mechanistic Rationale

The success of the Williamson ether synthesis hinges on optimizing conditions to favor the SN2 pathway.

  • Choice of Base: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol but not so strong as to promote side reactions with the alkyl halide. For aryl ethers, bases such as K₂CO₃ are commonly recommended.[5]

  • Solvent Selection: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone, is employed. These solvents can solvate the potassium cation but do not strongly solvate the phenoxide anion, leaving it highly nucleophilic. Furthermore, polar aprotic solvents are known to accelerate the rate of SN2 reactions.[5][6]

  • Reaction Temperature: Gentle heating is typically required to provide the necessary activation energy for the reaction to proceed at a practical rate. However, excessive temperatures can increase the likelihood of elimination side reactions.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
3-Ethoxy-4-hydroxybenzaldehyde≥99%Standard Supplier121-32-4Also known as Ethyl Vanillin.[7]
Allyl Bromide≥98%, StabilizedStandard Supplier106-95-6Lachrymator, toxic, and flammable. Handle with extreme care.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Standard Supplier584-08-7Should be finely powdered and dried before use.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard Supplier68-12-2Use from a sealed bottle to avoid moisture.
Ethyl Acetate (EtOAc)ACS GradeStandard Supplier141-78-6For extraction.
HexanesACS GradeStandard Supplier110-54-3For extraction and chromatography.
Brine (Saturated NaCl)N/ALab Prepared7647-14-5For washing.
Magnesium Sulfate (MgSO₄)AnhydrousStandard Supplier7487-88-9For drying.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Inert gas line (Nitrogen or Argon)

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Apparatus for Thin Layer Chromatography (TLC) and Column Chromatography

Critical Safety Precautions
  • Allyl Bromide: This reagent is highly flammable, toxic if swallowed, causes severe skin burns and eye damage, and is a suspected mutagen and carcinogen.[8][9] It is also a potent lachrymator. All operations involving allyl bromide must be conducted in a certified chemical fume hood. [10] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty gloves (e.g., nitrile over neoprene).[8][9][11] An emergency shower and eyewash station must be immediately accessible.[11]

  • DMF: Anhydrous DMF is a skin and eye irritant. Avoid inhalation of vapors.

  • Inert Atmosphere: The reaction should be run under an inert atmosphere to prevent moisture from interfering with the reaction.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a rubber septum. Flame-dry the glassware under vacuum or oven-dry it before assembly.

  • Reagent Addition: To the flask, add 3-ethoxy-4-hydroxybenzaldehyde (10.0 g, 60.2 mmol) and anhydrous potassium carbonate (12.5 g, 90.3 mmol, 1.5 equivalents).

  • Solvent Addition: Add 100 mL of anhydrous DMF via syringe.

  • Initiation: Begin vigorous stirring to create a fine suspension.

  • Allyl Bromide Addition: Add allyl bromide (6.2 mL, 72.2 mmol, 1.2 equivalents) dropwise via syringe over 10 minutes at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60-65 °C using a heating mantle.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material (ethyl vanillin) is more polar than the product. The reaction is typically complete within 3-4 hours.

  • Workup - Quenching: Once the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature. Pour the reaction mixture slowly into 250 mL of cold deionized water with stirring.

  • Workup - Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the product with ethyl acetate (3 x 75 mL).

  • Workup - Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically a pale yellow oil or solid, can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization from a suitable solvent system like ethanol/water.

Workflow and Characterization

The overall experimental process is summarized in the workflow diagram below.

G Experimental Workflow for Allylation cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_final Purification & Analysis Setup 1. Assemble & Dry Glassware Reagents 2. Add Ethyl Vanillin & K₂CO₃ Setup->Reagents Solvent 3. Add Anhydrous DMF Reagents->Solvent Allylation 4. Add Allyl Bromide Solvent->Allylation Heating 5. Heat to 60-65 °C Allylation->Heating TLC 6. Monitor by TLC Heating->TLC Quench 7. Quench in Water TLC->Quench Reaction Complete Extract 8. Extract with EtOAc Quench->Extract Wash 9. Wash with Water & Brine Extract->Wash Dry 10. Dry & Concentrate Wash->Dry Purify 11. Purify (Chromatography) Dry->Purify Characterize 12. Characterize (NMR, IR, MS) Purify->Characterize

Sources

Application Note: Real-Time Monitoring of 4-(Allyloxy)-3-ethoxybenzaldehyde Synthesis via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for monitoring the progress of the synthesis of 4-(Allyloxy)-3-ethoxybenzaldehyde. The synthesis is achieved via a Williamson ether synthesis, a fundamental reaction in organic chemistry, utilizing 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) and allyl bromide as reactants.[1][2][3][4] Thin-Layer Chromatography (TLC) is presented as a rapid, efficient, and cost-effective method for real-time reaction monitoring. This guide details the principles behind the TLC methodology, provides a step-by-step protocol for sample preparation, chromatographic development, and visualization, and explains the interpretation of results. The causality behind experimental choices, such as the selection of the mobile phase and visualization agents, is thoroughly discussed to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Williamson Ether Synthesis in Flavrance Chemistry

The synthesis of this compound is a prime example of the Williamson ether synthesis, a robust SN2 reaction involving an alkoxide and an alkyl halide.[2][4] In this specific application, the phenoxide derived from 3-ethoxy-4-hydroxybenzaldehyde acts as the nucleophile, attacking the electrophilic allyl bromide to form the desired ether product. This particular ether is of interest in the fragrance and flavor industry, building upon the aromatic profile of its precursor, ethyl vanillin.[5][6][7]

Accurate monitoring of the reaction's progress is critical to optimize yield, minimize byproduct formation, and determine the reaction endpoint. Thin-Layer Chromatography (TLC) offers a simple and effective analytical tool for this purpose.[8] By observing the disappearance of the starting material and the appearance of the product on a TLC plate, a chemist can make informed decisions about the reaction's status.

Principle of TLC Monitoring

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina) and a mobile phase (a solvent or solvent mixture).[9][10] The separation is primarily driven by the polarity of the compounds.

  • Stationary Phase: Silica gel (SiO₂) is a polar adsorbent. More polar compounds will have a stronger interaction with the silica gel and will, therefore, travel a shorter distance up the TLC plate.

  • Mobile Phase: A solvent system, also known as the eluent, carries the sample components up the plate via capillary action.[10] The polarity of the mobile phase can be adjusted to achieve optimal separation. A more polar mobile phase will move all compounds further up the plate.

In the synthesis of this compound, the starting material, 3-ethoxy-4-hydroxybenzaldehyde, is more polar than the product, this compound, due to the presence of the hydroxyl group. This difference in polarity is the basis for their separation on a TLC plate. The starting material will have a lower Retention Factor (Rf) value compared to the product.

The Retention Factor (Rf) is a quantitative measure of a compound's movement on a TLC plate and is calculated as follows:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [11]

Experimental Protocol

Materials and Reagents
Material/ReagentGradeSupplierNotes
3-Ethoxy-4-hydroxybenzaldehydeReagentSigma-AldrichStarting material
Allyl bromideReagentSigma-AldrichAlkylating agent
Potassium carbonate (K₂CO₃)AnhydrousFisher ScientificBase
AcetoneACS GradeVWRSolvent
TLC Silica Gel 60 F₂₅₄ Plates-MerckStationary phase
Ethyl acetateHPLC GradeFisher ScientificMobile phase component
n-HexaneHPLC GradeFisher ScientificMobile phase component
DichloromethaneACS GradeVWRSample solvent
UV Lamp (254 nm)--For visualization
Potassium permanganate stain--For visualization
Glass TLC developing chamber---
Capillary tubes--For spotting
Reaction Setup (Illustrative)

A typical setup for the synthesis involves dissolving 3-ethoxy-4-hydroxybenzaldehyde in a polar aprotic solvent like acetone, followed by the addition of a base such as potassium carbonate to deprotonate the phenol.[2] Allyl bromide is then added, and the reaction mixture is stirred, often with gentle heating.

TLC Monitoring Protocol

Step 1: Sample Preparation

  • At timed intervals (e.g., t = 0, 30 min, 1 hr, 2 hr, etc.), withdraw a small aliquot (a drop) of the reaction mixture using a glass capillary.

  • Quench the aliquot in a small vial containing a few drops of dilute HCl to neutralize the base.

  • Add approximately 0.5 mL of dichloromethane to extract the organic compounds.

Step 2: Spotting the TLC Plate

  • With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

  • On the baseline, spot the starting material (a solution of 3-ethoxy-4-hydroxybenzaldehyde in dichloromethane), the reaction mixture aliquot, and a co-spot (both starting material and reaction mixture in the same spot). Keep the spots small and concentrated.

Step 3: Developing the TLC Plate

  • Prepare the mobile phase: a mixture of n-hexane and ethyl acetate. A starting ratio of 7:3 (hexane:ethyl acetate) is recommended. The optimal ratio may require some experimentation.[12][13]

  • Pour a small amount of the mobile phase into the TLC developing chamber (enough to cover the bottom 0.5 cm).

  • Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors. Close the chamber and allow it to equilibrate for 5-10 minutes.

  • Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

Step 4: Visualization

  • UV Light: View the dried plate under a UV lamp at 254 nm.[14] Aromatic compounds will appear as dark spots against a fluorescent green background.[14] Circle the observed spots with a pencil.

  • Potassium Permanganate Stain: Prepare the stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the plate into the stain and gently heat with a heat gun. Compounds that can be oxidized (like the aldehyde and the allyl group) will appear as yellow-brown spots on a purple background.[14]

Interpretation of Results

By comparing the spots from the reaction mixture lane to the starting material lane, you can monitor the reaction's progress:

  • t = 0: A single spot corresponding to the starting material (lower Rf) should be visible.

  • As the reaction progresses: The intensity of the starting material spot will decrease, while a new spot, corresponding to the product (higher Rf), will appear and intensify.

  • Reaction completion: The starting material spot should be completely gone, and only the product spot should be visible in the reaction mixture lane.

CompoundStructurePolarityExpected Rf
3-Ethoxy-4-hydroxybenzaldehydeHighLow
This compoundLowHigh

Workflow Diagram

TLC_Monitoring_Workflow Workflow for TLC Monitoring of Synthesis cluster_reaction Synthesis cluster_sampling Sampling & Quenching cluster_tlc TLC Analysis cluster_analysis Data Interpretation reaction Williamson Ether Synthesis (3-ethoxy-4-hydroxybenzaldehyde + Allyl Bromide) sampling Aliquot Reaction Mixture at Time Intervals reaction->sampling quenching Quench with Dilute HCl sampling->quenching extraction Extract with Dichloromethane quenching->extraction spotting Spot Plate (SM, RXN, Co-spot) extraction->spotting development Develop in Hexane:EtOAc (7:3) spotting->development visualization Visualize (UV & KMnO4 Stain) development->visualization interpretation Compare Spots: - Disappearance of Starting Material - Appearance of Product visualization->interpretation decision Determine Reaction Endpoint interpretation->decision

Caption: Workflow for TLC monitoring of the synthesis.

Troubleshooting and Key Considerations

  • Poor Separation: If the spots are too close together, adjust the polarity of the mobile phase. If the Rf values are too low, increase the polarity (more ethyl acetate). If they are too high, decrease the polarity (more hexane).[13]

  • Streaking Spots: This can be caused by overloading the sample on the TLC plate or if the sample is not fully dissolved.

  • Safety: Always handle allyl bromide in a well-ventilated fume hood as it is a lachrymator and toxic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

Thin-Layer Chromatography is an indispensable tool for monitoring the synthesis of this compound. Its simplicity, speed, and low cost make it ideal for routine reaction progress analysis in both academic and industrial research settings. By following the detailed protocol and understanding the underlying principles outlined in this application note, researchers can effectively track the conversion of starting materials to products, leading to optimized reaction conditions and improved synthetic outcomes.

References

  • Vertex AI Search. (n.d.). TLC Visualization Methods. Retrieved January 17, 2026.
  • Benchchem. (2025, November). Application Notes and Protocols for the Williamson Ether Synthesis of 5-Bromo-2-hydroxybenzaldehyde.
  • Chemistry LibreTexts. (2022, April 7). 2.
  • J&K Scientific LLC. (n.d.). The Williamson Ether Synthesis.
  • ECHEMI. (n.d.). How to analysis the phenolic compounds by TLC, the method and...
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.). Detection of phenolic acids. (A)
  • ResearchGate. (2016, February 22). How to analysis the phenolic compounds by TLC, the method and solvants?.
  • The Royal Society of Chemistry. (n.d.).
  • operachem. (2024, February 24).
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • Interchim – Blog. (n.d.).
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • Quora. (2017, March 12).
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC?.
  • Sigma-Aldrich. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 3-allyloxy-4-hydroxybenzaldehyde.
  • The Royal Society of Chemistry. (2011).
  • brainly.com. (2023, May 1).
  • Biosynth. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde | 121-32-4 | FE34406.
  • ResearchGate. (n.d.). Thin layer chromatography (TLC) analysis of the radiolabelled products...
  • Chegg.com. (2019, February 24). Solved 5. (a)
  • Analytical Methods (RSC Publishing). (n.d.).
  • Google Patents. (n.d.). WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
  • Reddit. (2025, July 18). Same Rf for two different solvent system for TLC : r/OrganicChemistry.
  • ResearchGate. (n.d.). Introduction to High-Performance Thin-Layer Chromatography: Application to the Determination of Vanillin and Ethyl Vanillin in Flavored Sugars | Request PDF.
  • EPFL. (n.d.).
  • ResearchGate. (n.d.). (PDF) 3-Ethoxy-4-hydroxybenzaldehyde.
  • SIELC Technologies. (2018, February 16). 3-Ethoxy-4-hydroxybenzaldehyde.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Allyloxy)-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Allyloxy)-3-ethoxybenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this Williamson ether synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction yields and product purity.

Troubleshooting Guide: Addressing Low Yields and Impurities

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

Q: My TLC/GC-MS analysis shows a significant amount of unreacted 3-ethoxy-4-hydroxybenzaldehyde. What are the likely causes and how can I resolve this?

A: Low conversion is a common hurdle and typically points to one of several key factors related to the nucleophilicity of the phenoxide or the reactivity of the electrophile. A systematic evaluation of your reaction parameters is the most effective approach.

  • Inactive Base: The deprotonation of the starting phenol is the critical first step. If the base is old, has absorbed atmospheric moisture, or is of insufficient strength or purity, the concentration of the reactive phenoxide will be too low for the reaction to proceed efficiently.[1]

    • Recommended Action: Use a fresh, high-purity, anhydrous base. For solid bases like potassium carbonate (K₂CO₃), ensure it is finely powdered to maximize the reactive surface area. If using a stronger base like sodium hydride (NaH), strict anhydrous and inert atmosphere conditions are essential.[2]

  • Suboptimal Reaction Temperature: The Williamson ether synthesis is an SN2 reaction that requires adequate thermal energy to overcome the activation barrier.[3] If the temperature is too low, the reaction rate will be impractically slow.

    • Recommended Action: Gradually increase the reaction temperature in 10 °C increments, monitoring the progress by TLC. Typical temperatures for this synthesis range from 50 °C to 100 °C, depending on the solvent used.[4]

  • Insufficient Reaction Time: Ether formation, particularly with heterogeneous mixtures (e.g., solid K₂CO₃ in a solvent), can be slow and may require several hours to reach completion.[3]

    • Recommended Action: Monitor the reaction hourly using TLC. If starting material is still present but the reaction appears to have stalled, consider extending the reaction time, potentially overnight.

  • Poor Solvent Choice: The choice of solvent significantly impacts the reaction rate. Protic solvents (e.g., ethanol) can solvate the phenoxide nucleophile, reducing its reactivity. Apolar solvents may not provide sufficient solubility for the ionic intermediates.

    • Recommended Action: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) are generally preferred as they effectively solvate the cation of the phenoxide salt, leaving the anionic nucleophile more available for reaction.[3][4]

Logical Workflow for Troubleshooting Low Conversion

start Low Conversion Observed reagent_check 1. Verify Reagent Quality - Fresh/Anhydrous Base? - Pure Starting Materials? - Anhydrous Solvent? start->reagent_check conditions_check 2. Review Reaction Conditions - Optimal Temperature? - Sufficient Reaction Time? reagent_check->conditions_check Reagents OK reagent_issue Issue Found reagent_check->reagent_issue Reagents NOT OK setup_check 3. Examine Reaction Setup - Efficient Stirring? - Inert Atmosphere (if needed)? conditions_check->setup_check Conditions OK conditions_issue Issue Found conditions_check->conditions_issue Conditions NOT OK setup_issue Issue Found setup_check->setup_issue Setup NOT OK rerun Re-run with Optimized Parameters setup_check->rerun Setup OK replace_reagents Replace/Purify Reagents reagent_issue->replace_reagents adjust_conditions Adjust Temperature/Time conditions_issue->adjust_conditions improve_setup Improve Setup setup_issue->improve_setup replace_reagents->rerun adjust_conditions->rerun improve_setup->rerun

Caption: A logical workflow for troubleshooting low reaction conversion.

Issue 2: Significant Formation of Side Products

Q: My reaction mixture shows multiple spots on TLC, and the isolated yield of the desired ether is low. What are the common side reactions, and how can I minimize them?

A: The formation of side products is a primary contributor to low yields. In the Williamson ether synthesis of this compound, two main side reactions are prevalent.

  • E2 Elimination of Allyl Bromide: The phenoxide is not only a nucleophile but also a base. It can promote the E2 elimination of the alkylating agent (allyl bromide) to form propadiene, especially at higher temperatures.[3]

    • Mitigation Strategy:

      • Control Temperature: Lowering the reaction temperature generally favors the SN2 substitution over elimination, as elimination reactions often have a higher activation energy.[3]

      • Use a Milder Base: While a base is necessary, an excessively strong base can increase the rate of elimination. Potassium carbonate is often a good compromise for phenolic substrates.[3]

  • C-Alkylation of the Phenoxide: Phenoxide ions are ambident nucleophiles, meaning they can react at two sites: the oxygen atom (O-alkylation) to form the desired ether, and the aromatic ring (C-alkylation), typically at the ortho or para positions relative to the hydroxyl group.[3]

    • Mitigation Strategy:

      • Solvent Choice: The solvent plays a crucial role in directing the regioselectivity. Polar aprotic solvents like DMF or DMSO favor O-alkylation.[3]

      • Counter-ion Effects: The choice of the cation can influence the O/C alkylation ratio. The use of a phase-transfer catalyst can sometimes enhance O-alkylation selectivity.

Side ReactionCausal FactorsMitigation Strategies
E2 Elimination High Temperature, Strong BaseLower reaction temperature; Use a milder base (e.g., K₂CO₃).
C-Alkylation Ambident Nucleophile NatureUse polar aprotic solvents (DMF, DMSO); Consider a phase-transfer catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this synthesis?

For phenolic substrates like 3-ethoxy-4-hydroxybenzaldehyde, moderately weak bases are generally sufficient and can help minimize side reactions. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice.[2][3] For faster reactions or less reactive systems, stronger bases like sodium hydride (NaH) can be used, but require strictly anhydrous conditions and may increase the likelihood of elimination side products.[2]

Q2: Which alkylating agent is best: allyl chloride or allyl bromide?

Allyl bromide is generally preferred over allyl chloride. Bromide is a better leaving group than chloride, which leads to a faster SN2 reaction rate. This can allow for milder reaction conditions (e.g., lower temperatures), which in turn can help to suppress side reactions.

Q3: Can a phase-transfer catalyst (PTC) improve my yield?

Yes, a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, can be highly beneficial, especially in solid-liquid systems (e.g., K₂CO₃ in acetonitrile).[4] The PTC helps to transport the phenoxide anion from the solid or aqueous phase into the organic phase where the allyl bromide is located, thereby accelerating the reaction.[5][6] This can lead to higher yields under milder conditions and may not require strictly anhydrous solvents.[5][7]

Q4: How should I monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[8] Use a suitable mobile phase (e.g., 20-30% ethyl acetate in hexanes) to achieve good separation between the starting material (more polar) and the product (less polar). The reaction is considered complete when the spot corresponding to 3-ethoxy-4-hydroxybenzaldehyde is no longer visible.

Q5: What is the best method for purifying the final product?

The crude product can typically be purified by one of the following methods:

  • Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials and any side products. A silica gel column with a gradient elution of ethyl acetate in hexanes is commonly used.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an efficient purification method.

Optimized Experimental Protocol

This protocol is a generalized procedure based on standard Williamson ether synthesis conditions. Optimization may be required based on your specific laboratory setup and reagent purity.

Materials:

  • 3-Ethoxy-4-hydroxybenzaldehyde

  • Allyl Bromide

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Hexanes

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF.

  • Addition of Alkyl Halide: Stir the mixture at room temperature for 15 minutes. Then, add allyl bromide (1.1-1.2 eq.) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by TLC every 1-2 hours. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Visualizing the Core Chemistry

Williamson Ether Synthesis Mechanism

cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack phenol 3-Ethoxy-4-hydroxybenzaldehyde phenoxide Phenoxide Intermediate (Nucleophile) phenol->phenoxide + Base base Base (e.g., K₂CO₃) product This compound phenoxide->product + Allyl Bromide allyl_bromide Allyl Bromide (Electrophile)

Caption: The two-step mechanism of the Williamson ether synthesis.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Hill, J. W., & Corredor, J. (1977). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 54(3), 184. [Link]

  • Jetir. (2019). Contribution of phase transfer catalyst to green chemistry: A review. Jetir.Org. [Link]

  • Fuson, R. C., & Frankhouser, W. L. (1959). A Side Reaction in the Williamson Synthesis. II. The Journal of Organic Chemistry, 24(9), 1361-1363. [Link]

  • Slideshare. Phase transfer catalysis. [Link]

  • Organic Chemistry Portal. Allyl Ethers - Protecting Groups. [Link]

  • Cambridge University Press. Williamson Ether Synthesis. [Link]

  • Wiley Online Library. The Cleavage of Ethers. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Organic Syntheses. Benzaldehyde, 4-ethoxy-3-hydroxy-. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Canadian Science Publishing. A facile new procedure for the deprotection of allyl ethers under mild conditions. [Link]

  • Experiment 06 Williamson Ether Synthesis. [Link]

  • MacSphere. Pyrolytic Decomposition of Allylic Esters. [Link]

  • ResearchGate. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

  • ResearchGate. Optimization of reaction conditions. [Link]

  • Google Patents. Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • PubChem. 4-(Allyloxy)-3-methoxybenzaldehyde. [Link]

  • The Royal Society of Chemistry. Supporting Information For. [Link]

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Technical Support Center: Synthesis of 4-(Allyloxy)-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(Allyloxy)-3-ethoxybenzaldehyde. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic building block. Here, we address common challenges, side reactions, and troubleshooting strategies in a direct question-and-answer format to ensure your experiments are successful, reproducible, and efficient.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Primary Synthesis: Williamson Ether Synthesis

The most common and direct route to this compound is the Williamson ether synthesis. This involves the O-alkylation of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) with an allyl halide (typically allyl bromide) in the presence of a base.[1][2] While seemingly straightforward, several issues can arise.

Low yield is a frequent issue and can stem from several factors:

  • Incomplete Deprotonation: The phenolic hydroxyl group of ethyl vanillin must be fully deprotonated to form the more nucleophilic phenoxide ion. If the base is not strong enough or used in insufficient quantity, the reaction will be slow and incomplete.[3] For phenols, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are typically sufficient.[3]

  • Competing Elimination Reaction (E2): The phenoxide is not only a good nucleophile but also a reasonably strong base. It can react with the alkyl halide, allyl bromide, in an E2 elimination reaction to form allene gas, consuming your starting materials and generating byproducts.[4][5]

  • Suboptimal Reaction Conditions: Factors like temperature, solvent, and reaction time are critical. Lower temperatures generally favor the desired SN2 substitution over the E2 elimination side reaction.[4] Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they effectively solvate the cation of the base, leaving a "naked" and highly reactive phenoxide anion for the SN2 attack.[4][6]

The presence of an alkene, likely from the elimination of allyl bromide, points directly to a competing E2 reaction.[3] Here’s how to troubleshoot this:

  • Temperature Control: This is the most critical parameter. Elimination reactions typically have a higher activation energy than substitution reactions. Therefore, running the reaction at a lower temperature will kinetically favor the desired SN2 pathway. Avoid excessive heating or high reflux temperatures if possible.

  • Choice of Base: While a strong base is needed, an excessively strong or sterically hindered base can favor elimination. For this synthesis, K₂CO₃ is often a good choice as it is effective without being overly aggressive.

  • Order of Addition: Adding the allyl bromide slowly and portion-wise to the solution of the pre-formed phenoxide can help maintain a low concentration of the alkyl halide, which can disfavor the bimolecular elimination reaction.

Parameter Effect on SN2 (Desired) Effect on E2 (Side Reaction) Recommendation
Temperature Moderate increaseSignificant increaseMaintain lowest effective temperature
Base Strength Increases rateIncreases rateUse a moderately strong base (e.g., K₂CO₃)
Solvent Polar aprotic favoredLess solvent dependentUse DMF, Acetonitrile, or Acetone
Alkyl Halide Primary > SecondaryTertiary > SecondaryAllyl bromide (primary) is ideal[3]
Potential Isomeric Impurities & Subsequent Reactions

Even with a successful Williamson ether synthesis, other side reactions can occur, either during the primary reaction or during workup and purification, especially if elevated temperatures are involved.

Unexpected signals often point to two main side reactions: C-alkylation and the Claisen rearrangement.

  • C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at two sites: the oxygen atom (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[6] While O-alkylation is generally favored, certain conditions can promote C-alkylation, leading to the formation of 2-allyl-5-ethoxy-4-hydroxybenzaldehyde.

    • How to Avoid C-Alkylation: The choice of solvent is crucial. Polar aprotic solvents (DMF, DMSO) favor O-alkylation. Protic solvents (like ethanol or water) can solvate the oxygen atom of the phenoxide through hydrogen bonding, making it less nucleophilic and thereby increasing the likelihood of C-alkylation.[3]

  • Claisen Rearrangement: This is a thermally induced[7][7]-sigmatropic rearrangement specific to allyl aryl ethers.[8][9] If the reaction or purification (e.g., distillation) is carried out at high temperatures (typically >180-200 °C), the desired this compound can rearrange to form the isomeric 2-allyl-5-ethoxy-4-hydroxybenzaldehyde.[10][11] This rearrangement is intramolecular and proceeds through a concerted, cyclic transition state.[10]

    • How to Avoid the Claisen Rearrangement: Strictly control the temperature during both the reaction and purification steps. Avoid prolonged heating at high temperatures. If purification by distillation is necessary, use vacuum distillation to lower the boiling point.

Side_Reactions cluster_0 Primary Synthesis: Williamson Ether Synthesis cluster_1 Side Reactions Ethyl Vanillin Ethyl Vanillin Allyl Bromide Allyl Bromide E2_Elimination E2 Elimination (Allene Formation) Allyl Bromide->E2_Elimination Base Base Product This compound Claisen_Rearrangement Claisen Rearrangement Product Product->Claisen_Rearrangement High Temp (>180 °C) C_Alkylation C-Alkylation Product Phenoxide Phenoxide Phenoxide->E2_Elimination High Temp / Strong Base Phenoxide->C_Alkylation Protic Solvent

Experimental Protocols

Protocol 1: Optimized Williamson Ether Synthesis

This protocol is designed to maximize O-alkylation and minimize side reactions.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous potassium carbonate (1.5 equivalents) and a polar aprotic solvent like anhydrous acetonitrile or DMF (approx. 10 mL per 1 g of ethyl vanillin).

  • Phenoxide Formation: Add 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin, 1.0 equivalent) to the stirred suspension. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Allylation: Add allyl bromide (1.1-1.2 equivalents) dropwise to the suspension over 15-20 minutes using a syringe pump. A slight exotherm may be observed.

  • Reaction: Gently heat the reaction mixture to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: After the reaction is complete (as indicated by the consumption of ethyl vanillin), cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of the solvent.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the resulting crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water (2x), 5% NaOH solution (to remove any unreacted ethyl vanillin), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[12]

Workflow

Q4: My final product is a yellow or brown oil/solid, not the expected off-white solid. What causes this discoloration?

Discoloration often indicates the presence of impurities.[13]

  • Phenolic Impurities: Trace amounts of unreacted ethyl vanillin or the Claisen rearrangement product can become oxidized over time, leading to colored impurities. An extraction with a dilute base (e.g., 1-5% NaOH) during the workup is very effective at removing these acidic phenolic compounds.

  • Aldehyde Oxidation: The aldehyde functional group can be susceptible to air oxidation, forming the corresponding carboxylic acid, especially if left exposed to air for extended periods. While typically a minor issue, it can contribute to impurity profiles.

  • Polymeric Byproducts: Under harsh conditions (e.g., strong base, high heat), minor polymerization or degradation pathways can generate colored, high-molecular-weight species.

Troubleshooting Tip: If a basic wash during workup does not resolve the discoloration, purification by column chromatography is the most effective method to remove colored impurities.[12]

References

  • Wikipedia. Claisen rearrangement.[Link]

  • Chemistry Notes. Claisen Rearrangement: Mechanism and examples.[Link]

  • Organic Chemistry Portal. Claisen Rearrangement.[Link]

  • YouTube. Claisen Rearrangement || Formation of New bond || Sigmatropic || Allyl phenyl ether|BSc || NEET.[Link]

  • Chemistry LibreTexts. 18.4: Reactions of Ethers - Claisen Rearrangement.[Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis.[Link]

  • Cambridge University Press. Williamson Ether Synthesis.[Link]

  • Chemistry Steps. The Williamson Ether Synthesis.[Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis.[Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.[Link]

  • Reddit. Williamson ether synthesis trouble, 2.0 : r/chemistry.[Link]

  • ChemTalk. Williamson Ether Synthesis.[Link]

  • ResearchGate. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.[Link]

  • ResearchGate. The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement.[Link]

  • J&K Scientific LLC. Williamson Ether Synthesis.[Link]

  • Organic Syntheses. Benzaldehyde, 4-ethoxy-3-hydroxy-.[Link]

  • Synlett. Alcohol to Ether using Williamson synthesis (O-Alkylation).[Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.[Link]

  • ResearchGate. Mechanochemical allylation of vanillin and ethyl ferulate at the gram...[Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.[Link]

Sources

Technical Support Center: Optimizing the Claisen Rearrangement of 4-(Allyloxy)-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Claisen rearrangement of 4-(allyloxy)-3-ethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this specific transformation. Our goal is to equip you with the expertise to navigate the nuances of this powerful C-C bond-forming reaction, ensuring successful and reproducible outcomes in your synthetic endeavors.

Introduction: The Aromatic Claisen Rearrangement

The Claisen rearrangement is a thermally induced, concerted[1][1]-sigmatropic rearrangement of an allyl aryl ether to an ortho-allyl phenol.[2][3][4] This intramolecular process proceeds through a highly ordered, six-membered cyclic transition state, making it a stereospecific and synthetically valuable reaction.[2][5][6] The transformation of this compound is of particular interest as the resulting product, 3-allyl-4-hydroxy-5-ethoxybenzaldehyde, is a versatile intermediate in the synthesis of various bioactive molecules.

The reaction begins with the[1][1]-sigmatropic shift, forming a non-aromatic cyclohexadienone intermediate.[5][6] This intermediate then rapidly tautomerizes to the thermodynamically more stable phenol, driven by the restoration of aromaticity.[5][7]

Caption: Mechanism of the Aromatic Claisen Rearrangement.

Troubleshooting Guide

This section addresses common issues encountered during the Claisen rearrangement of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields are a frequent challenge and can stem from several sources. A systematic approach to troubleshooting is crucial for identifying the root cause.[8]

  • Suboptimal Temperature: The traditional thermal Claisen rearrangement often requires high temperatures, typically in the range of 180-225°C.[9][10] However, excessively high temperatures can lead to decomposition of the starting material and product, as well as the formation of undesired byproducts. Conversely, a temperature that is too low will result in an impractically slow reaction rate. It is essential to find the optimal temperature for your specific substrate.

  • Reaction Time: In conjunction with temperature, the reaction time must be carefully monitored. Prolonged heating, even at a seemingly optimal temperature, can contribute to degradation. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum product formation before significant decomposition occurs.

  • Solvent Choice: The polarity of the solvent can significantly influence the reaction rate.[1][11] Polar solvents tend to accelerate the Claisen rearrangement.[2][4][11] High-boiling, polar aprotic solvents such as N,N-diethylaniline, N-methyl-2-pyrrolidone (NMP), or sulfolane are often good choices. While non-polar solvents like decalin or diphenyl ether are traditionally used, they may require higher temperatures.[9]

  • Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenolic product, which can be sensitive to air at high temperatures.

Q2: I am observing the formation of a significant amount of a byproduct. How can I identify and minimize it?

Byproduct formation is a common issue, particularly in high-temperature reactions. The most likely byproduct in this specific rearrangement is the para-rearranged product, 5-allyl-4-hydroxy-3-ethoxybenzaldehyde, or cleavage of the allyl group.

  • Minimizing the para-Product: The formation of the para-product occurs when both ortho positions are blocked.[7][12] In the case of this compound, one ortho position is sterically hindered by the ethoxy group, which could favor some migration to the less hindered para position. The use of a Lewis acid catalyst can often enhance the selectivity for the ortho-product.

  • Preventing Allyl Group Cleavage: At very high temperatures, the allyl ether bond can cleave, leading to the formation of 4-hydroxy-3-ethoxybenzaldehyde. This is a common side reaction in thermally driven Claisen rearrangements.[13][14] Lowering the reaction temperature is the most effective way to mitigate this. Employing microwave-assisted heating or a Lewis acid catalyst can allow for lower reaction temperatures.[11][15][16][17]

Q3: The reaction is very slow, even at high temperatures. How can I accelerate the rearrangement?

Several strategies can be employed to increase the reaction rate.

  • Lewis Acid Catalysis: The use of a Lewis acid can dramatically accelerate the Claisen rearrangement, often allowing the reaction to proceed at significantly lower temperatures.[15][16][17][18] Common Lewis acids for this purpose include BCl₃, BF₃·OEt₂, AlCl₃, and TiCl₄.[15][17] These catalysts coordinate to the ether oxygen, facilitating the bond reorganization.

  • Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions.[11][19][20] The rapid and uniform heating provided by microwaves can significantly reduce reaction times from hours to minutes and can sometimes lead to cleaner reactions with higher yields.[21][22][23]

  • Solvent Effects: As mentioned previously, polar solvents can accelerate the reaction.[2][4][11] Solvents capable of hydrogen bonding have been shown to provide the highest rate constants.[2][11]

Troubleshooting_Workflow start Low Yield or Slow Reaction q1 Is the temperature optimized? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the solvent appropriate? a1_yes->q2 sol1 Adjust temperature (180-225°C for thermal, lower for catalyzed) and monitor by TLC/GC. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Have you considered catalysis? a2_yes->q3 sol2 Switch to a high-boiling polar aprotic solvent (e.g., NMP, N,N-diethylaniline). a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Improved Reaction Outcome a3_yes->end sol3 Introduce a Lewis acid catalyst (e.g., BCl₃, AlCl₃) or explore microwave-assisted heating. a3_no->sol3 sol3->end

Sources

Technical Support Center: Purification of 4-(Allyloxy)-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-(Allyloxy)-3-ethoxybenzaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this versatile synthetic intermediate. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.

Part 1: Understanding the Chemistry of Purification

This compound is typically synthesized via a Williamson ether synthesis, reacting 3-ethoxy-4-hydroxybenzaldehyde with an allyl halide (e.g., allyl bromide) in the presence of a base.[1][2][3][4] Understanding this synthetic route is critical, as the most common impurities are unreacted starting materials and byproducts of this reaction.

The primary purification challenges stem from:

  • Structural Similarity of Impurities: Unreacted starting materials and certain byproducts can have polarities close to the desired product, complicating chromatographic separation.

  • Aldehyde Instability: The aldehyde functional group is susceptible to oxidation, especially when exposed to air over time, forming the corresponding carboxylic acid.[5][6] This introduces a highly polar impurity that can interfere with purification and subsequent reactions.

  • Physical State: The product can be a liquid or a low-melting solid, which influences the choice between recrystallization and chromatography.[7][8]

Visualizing the Source of Impurities

The following diagram illustrates the planned synthesis and the origin of common side products.

cluster_reactants Reactants cluster_products Reaction Mixture SM1 3-Ethoxy-4-hydroxybenzaldehyde Product This compound (Desired Product) SM1->Product Williamson Ether Synthesis (SN2) Impurity1 Unreacted SM1 SM1->Impurity1 Incomplete Reaction SM2 Allyl Bromide SM2->Product Impurity3 Elimination Byproduct (e.g., Propene) SM2->Impurity3 E2 Elimination Base Base (e.g., K2CO3) Base->Product Base->Impurity3 Impurity2 Oxidized Product (Carboxylic Acid) Product->Impurity2 Air Oxidation

Caption: Origin of common impurities during synthesis.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during purification in a practical question-and-answer format.

Observed Problem Potential Cause(s) Recommended Solution(s)
Yellow or Brown Discoloration of Crude Product Presence of phenolic impurities (unreacted starting material) that have oxidized.1. Base Wash: Perform a liquid-liquid extraction. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate). Wash with a 1M NaOH or 5% K₂CO₃ aqueous solution to deprotonate and remove the acidic phenol. 2. Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities before hot filtration.
Persistent Impurity with Similar Rf on TLC The impurity is likely an unreacted starting material or a structurally related byproduct with similar polarity.1. Optimize Chromatography: Use a shallower solvent gradient (e.g., increase ethyl acetate in hexanes by 1-2% increments). If using isocratic elution, test multiple solvent systems (e.g., Dichloromethane/Hexanes, Toluene/Ethyl Acetate). 2. Derivatization: For stubborn non-carbonyl impurities, consider forming a bisulfite adduct. Aldehydes react reversibly with sodium bisulfite to form a solid adduct that can be filtered off. The pure aldehyde is regenerated by treatment with a mild acid or base.[9]
Product Streaking or Tailing on Silica Gel TLC/Column The aldehyde is oxidizing to the more polar carboxylic acid on the acidic silica gel surface.1. Deactivate Silica: Prepare the column slurry with the eluent containing 0.5-1% triethylamine (Et₃N) to neutralize the acidic sites on the silica gel.[5] 2. Use a Different Stationary Phase: Consider using neutral or basic alumina for the column chromatography.[5]
"Oiling Out" During Recrystallization The solvent system is not ideal, the cooling rate is too fast, or high impurity levels are depressing the melting point.1. Slow Cooling: Allow the hot solution to cool to room temperature undisturbed before moving to an ice bath. Inducing crystallization by scratching the flask with a glass rod can help. 2. Change Solvent System: Test different solvents or solvent pairs. Good starting points for benzaldehydes include ethanol/water, isopropanol, or cyclohexane.[10][11] 3. Pre-Purify: If the crude material is very impure, run a quick "plug" of silica gel chromatography to remove the bulk of impurities before attempting recrystallization.
Low Recovery After Column Chromatography The compound may be irreversibly adsorbing to the silica gel or is being lost during solvent removal.1. Check Polarity: Ensure the eluent polarity is sufficient to elute the product. Monitor with TLC. 2. Use Gentle Evaporation: Remove the solvent using a rotary evaporator at a reduced temperature (e.g., 30-35°C) to prevent loss of this moderately volatile compound.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the best primary purification method: column chromatography or recrystallization?

A1: The choice depends on the scale and impurity profile.

  • Column Chromatography is superior for separating a wide range of impurities, especially after the initial synthesis where multiple byproducts and starting materials may be present. It offers the highest potential purity.[12]

  • Recrystallization is an excellent and highly scalable technique for removing small amounts of impurities, making it ideal as a final polishing step after chromatography or if the crude product is already of moderate purity.[5]

A common and highly effective strategy is to perform column chromatography first, followed by recrystallization of the combined, pure fractions.

Parameter Column Chromatography Recrystallization
Stationary Phase Silica Gel (230-400 mesh)Not Applicable
Mobile Phase / Solvent Hexanes:Ethyl Acetate (e.g., starting at 95:5 v/v)Ethanol/Water, Isopropanol, Cyclohexane
Typical Yield 70-90%60-85%
Achievable Purity >99% (by GC/HPLC)>98.5% (by GC/HPLC)
Primary Application Initial purification of complex mixturesFinal polishing, removal of minor impurities
Scalability Good for mg to multi-gram scaleExcellent for gram to kilogram scale

Q2: How can I effectively remove the 4-(allyloxy)-3-ethoxybenzoic acid impurity?

A2: The carboxylic acid impurity is significantly more acidic than the phenolic starting material (if any remains). A liquid-liquid extraction is the most efficient method. Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The NaHCO₃ is strong enough to deprotonate the carboxylic acid, pulling it into the aqueous layer as its sodium salt, but generally not strong enough to deprotonate any residual phenol, leaving your desired aldehyde in the organic layer.[5]

Q3: What is a good starting solvent system for column chromatography?

A3: Based on the structure and data from similar compounds, a good starting point is a mixture of petroleum ether or hexanes and ethyl acetate.[11][13] Begin with a low polarity mixture (e.g., 95:5 or 90:10 hexanes:ethyl acetate) and monitor the separation using Thin Layer Chromatography (TLC). Gradually increase the proportion of ethyl acetate to elute your product.

Q4: How should I store the purified this compound to prevent degradation?

A4: To ensure long-term stability, the purified compound should be stored under an inert atmosphere (nitrogen or argon) to prevent oxidation. It should be kept in a tightly sealed, amber glass vial to protect it from light and stored in a refrigerator or freezer to slow down any potential degradation pathways.[6]

Q5: What analytical techniques are recommended to confirm purity?

A5: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Essential for monitoring the progress of column chromatography and for a quick purity check.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These methods are excellent for quantitative purity determination.[14][15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can detect impurities if they are present in sufficient quantity (>1-5%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Part 4: Experimental Protocols & Workflows

General Purification Workflow

The following diagram outlines a logical workflow for purifying the crude product.

Crude Crude Product TLC Purity Check (TLC, NMR) Crude->TLC Extraction Acid/Base Extraction (e.g., NaHCO3 wash) TLC->Extraction Acidic Impurity Present Column Column Chromatography (Silica Gel, Hex/EtOAc) TLC->Column Multiple Spots Recrystal Recrystallization (e.g., EtOH/H2O) TLC->Recrystal Mostly Pure, Solid Extraction->Column Column->Recrystal Solid Product, Further Polishing Final_Check Final Purity Analysis (GC, HPLC, NMR) Column->Final_Check Liquid or >99% Pure Recrystal->Final_Check Pure Pure Product (>98%) Store Store under N2, Cold & Dark Pure->Store Final_Check->Pure Purity Confirmed

Caption: Decision workflow for purification.

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: First, determine an optimal eluent system using TLC. Spot your crude material on a silica plate and test various ratios of hexanes:ethyl acetate. An ideal system will give your product an Rf value of ~0.3-0.4.

  • Column Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in your initial, least polar eluent. Pack a glass column, ensuring no air bubbles are trapped. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or your eluent. Carefully load the solution onto the top of the silica bed.

  • Elution: Begin eluting with the low-polarity solvent system determined by TLC. Collect fractions and monitor them continuously by TLC. If necessary, gradually increase the eluent polarity (gradient elution) to move the product off the column.

  • Isolation: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator at low temperature (<40°C) to yield the purified compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In small test tubes, test the solubility of ~20 mg of your product in various solvents (e.g., ethanol, isopropanol, hexanes). An ideal solvent dissolves the compound when hot but very poorly when cold. Solvent pairs like ethanol/water can also be effective.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a rapid gravity filtration of the hot solution to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals appear, the flask can be moved to an ice bath for 30-60 minutes to maximize yield.

  • Isolation & Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of ice-cold solvent. Dry the crystals under vacuum.

References

  • ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, 4-ethoxy-3-hydroxy-. [Link]

  • International Agency for Research on Cancer. (1995). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. [Link]

  • Keika Ventures. (n.d.). Analytical Method. [Link]

  • PubChem. (n.d.). 4-(Allyloxy)-3-methoxybenzaldehyde. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • CDC Stacks. (1999). New analytical method for determining aldehydes in aqueous samples. [Link]

  • Jurnal Kimia Sains dan Aplikasi. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. [Link]

  • Brainly. (2024). Write the equation involved in the following reactions: (i) Reimer-Tiemann reaction (ii) Williamson ether synthesis. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]

  • SIELC Technologies. (n.d.). Separation of Benzaldehyde, 4-ethoxy-3-methoxy- on Newcrom R1 HPLC column. [Link]

  • PubChem. (n.d.). 4-(Allyloxy)benzaldehyde. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • National Institutes of Health. (2021). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. [Link]

  • ResearchGate. (2021). 4-(Diphenylmethoxy)-3-ethoxybenzaldehyde. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information For. [Link]

  • SIELC Technologies. (2018). 3-Ethoxy-4-hydroxybenzaldehyde. [Link]

Sources

Preventing byproduct formation in Williamson ether synthesis of 4-(Allyloxy)-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(allyloxy)-3-ethoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific Williamson ether synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions, maximize yield, and prevent the formation of unwanted byproducts.

Introduction: The Synthetic Challenge

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and an alkoxide.[1] In the case of this compound, the reaction involves the deprotonation of 4-hydroxy-3-ethoxybenzaldehyde (ethyl vanillin) to form a phenoxide, which then acts as a nucleophile to displace a halide from an allyl halide.[2] While seemingly straightforward, this reaction is susceptible to competing pathways, primarily elimination and C-alkylation, which can significantly reduce the yield and purity of the desired product.[1][3] This guide provides expert insights and actionable protocols to mitigate these challenges.

Troubleshooting Guide: From Low Yields to Byproduct Formation

This section addresses common issues encountered during the synthesis of this compound. Each problem is analyzed for its probable cause, followed by a detailed troubleshooting strategy.

Problem 1: Low Yield of this compound

A diminished yield of the target ether is the most frequent challenge. Several factors, from incomplete deprotonation to competing side reactions, can be at play.

Possible Causes and Solutions:

  • Incomplete Deprotonation of the Phenol: The phenolic proton of 4-hydroxy-3-ethoxybenzaldehyde must be fully removed to generate the nucleophilic phenoxide.

    • Troubleshooting Suggestion: Ensure the use of a suitable base in a slight molar excess. For phenols, moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient and preferable to very strong bases which can promote side reactions.[3][4] The reaction should be stirred for an adequate amount of time after base addition to ensure complete salt formation before adding the allyl halide.

  • Suboptimal Reaction Temperature: Temperature plays a critical role in the reaction rate and the competition between substitution (SN2) and elimination (E2) pathways.

    • Troubleshooting Suggestion: Williamson ether syntheses are typically conducted at elevated temperatures, often between 50-100 °C, to ensure a reasonable reaction rate.[5] However, excessively high temperatures can favor the E2 elimination pathway.[5] It is recommended to start at a moderate temperature (e.g., 60-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Inappropriate Solvent Choice: The solvent significantly influences the nucleophilicity of the phenoxide and the overall reaction mechanism.

    • Troubleshooting Suggestion: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are generally preferred.[2][6] These solvents effectively solvate the cation of the phenoxide salt, leaving the oxygen anion more exposed and nucleophilic.[7] Protic solvents, like ethanol, can hydrogen-bond with the phenoxide, reducing its nucleophilicity and slowing down the desired SN2 reaction.[5][7]

Problem 2: Significant Formation of an Alkene Byproduct (Propene)

The presence of propene, or its oligomers, indicates that the E2 elimination pathway is competing with the desired SN2 reaction.

Possible Causes and Solutions:

  • Sterically Hindered Base: While not the primary concern with a phenoxide, a bulky base can favor elimination.

    • Troubleshooting Suggestion: Use a non-sterically hindered base such as potassium carbonate or sodium hydroxide. Strong, bulky bases like potassium tert-butoxide are more likely to act as a base for elimination rather than facilitating the formation of the nucleophile for substitution.[8]

  • High Reaction Temperature: As mentioned, higher temperatures disproportionately favor elimination over substitution.[5]

    • Troubleshooting Suggestion: Lower the reaction temperature. If the reaction rate becomes too slow, consider extending the reaction time instead of increasing the temperature.

  • Solvent Effects: The choice of solvent can influence the SN2/E2 competition.

    • Troubleshooting Suggestion: Employ polar aprotic solvents. These solvents are known to favor SN2 reactions.[9] In contrast, some protic solvents can favor elimination.[10]

Problem 3: Presence of a C-Alkylated Byproduct

Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or a carbon atom of the aromatic ring.[1][3] This can lead to the formation of 3-allyl-4-hydroxy-5-ethoxybenzaldehyde.

Possible Causes and Solutions:

  • Solvent Choice: The solvent has a pronounced effect on the O- vs. C-alkylation ratio.

    • Troubleshooting Suggestion: To favor O-alkylation, use a polar aprotic solvent like acetonitrile or DMF.[11][12] Protic solvents, such as methanol or ethanol, can promote C-alkylation.[11]

  • Counter-ion Effect: The nature of the cation can influence the site of alkylation, although this is a more subtle effect.

    • Troubleshooting Suggestion: While less commonly manipulated, using a larger, softer cation like cesium (from Cs₂CO₃) can sometimes favor O-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the synthesis of this compound?

A1: For phenolic substrates like 4-hydroxy-3-ethoxybenzaldehyde, moderately strong and non-nucleophilic bases are ideal. Potassium carbonate (K₂CO₃) is a highly effective and commonly used base for this transformation.[13] It is strong enough to deprotonate the phenol but is generally not basic enough to promote significant elimination of the allyl halide. Sodium hydride (NaH) is another strong option that works well, producing hydrogen gas as the only byproduct.[6]

Q2: Which allyl halide should I use: allyl chloride, allyl bromide, or allyl iodide?

A2: The choice of leaving group on the allyl halide follows the general trend for SN2 reactions: I⁻ > Br⁻ > Cl⁻. Allyl bromide is a good balance of reactivity and cost. Allyl iodide is more reactive but also more expensive and potentially less stable. Allyl chloride is less reactive and may require more forcing conditions (higher temperature or longer reaction time).[6]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (4-hydroxy-3-ethoxybenzaldehyde), the product (this compound), and any potential byproducts. The disappearance of the starting material spot is a good indicator of reaction completion.

Q4: What are the recommended purification techniques for the final product?

A4: After an aqueous workup to remove the base and any inorganic salts, the crude product can be purified by a few methods.[5]

  • Column Chromatography: This is a very effective method for separating the desired ether from unreacted starting material and any byproducts. A silica gel column with a gradient elution of hexane and ethyl acetate is typically successful.[14]

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent (e.g., ethanol/water or cyclohexane) can be an efficient purification method.[14][15]

  • Distillation: As 4-(allyloxy)-3-methoxybenzaldehyde (a closely related compound) can be distilled under reduced pressure, this may be a viable option for the ethoxy analog, especially on a larger scale.[15]

Data Summary and Protocols

Table 1: Influence of Reaction Parameters on Product Distribution
ParameterTo Favor this compound (SN2)To Favor Byproducts (Elimination/C-Alkylation)Rationale
Base K₂CO₃, NaOH, NaH[3][4]Bulky bases (e.g., KOtBu)[8]Non-bulky, moderately strong bases favor phenoxide formation without promoting E2.
Solvent Polar aprotic (DMF, Acetone, Acetonitrile)[2][6]Protic (Ethanol, Methanol)[5][11]Polar aprotic solvents enhance nucleophilicity of the phenoxide for O-alkylation.
Temperature Moderate (50-80 °C)[5]High (>100 °C)[5]Higher temperatures provide the activation energy for the competing E2 pathway.
Alkyl Halide Allyl bromide or iodide[6]Allyl chloride (may require harsher conditions)Better leaving groups allow for milder reaction conditions, disfavoring side reactions.
Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-3-ethoxybenzaldehyde (1 equivalent) and a suitable polar aprotic solvent (e.g., acetone or DMF, approximately 5-10 mL per gram of starting material).

  • Base Addition: Add potassium carbonate (1.5 equivalents).

  • Allylation: Add allyl bromide (1.2 equivalents) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.

  • Workup: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic layer and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[14]

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Key Reaction Pathways

cluster_0 Starting Materials 4-hydroxy-3-ethoxybenzaldehyde 4-hydroxy-3-ethoxybenzaldehyde Phenoxide Phenoxide 4-hydroxy-3-ethoxybenzaldehyde->Phenoxide + Base Allyl Halide Allyl Halide Elimination Byproduct Propene Allyl Halide->Elimination Byproduct + Base (E2 Pathway) Desired Product This compound (O-Alkylation) Phenoxide->Desired Product + Allyl Halide (SN2 Pathway) C-Alkylation Byproduct 3-Allyl-4-hydroxy-5-ethoxybenzaldehyde Phenoxide->C-Alkylation Byproduct + Allyl Halide (Side Reaction) Start Low Yield of Desired Ether Check_SM Unreacted Starting Material? Start->Check_SM Check_Byproducts Significant Byproducts? Check_SM->Check_Byproducts No Increase_Time_Temp Increase reaction time or temperature moderately. Check base stoichiometry. Check_SM->Increase_Time_Temp Yes Analyze_Byproducts Analyze byproducts (NMR, MS) Check_Byproducts->Analyze_Byproducts Yes Elimination_Issue Alkene byproduct detected? (E2 Pathway) Analyze_Byproducts->Elimination_Issue C-Alkylation_Issue C-Alkylated byproduct detected? Analyze_Byproducts->C-Alkylation_Issue Lower_Temp Lower reaction temperature. Use non-bulky base. Elimination_Issue->Lower_Temp Yes Change_Solvent Switch to a polar aprotic solvent (e.g., DMF, Acetonitrile). C-Alkylation_Issue->Change_Solvent Yes

Caption: A decision tree for troubleshooting low product yield.

References

Sources

Technical Support Center: Optimizing 4-(Allyloxy)-3-ethoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Allyloxy)-3-ethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to catalyst selection and reaction optimization. Our goal is to equip you with the expertise to overcome common challenges and ensure a successful, high-yield synthesis.

Troubleshooting Guide: Catalyst and Reaction Optimization

This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved via the Williamson ether synthesis by reacting 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) with an allyl halide.

Question 1: Low or no product yield. What are the primary causes and how can I resolve this?

Answer:

Low or non-existent yield is a common issue that can typically be traced back to the catalyst system or reaction conditions.

Potential Causes & Solutions:

  • Ineffective Phase Transfer Catalyst (PTC): The reaction involves a solid-liquid or liquid-liquid phase transfer of the phenoxide ion to the organic phase to react with the allyl halide. The choice of PTC is critical.

    • Troubleshooting Step: If you are using a common PTC like tetrabutylammonium bromide (TBAB), consider its lipophilicity. For aromatic substrates, catalysts with greater lipophilicity, such as tetrabutylammonium iodide (TBAI) or benzyltriethylammonium chloride (TEBAC), may be more effective. TBAI can also participate in a Finkelstein reaction, converting allyl chloride or bromide to the more reactive allyl iodide in situ.

    • Expert Insight: The structure of the PTC is paramount. Quaternary ammonium salts with larger, more lipophilic alkyl groups enhance solubility in the organic phase, thereby increasing the concentration of the reactive phenoxide and accelerating the reaction rate.

  • Inappropriate Base: The base is responsible for deprotonating the phenolic hydroxyl group of ethyl vanillin.

    • Troubleshooting Step: If you are using a weak base like sodium bicarbonate (NaHCO₃), it may not be strong enough to fully deprotonate the phenol. Switch to a stronger base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).

    • Expert Insight: K₂CO₃ is often preferred as it is non-hygroscopic, easy to handle, and minimizes side reactions like hydrolysis of the allyl halide that can occur with stronger, more soluble bases like NaOH.

  • Reaction Temperature: The reaction temperature influences the reaction rate.

    • Troubleshooting Step: Ensure your reaction temperature is appropriate. For the allylation of phenols, a temperature range of 60-80 °C is typically effective. If the reaction is sluggish, a moderate increase in temperature can be beneficial.

    • Expert Insight: Be cautious of excessive heat, as it can promote side reactions, such as the Claisen rearrangement of the product if the temperature is too high, or decomposition of the PTC.

Experimental Protocol: Catalyst Screening for Improved Yield

  • Set up parallel reactions in 25 mL round-bottom flasks.

  • To each flask, add 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq), K₂CO₃ (1.5 eq), and a solvent (e.g., acetonitrile, 10 mL).

  • Add the selected PTC (0.1 eq) to each flask (e.g., Flask A: TBAB, Flask B: TBAI, Flask C: TEBAC).

  • Add allyl bromide (1.2 eq) to each flask.

  • Heat the reactions at 70 °C with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, quench the reaction with water, extract with an organic solvent (e.g., ethyl acetate), and analyze the yield by Gas Chromatography (GC) or purify by column chromatography.

Question 2: My reaction is producing significant byproducts. How can I improve the selectivity for O-allylation?

Answer:

The formation of byproducts is often due to competing reactions, primarily C-allylation or hydrolysis of the allyl halide.

Potential Causes & Solutions:

  • C-allylation: This is the undesired reaction where the allyl group attaches to the aromatic ring instead of the phenolic oxygen.

    • Troubleshooting Step: The choice of solvent can significantly influence the O/C-allylation ratio. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) generally favor O-allylation. Avoid protic solvents like ethanol or water, which can solvate the phenoxide ion and reduce its nucleophilicity, potentially favoring C-allylation.

    • Expert Insight: The ambident nature of the phenoxide ion means it can react at either the oxygen or the carbon atom. Solvents that effectively solvate the cation (e.g., K⁺) but not the phenoxide anion leave the oxygen atom more exposed and nucleophilic, thus promoting the desired O-allylation.

  • Hydrolysis of Allyl Halide: If water is present in the reaction mixture, the allyl halide can hydrolyze to form allyl alcohol.

    • Troubleshooting Step: Ensure all reagents and solvents are dry. Use anhydrous K₂CO₃ and dry your solvent if necessary. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

Data Presentation: Solvent Effects on O-allylation Selectivity

SolventDielectric ConstantO/C Allylation Ratio (Typical)
Acetonitrile37.5>95:5
DMF36.7>95:5
Acetone20.790:10
Ethanol24.670:30

Visualization: Troubleshooting Logic for Low Yield and Selectivity

G cluster_yield Yield Issues cluster_selectivity Selectivity Issues start Low Yield or Poor Selectivity check_ptc Evaluate PTC start->check_ptc Low Yield check_base Check Base Strength start->check_base Low Yield check_temp Optimize Temperature start->check_temp Low Yield check_solvent Change Solvent start->check_solvent Byproducts check_moisture Ensure Anhydrous Conditions start->check_moisture Byproducts solution_ptc Use more lipophilic PTC (e.g., TBAI, TEBAC) check_ptc->solution_ptc Ineffective? solution_base Use stronger base (e.g., K₂CO₃) check_base->solution_base Too Weak? solution_temp Adjust to 60-80 °C check_temp->solution_temp Too Low/High? solution_solvent Switch to polar aprotic (e.g., MeCN, DMF) check_solvent->solution_solvent Protic? solution_moisture Use anhydrous reagents and inert atmosphere check_moisture->solution_moisture Wet Reagents?

Caption: Troubleshooting flowchart for optimizing synthesis.

Frequently Asked Questions (FAQs)

Q1: Which phase transfer catalyst is best for the allylation of 3-ethoxy-4-hydroxybenzaldehyde?

A1: While tetrabutylammonium bromide (TBAB) is a common starting point, tetrabutylammonium iodide (TBAI) often provides superior results for this specific substrate. The in situ generation of allyl iodide, which is more reactive than allyl bromide or chloride, can significantly accelerate the reaction. Additionally, catalysts with aromatic groups, like benzyltriethylammonium chloride (TEBAC), can have favorable interactions with the aromatic substrate, enhancing catalytic efficiency.

Q2: Can I use a metal catalyst for this reaction?

A2: While phase transfer catalysis is the most common and straightforward method, some transition metal catalysts, particularly those based on palladium or copper, can be used for O-arylation and O-allylation reactions. However, these methods are often more complex, require anhydrous and anaerobic conditions, and may involve more expensive and sensitive ligands. For the synthesis of this compound, a well-optimized phase transfer catalysis system is generally more practical and cost-effective.

Q3: What is the ideal molar ratio of reactants?

A3: A slight excess of the allyl halide and the base is recommended to drive the reaction to completion. A typical starting point is:

  • 3-ethoxy-4-hydroxybenzaldehyde: 1.0 equivalent

  • Allyl halide (e.g., allyl bromide): 1.1 - 1.3 equivalents

  • Base (e.g., K₂CO₃): 1.5 - 2.0 equivalents

  • Phase Transfer Catalyst: 0.05 - 0.1 equivalents (5-10 mol%)

Q4: How do I know when the reaction is complete?

A4: The reaction should be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate alongside a spot of the starting material (3-ethoxy-4-hydroxybenzaldehyde). The disappearance of the starting material spot indicates that the reaction is complete. The product, being an ether, will be less polar than the starting phenol and will have a higher Rf value on the TLC plate.

Visualization: Catalyst Selection Workflow

G cluster_selection Catalyst Selection start Start Synthesis Planning ptc Phase Transfer Catalyst (Recommended) start->ptc metal Metal Catalyst (Advanced) start->metal ptc_choice Select PTC: 1. TBAI (High Reactivity) 2. TEBAC (Aromatic Substrate) 3. TBAB (Standard) ptc->ptc_choice conditions Set Conditions: - Solvent: MeCN - Base: K₂CO₃ - Temp: 70°C ptc_choice->conditions optimize Monitor & Optimize: - TLC for completion - Adjust temp/time if needed conditions->optimize product Product Isolation & Purification optimize->product

Temperature and solvent effects on 4-(Allyloxy)-3-ethoxybenzaldehyde stability

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(Allyloxy)-3-ethoxybenzaldehyde

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this compound under various experimental conditions. Here, we address common challenges related to temperature and solvent effects, offering troubleshooting advice and foundational knowledge to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific problems you might encounter during the handling, storage, or reaction of this compound.

Q1: I'm observing an unexpected, more polar isomeric product in my reaction mixture after heating my sample of this compound above 150°C. What is this compound?

A1: The most probable cause for the formation of a new isomeric product upon heating is a classic pericyclic reaction known as the Aromatic Claisen Rearrangement .[1][2] This is a well-documented intramolecular thermal rearrangement for allyl aryl ethers.[3]

  • Identity of the Byproduct: The unexpected product is likely 3-Allyl-5-ethoxy-4-hydroxybenzaldehyde .

  • Mechanism: The reaction is a[1][1]-sigmatropic rearrangement where the allyl group migrates from the ether oxygen to the ortho position on the aromatic ring. This process proceeds through a concerted, cyclic transition state.[2][4] The initial rearrangement forms a non-aromatic dienone intermediate, which then quickly tautomerizes to the stable, aromatic phenolic product.[3] This rearomatization is a strong thermodynamic driving force for the reaction.[2]

  • Experimental Impact: The formation of this phenolic isomer introduces a free hydroxyl group, which significantly increases the compound's polarity. This explains why it would appear as a new, lower-Rf spot on a normal-phase TLC plate compared to the starting material. The reaction is often irreversible due to the stability of the resulting phenol.[2]

To confirm the identity of the byproduct, you can use techniques like ¹H NMR (expect to see a new phenolic -OH peak and changes in aromatic proton splitting patterns) and mass spectrometry.

// Reactant Node reactant [label=<

this compound

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// Intermediate Node intermediate [label=<

Dienone Intermediate (transient)

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// Product Node product [label=<

3-Allyl-5-ethoxy-4-hydroxybenzaldehyde

, shape=none, fontcolor="#202124"];

// Invisible nodes for edge routing r_out [shape=point, width=0.01, height=0.01]; i_in [shape=point, width=0.01, height=0.01]; i_out [shape=point, width=0.01, height=0.01]; p_in [shape=point, width=0.01, height=0.01];

// Edges reactant -> r_out [arrowhead=none]; r_out -> i_in [label=" Δ (>150°C)\n[1][1]-Sigmatropic Shift ", color="#EA4335"]; i_in -> intermediate [arrowhead=none]; intermediate -> i_out [arrowhead=none]; i_out -> p_in [label=" Tautomerization ", color="#34A853"]; p_in -> product [arrowhead=none]; } .enddot Caption: Thermal Claisen rearrangement pathway.

Q2: My sample of this compound degraded after being stored in a solution of deuterated chloroform (CDCl₃) for several days at room temperature. What is causing this instability?

A2: Standard deuterated chloroform often contains residual acid (DCl or HCl) and can generate phosgene in the presence of light and oxygen. These acidic impurities can catalyze the degradation of sensitive compounds.

  • Acid-Catalyzed Hydrolysis: The primary risk is the acid-catalyzed hydrolysis of the allyl ether bond. Protons from the acidic impurities can activate the ether oxygen, making it a better leaving group and facilitating cleavage of the C-O bond to yield 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) and allyl alcohol.

  • Aldehyde Instability: The aldehyde functional group can also be sensitive to acidic conditions, potentially leading to self-condensation or other side reactions over time, although ether hydrolysis is the more common issue.

Preventative Measures:

  • Use Neutralized Solvents: For storing NMR samples, use CDCl₃ that has been passed through a short plug of basic alumina or contains a stabilizer like potassium carbonate to neutralize any acid.

  • Minimize Storage Time: Prepare NMR samples fresh and analyze them promptly. Avoid storing sensitive compounds in solution for extended periods.

  • Aprotic, Non-Acidic Solvents: If solution-state stability is required for a longer duration, consider using anhydrous and non-acidic solvents like benzene-d₆ or THF-d₈.

Q3: I am running a reaction in ethanol under reflux, and my yields are inconsistent, with significant byproduct formation. How is the solvent choice impacting my experiment?

A3: The choice of solvent is critical and can dramatically affect the stability of your compound, especially at elevated temperatures.[5]

  • Solvent Polarity: Polar solvents can accelerate the Claisen rearrangement.[1] Ethanol, being a polar protic solvent, can facilitate the charge-separated nature of the pericyclic transition state, lowering the activation energy for this unwanted side reaction.

  • Reactivity with Aldehyde: At reflux temperatures, especially if any acid or base catalyst is present, ethanol can react with the aldehyde group to form an acetal (specifically, a diethyl acetal). This is a reversible reaction but will consume your starting material and complicate purification.

  • Solvent Impurities: Technical grade solvents may contain water, which can lead to hydrolysis of the ether linkage, or dissolved oxygen, which can promote oxidation of the aldehyde to a carboxylic acid.

Recommendations for Solvent Selection:

  • For Thermal Reactions: If high temperatures are required but you wish to avoid the Claisen rearrangement, consider using high-boiling point, non-polar aprotic solvents like toluene or xylene. The reaction may be slower, but byproduct formation could be suppressed.

  • For Reactions Involving the Aldehyde: If the reaction targets the aldehyde group, use anhydrous aprotic solvents like THF, diethyl ether, or dichloromethane to prevent acetal formation and other side reactions.[5] Always ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability and purity, the compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container. It is best kept in a cool, dark place to minimize the risk of thermal degradation (Claisen rearrangement) and light-induced oxidation of the aldehyde group. While some suppliers suggest room temperature storage, refrigeration is a prudent measure for long-term preservation.

Q2: How does temperature quantitatively affect the stability of this compound?

A2: The primary effect of temperature is on the rate of the Claisen rearrangement. While slow degradation can occur over time even at room temperature, this process becomes significantly faster at elevated temperatures. Uncatalyzed aromatic Claisen rearrangements often require temperatures in the range of 100-200°C to proceed at a reasonable rate.[1] Below 80°C, the compound is generally stable against rearrangement for the duration of a typical experiment. However, prolonged heating, even at moderate temperatures, will inevitably lead to the formation of the rearranged isomer, 3-Allyl-5-ethoxy-4-hydroxybenzaldehyde.

Q3: How do different classes of solvents influence the stability of the compound?

A3: Solvents can influence stability through their polarity, protic nature, and potential to react with the substrate. The effects are summarized below.

Solvent ClassRepresentative SolventsPrimary Effect on this compound
Non-Polar Aprotic Toluene, Hexane, BenzeneHigh Stability. These solvents are generally inert and do not promote the polar transition state of the Claisen rearrangement. They are a good choice for reactions where thermal stability is paramount.
Polar Aprotic THF, DMF, AcetonitrileModerate Stability. Their polarity can slightly accelerate the Claisen rearrangement compared to non-polar solvents.[1] They are generally unreactive towards the aldehyde and ether groups under neutral conditions. Use of anhydrous grades is critical.[5]
Polar Protic Ethanol, Methanol, WaterLower Stability. These solvents can accelerate the Claisen rearrangement.[1] They pose a risk of reacting with the aldehyde to form acetals (especially with alcohols) or participating in hydrolysis of the ether bond if acidic/basic conditions are present.
Halogenated CH₂Cl₂, CHCl₃Variable Stability. Generally good for reactions at or below room temperature. However, they can contain acidic impurities (HCl) that catalyze degradation, particularly hydrolysis of the ether.[5]

Experimental Protocol: Monitoring Thermal Stability via TLC

  • Preparation: Dissolve a small amount of this compound in a high-boiling aprotic solvent (e.g., toluene).

  • Initial Sample: Spot the solution on a silica gel TLC plate to establish the initial Rf value of the starting material.

  • Heating: Heat the solution in a sealed vial at a specific temperature (e.g., 120°C).

  • Time Points: At regular intervals (e.g., 1 hr, 3 hrs, 6 hrs), withdraw a small aliquot, cool to room temperature, and spot it on the same TLC plate.

  • Development & Visualization: Develop the plate in a suitable solvent system (e.g., 20% Ethyl Acetate in Hexane). Visualize under UV light.

  • Analysis: The appearance and intensification of a new, more polar spot (lower Rf) over time indicate thermal degradation, likely via the Claisen rearrangement.

// Logical relationship result [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="New spot indicates\n thermal degradation"]; an3 -> result [color="#EA4335", style=dashed, arrowhead=open]; } .enddot Caption: Workflow for monitoring thermal stability.

References

  • Gozzo, F. C., Fernandes, S. A., Rodrigues, D. C., Eberlin, M. N., & Marsaioli, A. J. (2003). Regioselectivity in Aromatic Claisen Rearrangements. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (2024). Claisen rearrangement. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Available at: [Link]

  • NROChemistry. (n.d.). Claisen Rearrangement: Mechanism & Examples. Available at: [Link]

  • Ferreira, A. G., et al. (2024). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. Available at: [Link]

  • Berski, S., Gordon, A. J., & Ciunik, L. Z. (2015). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. Journal of Molecular Modeling. Available at: [Link]

  • ResearchGate. (n.d.). Effect of solvent on the reaction. Reaction conditions: benzaldehyde... Available at: [Link]

Sources

Overcoming incomplete conversion in the synthesis of 4-(Allyloxy)-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Allyloxy)-3-ethoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with this specific O-alkylation reaction. The synthesis, a Williamson ether synthesis, involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) with an allyl halide. While theoretically straightforward, this reaction can present challenges, with incomplete conversion being the most common hurdle. This document provides in-depth troubleshooting guides and protocols to help you optimize your reaction for high yield and purity.

Troubleshooting Guide: Overcoming Incomplete Conversion

This section addresses the most frequent issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction has stalled. TLC and GC/LC-MS analysis show a significant amount of unreacted Ethyl Vanillin remaining, even after several hours. What are the most likely causes?

Answer: This is the most common issue and typically points to one of three fundamental aspects of the reaction mechanism: inefficient deprotonation of the starting phenol, suboptimal solvent conditions, or insufficient thermal energy.

The reaction proceeds via an SN2 mechanism where the phenoxide ion of Ethyl Vanillin acts as a nucleophile to displace the halide from the allyl halide.[1][2] For this to happen efficiently, a sufficient concentration of the phenoxide must be generated and remain available in the reaction medium.

Core Areas to Investigate:

  • Base Strength and Stoichiometry: The phenolic proton of Ethyl Vanillin must be abstracted by a base to form the nucleophilic phenoxide. If the base is too weak or used in insufficient amounts, an equilibrium will exist that favors the starting materials, leading to poor conversion. For phenols, moderately strong bases like potassium carbonate (K₂CO₃) are often sufficient and are generally preferred over very strong bases like sodium hydride (NaH) for aromatic ether synthesis to avoid side reactions.[3][4]

  • Solvent Choice: The solvent plays a critical role in an SN2 reaction. Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the phenoxide, creating a solvent cage that reduces its nucleophilicity and slows the reaction rate significantly.[1] Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) are highly recommended because they solvate the cation (e.g., K⁺) but leave the phenoxide anion relatively "naked" and highly reactive.[1][5][6]

  • Reaction Temperature: The Williamson ether synthesis is typically conducted at elevated temperatures, often between 50-100 °C, to ensure a reasonable reaction rate.[1][7] If your reaction is running at room temperature, it is likely too slow to reach completion in a practical timeframe.

The following workflow can help diagnose the root cause of incomplete conversion.

G cluster_solutions Potential Solutions start Incomplete Conversion Detected (High Unreacted Ethyl Vanillin) check_base 1. Review Base - Is it strong enough? - Is it anhydrous? - Stoichiometry ≥ 1.1 eq? start->check_base check_solvent 2. Review Solvent - Is it a polar aprotic solvent? (e.g., DMF, Acetonitrile) - Is it anhydrous? check_base->check_solvent Yes sol_base Action: Use a stronger/drier base (e.g., K₂CO₃, Cs₂CO₃) or increase stoichiometry. check_base->sol_base No check_temp 3. Review Temperature - Is temp between 50-100 °C? check_solvent->check_temp Yes sol_solvent Action: Switch to anhydrous DMF or Acetonitrile. check_solvent->sol_solvent No sol_temp Action: Increase temperature to 60-80 °C. check_temp->sol_temp No end Problem Likely Resolved. Monitor by TLC/GC. check_temp->end Yes (Consider other issues, e.g., reagent quality)

Caption: Troubleshooting workflow for incomplete conversion.

Question 2: I am using potassium carbonate (K₂CO₃) in DMF, but the conversion rate is still sluggish. How can I further optimize the reaction?

Answer: Even with the correct base and solvent, several kinetic factors can be optimized to drive the reaction to completion.

  • Increase Molar Excess of Allyl Bromide: While a 1:1 stoichiometry is theoretically sufficient, using a slight excess of the electrophile (allyl bromide, e.g., 1.2 to 1.5 equivalents) can increase the reaction rate by ensuring the phenoxide is more likely to encounter an allyl bromide molecule.[8][9] This is a common strategy to push reactions to completion.

  • Consider a Catalytic Additive: The addition of a catalytic amount of sodium or potassium iodide (NaI or KI) can significantly accelerate the reaction. The iodide ion participates in a Finkelstein reaction, converting the allyl bromide in situ to the more reactive allyl iodide. Iodide is a better leaving group than bromide, which speeds up the rate-determining SN2 step.

  • Increase Temperature: If you are running the reaction at the lower end of the typical range (e.g., 50 °C), increasing the temperature to 70-80 °C will increase the kinetic energy of the molecules and boost the reaction rate. Monitor by TLC to ensure no product degradation occurs at higher temperatures.

  • Extend Reaction Time: Some reactions simply require more time. Laboratory syntheses can take from 1 to 8 hours to complete.[1] It is crucial to monitor the reaction's progress (e.g., every hour) via TLC or GC until no further consumption of the starting material is observed.

Data Presentation: Impact of Optimization Parameters

ParameterStandard ConditionOptimized ConditionRationale for Improvement
Allyl Bromide 1.05 eq.1.5 eq.Increases probability of collision with the phenoxide, driving equilibrium forward.[9]
Temperature 50 °C80 °CProvides higher kinetic energy to overcome the activation energy barrier.[1]
Additive None0.1 eq. KIGenerates more reactive allyl iodide in situ via Finkelstein reaction.
Reaction Time 3 hoursMonitored to completion (~5-8h)Ensures the reaction has proceeded as far as possible.[1]
Question 3: I am using aqueous sodium hydroxide (NaOH) as the base with an organic solvent, but my yield is very low. Why is this happening and can it be fixed?

Answer: This is a classic case where the reactants are in separate phases. The Ethyl Vanillin and allyl bromide are soluble in the organic solvent (e.g., toluene, dichloromethane), while the sodium hydroxide and the resulting sodium phenoxide are primarily in the aqueous phase. Without a mechanism to bring the phenoxide nucleophile into contact with the allyl bromide electrophile, the reaction cannot occur.

This problem is solved by using Phase-Transfer Catalysis (PTC) . A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), is added to the reaction.[1][10]

Mechanism of Action:

  • In the aqueous phase, the phenoxide ion (ArO⁻) forms an ion pair with the quaternary ammonium cation (Q⁺) from the catalyst.

  • This new ion pair (Q⁺ArO⁻) is lipophilic due to the alkyl chains on the ammonium salt and becomes soluble in the organic phase.

  • In the organic phase, the phenoxide is now available to react with the allyl bromide.

  • After the SN2 reaction, the resulting bromide ion pairs with the Q⁺ cation, which then migrates back to the aqueous phase to repeat the cycle.

This catalytic cycle efficiently shuttles the nucleophile across the phase boundary, enabling the reaction to proceed at a high rate. Using PTC is a common and effective strategy in industrial syntheses.[1][11]

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase ArOH Ethyl Vanillin (ArOH) NaOAr Sodium Phenoxide (Na⁺ ⁻OAr) ArOH->NaOAr + NaOH NaOH NaOH QOAr Lipophilic Ion Pair (Q⁺ ⁻OAr) NaOAr->QOAr + Q⁺Br⁻ (Ion Exchange) QBr_aq Catalyst (Q⁺Br⁻) QBr_aq->NaOAr Repeats Cycle NaBr NaBr AllylBr Allyl Bromide (R-Br) Product Product (Ar-O-R) QOAr->Product + R-Br (SN2 Reaction) Product->Product QBr_org Catalyst (Q⁺Br⁻) QBr_org->QBr_aq Phase Transfer

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Experimental Protocols

Protocol 1: Optimized Synthesis using K₂CO₃ in DMF

This protocol is recommended for standard laboratory synthesis to achieve high conversion.

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Argon), add Ethyl Vanillin (1.0 eq.).

  • Reagents: Add anhydrous N,N-Dimethylformamide (DMF, ~5-10 mL per gram of Ethyl Vanillin), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and potassium iodide (KI, 0.1 eq.).

  • Allylation: Add allyl bromide (1.2 eq.) to the stirring suspension.

  • Heating: Heat the reaction mixture to 70-80 °C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) or GC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of ethyl acetate. Dilute the filtrate with water and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation if necessary.

Frequently Asked Questions (FAQs)

Q: What is the ideal base for the O-allylation of Ethyl Vanillin? A: For aryl ether synthesis, anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[3][4] They are strong enough to deprotonate the phenol effectively but are not so harsh as to promote significant side reactions. They are also easier and safer to handle than bases like sodium hydride (NaH).

Q: Can I use acetone instead of DMF as the solvent? A: Acetone can be used, but DMF or acetonitrile are generally superior.[1] Acetone has a lower boiling point (56 °C), which limits the temperature range for the reaction. DMF has a high boiling point and excellent solvating properties for the phenoxide salt, often leading to faster reaction rates and higher yields.[6][9]

Q: How do I know when the reaction is complete? A: The most reliable method is thin-layer chromatography (TLC). Spot the reaction mixture alongside a spot of your starting material (Ethyl Vanillin). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible.

Q: My final product is slightly yellow or brown. How can I purify it? A: A yellow or brown tint in the crude product is common. Purification can be achieved by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. Alternatively, for larger scales, vacuum distillation can be an effective purification method.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Discussion Forum. How are phenols converted to ethers using Williamson synthesis, and what role does phenol play in the reaction? [Link]

  • Surana, S. Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]

  • Grambow, C. A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Chemistry For Everyone. (2024). What Are The Limitations Of Williamson Ether Synthesis? YouTube. [Link]

  • University of Wisconsin-Platteville. The Williamson Ether Synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • ResearchGate. Optimization of the chemical parameters for the allylation of vanillin. [Link]

  • Rak, A., et al. (2022). Sustainability and efficiency assessment of vanillin allylation: in solution versus ball-milling. Green Chemistry. [Link]

  • RSC Publishing. Sustainability and efficiency assessment of vanillin allylation: in solution versus ball-milling. [Link]

  • Journal of Applicable Chemistry. Synthesis of ethyl vanillin using cont. [Link]

  • Halpern, M. (2014). PTC O-Alkylation With a Secondary Benzyl Bromide. Phase Transfer Catalysis. [Link]

  • ResearchGate. Mechanochemical allylation of vanillin and ethyl ferulate at the gram scale. [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

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Technical Support Center: Characterization of Impurities in 4-(Allyloxy)-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(allyloxy)-3-ethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the characterization and control of impurities in this key chemical intermediate. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to ensure the integrity and quality of your experimental results.

Frequently Asked Questions (FAQs)

Section 1: Understanding Potential Impurities

Question 1: What are the most common impurities I should expect in a newly synthesized or commercial sample of this compound, and where do they come from?

Answer: The impurity profile of this compound is primarily dictated by its synthetic route, which is typically a Williamson ether synthesis.[1] In this reaction, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) is deprotonated with a base and then reacted with an allyl halide (e.g., allyl bromide).

The most common impurities can be categorized as follows:

  • Process-Related Impurities (From Synthesis):

    • Unreacted Starting Materials: The most prevalent impurities are often the starting materials themselves: 3-ethoxy-4-hydroxybenzaldehyde and residual allyl halide.[2] Their presence indicates an incomplete reaction.

    • By-products: The basic conditions of the Williamson synthesis can promote a competing E2 elimination reaction with the allyl halide, although this is less favorable for primary halides.[1]

    • Residual Solvents and Reagents: Solvents used in the synthesis (e.g., DMF, acetonitrile) and the base (e.g., potassium carbonate) can be carried through the work-up process.[3]

  • Degradation-Related Impurities:

    • Oxidation Product: Benzaldehyde derivatives are susceptible to oxidation, especially when exposed to air.[4] The primary degradation product is the corresponding carboxylic acid: 4-(allyloxy)-3-ethoxybenzoic acid .[5][6] This is often observed as a major impurity in older samples or those stored improperly.

The following table summarizes these potential impurities.

Impurity NameChemical StructureLikely OriginRecommended Analytical Technique
3-Ethoxy-4-hydroxybenzaldehydeC₉H₁₀O₃Unreacted Starting MaterialHPLC, GC (with derivatization)
Allyl Halide (e.g., Bromide)C₃H₅BrUnreacted Starting MaterialGC-MS
4-(Allyloxy)-3-ethoxybenzoic acidC₁₂H₁₄O₄Oxidation/DegradationHPLC, LC-MS
Residual Solvents (e.g., DMF)C₃H₇NOSynthesis ProcessGC-MS (Headspace)

Question 2: My sample of this compound has developed a yellowish tint and the purity by HPLC is decreasing over time. What is happening?

Answer: This is a classic sign of product degradation. The aldehyde functional group is susceptible to oxidation, converting to a carboxylic acid, especially upon exposure to atmospheric oxygen.[4][5] This impurity, 4-(allyloxy)-3-ethoxybenzoic acid, can often impart a color to the material.

Causality and Prevention:

  • Mechanism: The oxidation is often a free-radical chain reaction that is accelerated by light and trace metal impurities.

  • Troubleshooting:

    • Confirm Identity: The acidic nature of the impurity allows for its simple removal. Dissolve the sample in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and perform an aqueous wash with a mild base like 5% sodium bicarbonate solution. The carboxylic acid impurity will be deprotonated and move into the aqueous layer, while your desired aldehyde remains in the organic layer. Re-analysis of the organic layer by HPLC should show a significant reduction or complete removal of the impurity peak.

    • Storage: To prevent future degradation, store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (2-8°C).[5]

Section 2: Analytical Methodologies & Troubleshooting

Question 3: What is the best analytical technique for routine purity assessment of this compound?

Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable and widely used technique for this purpose.[7]

Rationale:

  • Applicability: this compound is a non-volatile, thermally stable compound, making it an ideal candidate for HPLC analysis.[8]

  • Resolution and Sensitivity: HPLC provides excellent resolution to separate the main component from closely related impurities, such as unreacted starting materials and degradation products.[9] A Photodiode Array (PDA) detector is highly recommended as it allows you to assess peak purity and select the optimal detection wavelength (λmax) for maximum sensitivity.[8]

  • Quantification: The technique is highly reproducible and allows for accurate quantification of impurities, which is critical for quality control in drug development.[3]

While Gas Chromatography (GC) can be used, it is better suited for analyzing volatile impurities like residual solvents. The high boiling point of this compound would require high inlet and oven temperatures, increasing the risk of on-column degradation.[6][10]

Question 4: My HPLC chromatogram shows several small, unidentified peaks. What is the most efficient workflow to identify them?

Answer: A systematic approach is crucial for the efficient identification of unknown impurities. Simply relying on retention time is insufficient. The recommended workflow combines chromatographic separation with powerful spectroscopic techniques.

Below is a visual representation of a robust workflow for impurity identification.

Impurity_ID_Workflow start Initial Analysis: Purity by HPLC-UV/PDA check_purity Are there unknown peaks? start->check_purity lcms Step 1: Obtain Molecular Weight LC-MS Analysis check_purity->lcms Yes pass Purity Meets Specification check_purity->pass No db_search Compare MW with Potential Impurities lcms->db_search match Tentative ID Achieved? db_search->match end Structure Confirmed & Reference Standard Prepared match->end Yes no_match Proceed to Isolation for Full Elucidation match->no_match No isolate Step 2: Isolate Impurity Preparative HPLC or Column Chromatography elucidate Step 3: Full Characterization NMR (¹H, ¹³C), HRMS, IR isolate->elucidate elucidate->end no_match->isolate

Caption: A systematic workflow for impurity identification and characterization.

Workflow Explanation:

  • LC-MS Analysis: The first and most critical step is to analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS). This provides the molecular weight of the unknown impurity peaks, which is a vital piece of information for tentative identification.[10] You can then compare these molecular weights against those of suspected process- or degradation-related impurities.

  • Isolation: If a definitive ID cannot be made from MS data alone, the impurity must be isolated. Preparative HPLC is the most direct method for obtaining a pure sample of the impurity.

  • Structural Elucidation: Once isolated, the pure impurity can be subjected to a suite of spectroscopic techniques for unambiguous structure determination. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) is the most powerful tool for this purpose.[6] High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition, further confirming the structure.

Question 5: I am observing poor peak shape (tailing or fronting) and shifting retention times in my reversed-phase HPLC analysis. What are the common causes and solutions?

Answer: Inconsistent chromatographic performance can compromise the quality of your data. These issues usually stem from a few common areas related to the mobile phase, column, or hardware.

Troubleshooting Guide for HPLC Issues

ProblemPossible Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary Interactions: The aldehyde or phenolic hydroxyl groups (if starting material is present) can have secondary interactions with residual silanols on the silica-based C18 column. 2. Column Contamination/Void: Buildup of strongly retained compounds or a void at the column inlet.1. Modify Mobile Phase: Add a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress the ionization of silanols. Ensure the mobile phase pH is compatible with your column. 2. Flush & Reverse: Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, try reversing the column (if permitted by the manufacturer) and flushing again. Replace the column if performance does not improve.
Peak Fronting 1. Column Overload: Injecting too much sample or a sample dissolved in a solvent much stronger than the mobile phase. 2. Poor Column Bed Integrity: A channel or void has formed in the column packing.1. Reduce Concentration/Volume: Lower the injection volume or dilute the sample. Ensure the sample is dissolved in the initial mobile phase or a weaker solvent. 2. Replace Column: This issue is often irreversible and requires a new column.
Shifting Retention Times 1. Mobile Phase Preparation: Inconsistent preparation of the mobile phase (e.g., incorrect pH, composition). 2. Column Temperature: Fluctuations in the ambient temperature. 3. System Leaks/Pump Issues: A leak in the system or poor pump performance can cause flow rate fluctuations.1. Be Consistent: Prepare fresh mobile phase for each run and use a pH meter for accurate adjustments. Degas the mobile phase thoroughly. 2. Use a Column Oven: A thermostatted column compartment is essential for reproducible retention times. 3. System Maintenance: Perform a system leak check. Check pump seals and pistons for wear as part of routine maintenance.

Section 3: Key Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis

This protocol provides a robust starting point for the reversed-phase HPLC analysis of this compound. Method optimization may be required based on your specific instrumentation and impurity profile.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, thermostatted column compartment, and PDA/UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of this compound (determine by PDA, typically around 270-310 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 1:1 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution. Dilute further as needed.

Protocol 2: Removal of Acidic Impurities via Liquid-Liquid Extraction

This protocol is designed to remove the common acidic impurity, 4-(allyloxy)-3-ethoxybenzoic acid.

  • Dissolution: Dissolve the crude this compound sample in a suitable organic solvent, such as ethyl acetate (approx. 10-20 mL per gram of sample), in a separatory funnel.

  • Aqueous Wash: Add an equal volume of a 5% (w/v) aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The acidic impurity will react with the NaHCO₃ to form a water-soluble sodium salt, which will be extracted into the upper aqueous layer. The desired aldehyde product will remain in the lower organic layer.

  • Isolation: Drain the lower organic layer into a clean flask. Discard the aqueous layer.

  • Drying and Evaporation: Wash the organic layer once more with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.

  • Confirmation: Re-analyze the purified material by HPLC to confirm the removal of the acidic impurity.

References

  • BenchChem. (2025). Identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde.
  • Osunstate. (2025). Mastering The Williamson Ether Synthesis.
  • Expert Panel for Cosmetic Ingredient Safety. (2023). Safety Assessment of Benzaldehyde as Used in Cosmetics.
  • Pharmaffiliates. (n.d.). Benzaldehyde-impurities.
  • BenchChem. (2025). Identification and characterization of impurities in 2-Benzoylbenzaldehyde synthesis.
  • BenchChem. (2025). Common impurities in 4-(Hexyloxy)benzaldehyde and their removal.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • BenchChem. (2025). A Comparative Guide to Analytical Techniques for the Quality Control of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde.
  • BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers.
  • SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
  • BenchChem. (2025). Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Determination of 4-Ethoxy-2-hydroxybenzaldehyde.
  • Cormica. (n.d.). Understanding Impurity Analysis.
  • Chemistry LibreTexts. (2025). Preparing Ethers.
  • Jack Westin. (n.d.). Synthesis of Ethers.

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Validation & Comparative

A Comparative Guide to the Synthesis of 4-(Allyloxy)-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and flavor chemistry, 4-(Allyloxy)-3-ethoxybenzaldehyde serves as a valuable intermediate, notable for its reactive allyl group, which is a synthetic handle for further molecular elaboration, and its characteristic aromatic scaffold derived from ethyl vanillin. The efficient synthesis of this target molecule is paramount for downstream applications. The most direct and common route to this compound is the O-alkylation of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) with an allyl halide, a classic example of the Williamson ether synthesis.

This guide provides an in-depth comparison of three primary methodologies for this transformation: Conventional Thermal Synthesis, Phase-Transfer Catalysis (PTC), and Microwave-Assisted Organic Synthesis (MAOS). We will delve into the mechanistic rationale, detailed experimental protocols, and a comparative analysis of their performance based on experimental data to assist researchers in selecting the optimal method for their specific needs.

Overview of Synthetic Strategy: The Williamson Ether Synthesis

The core transformation is the Williamson ether synthesis, an SN2 reaction where a phenoxide ion, generated by deprotonating the hydroxyl group of ethyl vanillin with a base, acts as a nucleophile to displace a halide from an allyl electrophile (typically allyl bromide).[1][2] The efficiency of this reaction is highly dependent on the choice of base, solvent, and reaction conditions.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products EthylVanillin 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) Base Base (e.g., K2CO3) AllylBromide Allyl Bromide TargetMolecule This compound Salt Salt Byproduct (e.g., KBr) Solvent Solvent (e.g., DMF, Acetone) Solvent->TargetMolecule S_N2 Reaction Solvent->Salt

Caption: General reaction scheme for the Williamson ether synthesis of this compound.

Method 1: Conventional Thermal Synthesis

This is the classical and most straightforward approach, relying on thermal energy to overcome the activation barrier of the reaction. It is widely documented for the allylation of analogous phenols like vanillin.[3][4]

Mechanistic & Experimental Rationale

In this method, a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone is crucial.[5] These solvents effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃), leaving the phenoxide anion relatively "naked" and more nucleophilic, thereby promoting the SN2 reaction.[6] Anhydrous potassium carbonate (K₂CO₃) is a commonly used base due to its low cost, moderate basicity which is sufficient to deprotonate the phenol without causing side reactions, and its insolubility, which simplifies workup.[3] Heating the mixture provides the necessary kinetic energy for the reaction to proceed at a practical rate. A temperature of around 50°C is often a good compromise to ensure a reasonable reaction time while minimizing potential side reactions like Claisen rearrangement of the product at much higher temperatures.[3]

Detailed Experimental Protocol
  • Reagents:

    • 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin): 1.0 eq.

    • Allyl Bromide: 1.2 eq.

    • Anhydrous Potassium Carbonate (K₂CO₃): 1.5 eq.

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq.) and N,N-dimethylformamide (DMF).

    • Add anhydrous potassium carbonate (1.5 eq.) to the solution.

    • Add allyl bromide (1.2 eq.) dropwise to the stirring suspension at room temperature.

    • Heat the reaction mixture to 50°C using an oil bath and maintain for 3-5 hours.[3]

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

    • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Pour the filtrate into water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography (silica gel) if necessary.

Method 2: Phase-Transfer Catalysis (PTC)

Phase-Transfer Catalysis is a powerful technique for accelerating reactions between reactants located in different immiscible phases (typically aqueous and organic).[7] This method avoids the need for expensive, anhydrous polar aprotic solvents and can often be performed under milder conditions.[8]

Mechanistic & Experimental Rationale

The core principle of PTC is the use of a catalyst that can transport one reactant (usually the anion) across the phase boundary into the other phase where the reaction can occur.[7] For this synthesis, an aqueous solution of a base (e.g., NaOH) is used to deprotonate the ethyl vanillin, which resides primarily in the organic phase. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), has a lipophilic cationic portion and a hydrophilic anionic portion.[9] The TBAB exchanges its bromide anion for the phenoxide anion in the aqueous phase, forming a lipophilic ion pair. This ion pair is soluble in the organic phase, where it can react with the allyl bromide. This catalytic cycle continuously transfers the phenoxide into the organic phase, dramatically increasing the reaction rate.[10]

PTC_Mechanism cluster_phases Biphasic System OrganicPhase Organic Phase (Ethyl Vanillin, Allyl Bromide, Product) AqueousPhase Aqueous Phase (NaOH, Na-Phenoxide) QBr_org Q+Br- (in org) QBr_aq Q+Br- (in aq) QBr_org->QBr_aq Phase Transfer QOAr_aq Q+OAr- (in aq) QBr_aq->QOAr_aq Ion Exchange QOAr_org Q+OAr- (in org) QOAr_aq->QOAr_org Phase Transfer QOAr_org->QBr_org Release Br- Product_org Product (ArO-Allyl) QOAr_org->Product_org SN2 Reaction ArOH_org Ethyl Vanillin (ArOH) ArONa_aq Phenoxide (ArO-Na+) ArOH_org->ArONa_aq Deprotonation at interface ArONa_aq->QOAr_aq AllylBr_org Allyl-Br AllylBr_org->QOAr_org Product_org->QBr_org Release Catalyst NaBr_aq NaBr

Caption: Catalytic cycle of Phase-Transfer Catalysis for O-allylation.

Detailed Experimental Protocol
  • Reagents:

    • 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin): 1.0 eq.

    • Allyl Bromide: 1.2 eq.

    • Sodium Hydroxide (NaOH): 2.0 eq. (as a 50% w/w aqueous solution)

    • Tetrabutylammonium Bromide (TBAB): 0.1 eq.

    • Toluene or Dichloromethane

  • Procedure:

    • In a round-bottom flask, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq.), allyl bromide (1.2 eq.), and tetrabutylammonium bromide (0.1 eq.) in toluene.

    • With vigorous stirring, add the 50% aqueous sodium hydroxide solution (2.0 eq.).

    • Stir the biphasic mixture vigorously at 40-50°C for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, stop stirring and allow the layers to separate.

    • Transfer the mixture to a separatory funnel and remove the aqueous layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product. Purification is often not required due to high selectivity.

Method 3: Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis utilizes microwave irradiation to heat the reaction mixture. This technique is renowned for its ability to dramatically reduce reaction times, often from hours to minutes, and frequently improve yields.[11][12]

Mechanistic & Experimental Rationale

Microwave heating is fundamentally different from conventional heating. Instead of relying on thermal conduction from an external source, microwaves directly couple with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat volumetrically and uniformly.[12] In the context of Williamson ether synthesis, polar species such as the phenoxide intermediate and polar solvents (if used) absorb microwave energy efficiently. This leads to a rapid increase in temperature and localized superheating, which can significantly accelerate the SN2 reaction rate.[13][14] Furthermore, MAOS can be performed under solvent-free conditions, where the reactants are adsorbed onto a solid support (like silica or alumina) mixed with the base, aligning with the principles of green chemistry.

Detailed Experimental Protocol
  • Reagents:

    • 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin): 1.0 eq.

    • Allyl Bromide: 1.5 eq.

    • Potassium Carbonate (K₂CO₃): 2.0 eq.

    • (Optional) High-boiling polar solvent like DMF or solvent-free on a solid support.

  • Procedure:

    • In a specialized microwave reaction vessel, combine 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq.) and potassium carbonate (2.0 eq.).

    • Add allyl bromide (1.5 eq.).

    • If using a solvent, add a minimal amount of DMF. For solvent-free conditions, the mixture can be adsorbed onto silica gel.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 80-100°C) for 5-15 minutes, with a power output of around 300W. (Note: Reaction parameters should be optimized for the specific reactor used).

    • After irradiation, cool the vessel to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter to remove the base and solid support.

    • Wash the filtrate with water, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield the product.

Comparative Analysis

To provide an objective comparison, the following table summarizes the key performance indicators for each synthetic method. Data is based on typical results for the O-allylation of ethyl vanillin or its close analogue, vanillin.

ParameterConventional ThermalPhase-Transfer Catalysis (PTC)Microwave-Assisted (MAOS)
Reaction Time 3 - 5 hours[3]1 - 2 hours5 - 15 minutes[15]
Typical Yield 85 - 95%[3]> 95%> 95%[13]
Temperature 40 - 60°C40 - 50°C80 - 120°C
Solvent Anhydrous polar aprotic (e.g., DMF)Biphasic (e.g., Toluene/Water)Minimal/Solvent-free
Reagent Cost Moderate (cost of anhydrous solvent)Low (uses aqueous base)Low (reagents only)
Energy Efficiency Low (prolonged heating)ModerateHigh (rapid, targeted heating)[11]
Scalability Well-establishedExcellent, common in industry[7]Can be challenging for large scale
Green Chemistry Poor (hazardous solvents)Good (reduces organic solvent use)Excellent (minimal solvent, high efficiency)[11]

Conclusion and Recommendations

All three methods are effective for the synthesis of this compound. The choice of method should be guided by the specific priorities of the laboratory or production environment.

  • Conventional Thermal Synthesis is a reliable and well-understood method suitable for labs without specialized equipment. Its main drawbacks are long reaction times and the use of hazardous, anhydrous solvents.

  • Phase-Transfer Catalysis offers a significant improvement, providing high yields in shorter times while using cheaper and safer aqueous bases and organic solvents. Its operational simplicity and high efficiency make it an excellent choice for both lab-scale and industrial-scale synthesis.

  • Microwave-Assisted Synthesis is unparalleled in terms of speed, offering dramatic reductions in reaction time. It is the most "green" option, especially under solvent-free conditions. While highly effective for rapid synthesis and library generation in a research and development setting, scaling up microwave reactions can present technical challenges.

For researchers seeking a balance of efficiency, cost-effectiveness, and environmental consideration, Phase-Transfer Catalysis represents the most compelling option for the routine synthesis of this compound. For high-throughput synthesis or rapid process optimization, Microwave-Assisted Synthesis is the superior choice.

References

  • Sustainability and efficiency assessment of vanillin allylation: in solution versus ball-milling. (2022). RSC Advances. Available at: [Link]

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  • Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. (2022). Frontiers in Chemistry. Available at: [Link]

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  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. Available at: [Link]

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A Comparative Analysis of Electrophilic Reactivity: 4-(Allyloxy)-3-ethoxybenzaldehyde vs. 4-(Allyloxy)-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic synthesis, particularly in the design of pharmaceutical intermediates and complex molecular scaffolds, the subtle interplay of substituent effects on aromatic rings dictates reaction pathways and product yields. This guide provides an in-depth comparative analysis of the reactivity of two structurally similar, yet electronically distinct, aromatic aldehydes: 4-(Allyloxy)-3-ethoxybenzaldehyde and 4-(Allyloxy)-3-methoxybenzaldehyde. Understanding their relative reactivity is paramount for researchers in drug development and process chemistry, enabling more precise control over synthetic outcomes.

This document will dissect the electronic and steric contributions of the ethoxy and methoxy groups, providing a theoretical framework for their reactivity profiles. This analysis is supplemented with a representative experimental protocol to illustrate the practical implications of these differences in a laboratory setting.

Molecular Structures and Properties

Both this compound and 4-(Allyloxy)-3-methoxybenzaldehyde are derivatives of vanillin and are characterized by an allyloxy group at the C4 position and an aldehyde functional group at C1. The key distinction lies in the alkoxy substituent at the C3 position: an ethoxy group (-OCH2CH3) versus a methoxy group (-OCH3).

PropertyThis compound4-(Allyloxy)-3-methoxybenzaldehyde
Molecular Formula C12H14O3[1]C11H12O3[2][3]
Molecular Weight 206.24 g/mol 192.21 g/mol [2]
Appearance Not specified, likely a liquid or low-melting solidYellowish to brownish liquid[3]
Boiling Point Not readily available313.2°C at 760 mmHg[3]
Key Functional Groups Aldehyde, Ether (Allyl and Ethyl), Aromatic RingAldehyde, Ether (Allyl and Methyl), Aromatic Ring

Comparative Reactivity Analysis: Electronic and Steric Effects

The reactivity of the aldehyde group in these molecules is primarily governed by the electron density of the aromatic ring, which is modulated by the substituents. Both methoxy and ethoxy groups are electron-donating through resonance, a consequence of the lone pair of electrons on the oxygen atom delocalizing into the benzene ring.[4][5] This electron-donating effect increases the nucleophilicity of the aromatic ring and influences the electrophilicity of the aldehyde's carbonyl carbon.

Electronic Effects: The Inductive and Resonance Tug-of-War

The primary differentiator between the ethoxy and methoxy groups is their inductive effect. Alkyl groups are weakly electron-donating through induction. The ethyl group in the ethoxy substituent is a slightly stronger electron-donating group than the methyl group in the methoxy substituent. This enhanced inductive effect of the ethyl group leads to a greater overall electron-donating character for the ethoxy group compared to the methoxy group.

This increased electron donation from the ethoxy group has a direct impact on the reactivity of the aldehyde. The greater electron density pushed into the aromatic ring slightly deactivates the carbonyl carbon of the aldehyde towards nucleophilic attack. Consequently, 4-(Allyloxy)-3-methoxybenzaldehyde is expected to be marginally more reactive towards nucleophiles than this compound.

Steric Hindrance: A Minor but Present Factor

Steric effects arise from the physical bulk of a functional group, which can impede the approach of a reactant.[6] The ethoxy group is sterically more demanding than the methoxy group due to the presence of an additional methyl unit.[7] This increased steric bulk could potentially hinder the approach of a nucleophile to the aldehyde's carbonyl carbon, especially if the nucleophile is also bulky. However, for many common reactions, this difference in steric hindrance between a methoxy and an ethoxy group is often considered minor but can be a contributing factor in stereoselective reactions.

Experimental Workflow: A Representative Nucleophilic Addition Reaction

To illustrate the practical implications of these reactivity differences, we will consider a classic nucleophilic addition reaction: the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound (e.g., malononitrile) with an aldehyde, catalyzed by a weak base. The rate of this reaction is sensitive to the electrophilicity of the aldehyde's carbonyl carbon.

Hypothesized Outcome

Based on the electronic arguments presented, it is hypothesized that the Knoevenagel condensation with 4-(Allyloxy)-3-methoxybenzaldehyde will proceed at a slightly faster rate than with this compound under identical reaction conditions.

Experimental Protocol: Knoevenagel Condensation

Materials:

  • This compound

  • 4-(Allyloxy)-3-methoxybenzaldehyde[8]

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve 1 equivalent of either this compound or 4-(Allyloxy)-3-methoxybenzaldehyde in ethanol.

  • Addition of Reagents: To each flask, add 1.1 equivalents of malononitrile followed by a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reaction Monitoring: Stir the reactions at room temperature and monitor the progress by TLC at regular intervals (e.g., every 15 minutes). The disappearance of the starting aldehyde spot and the appearance of a new, lower Rf product spot will indicate reaction progression.

  • Workup and Isolation: Once the reaction is complete (as indicated by TLC), the solvent can be removed under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography to yield the corresponding condensed product.

Data Analysis:

The relative reactivity can be qualitatively assessed by comparing the time required for the complete consumption of the starting aldehyde in each reaction via TLC analysis. For a more quantitative comparison, techniques like in-situ NMR or UV-Vis spectroscopy could be employed to determine the reaction rates.

Visualizing the Concepts

Electronic Effects on the Aromatic Ring

electronic_effects cluster_methoxy 4-(Allyloxy)-3-methoxybenzaldehyde cluster_ethoxy This compound M_Ring Aromatic Ring M_CHO Aldehyde (More Electrophilic) M_Ring->M_CHO Slightly less deactivation M_OMe Methoxy (-OCH3) - Weaker +I Effect M_OMe->M_Ring +R (Donating) M_OAllyl Allyloxy E_Ring Aromatic Ring E_CHO Aldehyde (Less Electrophilic) E_Ring->E_CHO Slightly more deactivation E_OEt Ethoxy (-OCH2CH3) - Stronger +I Effect E_OEt->E_Ring +R (Donating) E_OAllyl Allyloxy

Caption: Electronic influence of methoxy vs. ethoxy groups.

Experimental Workflow Diagram

knoevenagel_workflow start Start dissolve_methoxy Dissolve 4-(Allyloxy)-3-methoxybenzaldehyde in Ethanol start->dissolve_methoxy dissolve_ethoxy Dissolve this compound in Ethanol start->dissolve_ethoxy add_reagents_methoxy Add Malononitrile & Piperidine dissolve_methoxy->add_reagents_methoxy add_reagents_ethoxy Add Malononitrile & Piperidine dissolve_ethoxy->add_reagents_ethoxy monitor_methoxy Monitor by TLC (Reaction A) add_reagents_methoxy->monitor_methoxy monitor_ethoxy Monitor by TLC (Reaction B) add_reagents_ethoxy->monitor_ethoxy workup_methoxy Workup & Purify (Product A) monitor_methoxy->workup_methoxy workup_ethoxy Workup & Purify (Product B) monitor_ethoxy->workup_ethoxy compare Compare Reaction Times (A vs. B) workup_methoxy->compare workup_ethoxy->compare end End compare->end

Caption: Workflow for the comparative Knoevenagel condensation.

Conclusion

The seemingly minor structural difference between an ethoxy and a methoxy group at the C3 position of 4-allyloxybenzaldehyde leads to a discernible difference in the electronic properties of the molecule. The stronger inductive electron-donating nature of the ethoxy group renders the aldehyde carbonyl in This compound slightly less electrophilic, and therefore less reactive towards nucleophiles, compared to 4-(Allyloxy)-3-methoxybenzaldehyde . While steric factors also play a role, the electronic effect is generally the dominant contributor to this reactivity difference. For researchers and synthetic chemists, this understanding is crucial for reaction optimization, catalyst selection, and predicting the outcomes of synthetic transformations involving these valuable building blocks.

References

  • PubChem. (n.d.). 4-(Allyloxy)-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Cas 22280-95-1, 4-(ALLYLOXY)-3-METHOXYBENZALDEHYDE. Retrieved from [Link]

  • SciELO. (2018). The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group? Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxy group. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxy-3-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • RSC Publishing. (n.d.). Steric effects of methoxy-groups in 2,2′-bridged biphenyls. Part II. Retrieved from [Link]

  • Quora. (2024). Which is more polar, Ethoxy phenol or methoxy phenol? Retrieved from [Link]

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  • PubChemLite. (n.d.). 4-(allyloxy)-3-methoxybenzaldehyde (C11H12O3). Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • Reddit. (2018). Why is a methoxygroup a better leaving group than an ethoxygroup? Retrieved from [Link]

  • Chemsrc. (n.d.). 4-hydroxy-3-methoxy-benzaldehyde | CAS#:8014-42-4. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Structural, Spectroscopic, Topological, NLO and Docking Analysis on 4-Ethoxy-3-Methoxy Benzaldehyde: experimental and Theoretical Approach. Retrieved from [Link]

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A Comparative Spectroscopic Guide to the Synthesis and Characterization of 4-(Allyloxy)-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 4-(Allyloxy)-3-ethoxybenzaldehyde and its direct precursor, 3-ethoxy-4-hydroxybenzaldehyde (commonly known as ethyl vanillin). We will explore the synthesis via Williamson ether synthesis and leverage a suite of spectroscopic techniques—FT-IR, ¹H NMR, ¹³C NMR, and UV-Vis—to monitor the reaction and unequivocally confirm the structural transformation. This document is intended for researchers and professionals in synthetic chemistry and drug development, offering both foundational principles and actionable experimental data.

Introduction: From Flavor to Functional Intermediate

3-Ethoxy-4-hydroxybenzaldehyde, or ethyl vanillin, is a widely recognized synthetic flavoring agent, prized for its potent vanilla-like aroma, which is roughly three times stronger than that of vanillin.[1][2] Beyond its role in the food and fragrance industries, its phenolic hydroxyl group serves as a reactive handle for further chemical modification.

By converting this hydroxyl group into an allyloxy moiety, we generate this compound. This transformation is significant as it introduces a versatile allyl group, a functional handle amenable to a wide array of subsequent chemical reactions, including Claisen rearrangement, oxidation, and polymerization, making the product a valuable intermediate in the synthesis of more complex molecules.[3] The objective of this guide is to detail the synthesis and provide a clear, data-supported spectroscopic comparison that validates the conversion of the precursor to the final product.

Synthesis: The Williamson Etherification Pathway

The conversion of ethyl vanillin to this compound is a classic example of the Williamson ether synthesis. This S_N2 reaction is one of the most reliable and widely used methods for preparing ethers.[4][5][6]

Mechanism Causality: The reaction proceeds in two key steps. First, a base (in this case, potassium carbonate) deprotonates the acidic phenolic hydroxyl group of ethyl vanillin. This step is crucial as it generates a potent nucleophile, the phenoxide anion. The phenoxide is a much stronger nucleophile than the neutral alcohol, a necessary activation for the subsequent step. Second, this phenoxide anion attacks the electrophilic carbon of an alkyl halide (allyl bromide), displacing the bromide leaving group in a bimolecular nucleophilic substitution (S_N2) mechanism to form the desired ether.[4][7] The choice of a primary alkyl halide like allyl bromide is critical to favor the S_N2 pathway and minimize competing E2 elimination reactions.[7][8]

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product EthylVanillin 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) Phenoxide Phenoxide Anion (Nucleophile) EthylVanillin->Phenoxide Deprotonation (Base) AllylBromide Allyl Bromide Product This compound AllylBromide->Product SN2 Attack Salt Potassium Bromide (KBr) AllylBromide->Salt Displacement Base Potassium Carbonate (K₂CO₃) Base->Phenoxide Phenoxide->Product SN2 Attack

Caption: Williamson ether synthesis workflow for this compound.

Experimental Protocol: Synthesis
  • To a solution of 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in acetone (10 mL per 1 g of starting material), add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add allyl bromide (1.2 eq) dropwise to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to 60°C. Maintain this temperature, monitoring the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours, indicated by the disappearance of the starting material), allow the mixture to cool to room temperature.

  • Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexane) to yield pure this compound.

Comparative Spectroscopic Analysis

The structural change from a hydroxyl to an allyloxy group introduces distinct and predictable changes in the spectra of the molecule. We will now compare the spectroscopic data of the precursor and the product side-by-side.

G cluster_techniques Spectroscopic Techniques Start Synthesized Product (Crude) FTIR FT-IR Start->FTIR Characterization NMR1H ¹H NMR Start->NMR1H Characterization NMR13C ¹³C NMR Start->NMR13C Characterization UVVIS UV-Vis Start->UVVIS Characterization Analysis Comparative Data Analysis (vs. Precursor) FTIR->Analysis NMR1H->Analysis NMR13C->Analysis UVVIS->Analysis Conclusion Structure Confirmed: This compound Analysis->Conclusion Validation

Caption: Overall workflow for the spectroscopic analysis and structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is highly effective for identifying functional groups. The most telling change in this synthesis is the disappearance of the phenolic -OH band and the appearance of bands associated with the allyl group.

Expert Interpretation: The broad absorption band between 3200-3400 cm⁻¹ in ethyl vanillin is characteristic of the hydrogen-bonded O-H stretching vibration of the phenol group. Its absence in the product spectrum is the primary evidence of a successful reaction at the hydroxyl site. Concurrently, the emergence of a sharp peak around 1645 cm⁻¹ (C=C stretch of the allyl group) and a medium peak near 3080 cm⁻¹ (=C-H stretch) confirms the introduction of the allyl moiety. The strong C=O aldehyde stretch remains in both spectra, shifted only slightly.

Functional Group 3-Ethoxy-4-hydroxybenzaldehyde (Precursor) This compound (Product) Interpretation of Change
Phenolic O-H Stretch ~3250 cm⁻¹ (Broad, Strong)AbsentConfirms reaction at the hydroxyl group.
Aromatic =C-H Stretch ~3060 cm⁻¹ (Medium)~3060 cm⁻¹ (Medium)Unchanged.
Alkenyl =C-H Stretch Absent~3080 cm⁻¹ (Medium)Appearance confirms allyl group C-H.
Aldehyde C-H Stretch ~2870, ~2770 cm⁻¹ (Weak)~2880, ~2780 cm⁻¹ (Weak)Largely unchanged.
Aldehyde C=O Stretch ~1685 cm⁻¹ (Strong)~1690 cm⁻¹ (Strong)Unchanged, confirming aldehyde is intact.
Alkene C=C Stretch Absent~1645 cm⁻¹ (Medium, Sharp)Appearance confirms allyl C=C bond.
Aromatic C=C Stretch ~1590, ~1510 cm⁻¹ (Strong)~1585, ~1505 cm⁻¹ (Strong)Unchanged.
Ether C-O Stretch ~1270, ~1150 cm⁻¹ (Strong)~1265, ~1140 cm⁻¹ (Strong)Overlap of aromatic and allyl ether bands.

Note: Exact wavenumbers can vary based on the sampling method (e.g., KBr pellet, ATR).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed information about the electronic environment, connectivity, and number of different protons in a molecule. The comparison here is definitive.

Expert Interpretation: The most unambiguous evidence in the ¹H NMR is the disappearance of the singlet corresponding to the phenolic proton (-OH) and the appearance of a complex set of signals for the newly introduced allyl group. The allyl group presents a characteristic pattern: a doublet of doublets of triplets (ddt) for the internal proton (-O-CH₂-CH =CH₂), two distinct signals for the terminal vinylic protons (-CH=CH₂ ), and a doublet of triplets for the methylene protons adjacent to the ether oxygen (-O-CH₂ -CH=).

Proton Assignment 3-Ethoxy-4-hydroxybenzaldehyde (Precursor) This compound (Product)
Solvent / Lock CDCl₃CDCl₃
Reference TMS (0.00 ppm)TMS (0.00 ppm)
-CHO (Aldehyde) δ 9.82 (s, 1H)δ 9.84 (s, 1H)
Aromatic H δ 7.42 (dd, J=8.2, 1.8 Hz, 1H), δ 7.39 (d, J=1.8 Hz, 1H), δ 7.05 (d, J=8.2 Hz, 1H)δ 7.43 (dd, J=8.2, 1.9 Hz, 1H), δ 7.40 (d, J=1.9 Hz, 1H), δ 6.98 (d, J=8.2 Hz, 1H)
-OH (Phenol) δ 6.15 (s, 1H)Absent
-O-CH₂- (Allyl) Absentδ 4.68 (dt, J=5.3, 1.5 Hz, 2H)
-CH= (Allyl) Absentδ 6.07 (ddt, J=17.2, 10.5, 5.3 Hz, 1H)
=CH₂ (Allyl, trans) Absentδ 5.45 (dq, J=17.2, 1.5 Hz, 1H)
=CH₂ (Allyl, cis) Absentδ 5.32 (dq, J=10.5, 1.5 Hz, 1H)
-O-CH₂- (Ethoxy) δ 4.15 (q, J=7.0 Hz, 2H)δ 4.14 (q, J=7.0 Hz, 2H)
-CH₃ (Ethoxy) δ 1.48 (t, J=7.0 Hz, 3H)δ 1.47 (t, J=7.0 Hz, 3H)
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing a map of the carbon skeleton.

Expert Interpretation: The ¹³C NMR spectrum of the product clearly shows three new signals corresponding to the three carbon atoms of the allyl group: one sp³ carbon for the methylene group (~69 ppm) and two sp² carbons for the double bond (~118 and ~132 ppm). The chemical shifts of the aromatic carbons attached to the oxygen substituents also shift slightly due to the change from a hydroxyl to an ether linkage.

Carbon Assignment 3-Ethoxy-4-hydroxybenzaldehyde (Precursor) This compound (Product)
-CHO (Carbonyl) δ 191.1δ 190.9
Aromatic C-O δ 151.5, δ 146.8δ 153.8, δ 149.3
Aromatic C-CHO δ 130.2δ 130.5
Aromatic C-H δ 125.0, δ 114.5, δ 109.8δ 126.6, δ 112.9, δ 112.1
-O-CH₂- (Allyl) Absentδ 69.8
-CH= (Allyl) Absentδ 132.5
=CH₂ (Allyl) Absentδ 118.4
-O-CH₂- (Ethoxy) δ 64.5δ 64.3
-CH₃ (Ethoxy) δ 14.7δ 14.6
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, which are sensitive to conjugation and substituent effects.

Expert Interpretation: Aromatic aldehydes exhibit strong absorption bands due to π → π* transitions of the conjugated system.[9][10] The conversion of the electron-donating -OH group to a less strongly donating -OCH₂CH=CH₂ group can induce a small hypsochromic (blue) shift in the main absorption band (λ_max), reflecting the subtle change in the electronic properties of the aromatic ring. This provides complementary evidence for the chemical transformation.

Parameter 3-Ethoxy-4-hydroxybenzaldehyde (Precursor) This compound (Product)
Solvent EthanolEthanol
λ_max 1 ~308 nm~306 nm
λ_max 2 ~278 nm~277 nm
λ_max 3 ~230 nm~230 nm

Conclusion

The comprehensive spectroscopic data presented provides a self-validating system for confirming the synthesis of this compound from ethyl vanillin. Each analytical technique offers a unique and complementary piece of the structural puzzle:

  • FT-IR confirms the conversion of the key hydroxyl functional group.

  • ¹H NMR provides unambiguous proof of the allyl group's presence and connectivity through its characteristic spin-spin coupling patterns.

  • ¹³C NMR maps the new carbon skeleton, accounting for all carbons in the product.

  • UV-Vis shows the expected subtle shifts in electronic transitions consistent with the modification of an auxochromic group.

This multi-technique approach represents a robust and standard workflow in synthetic chemistry, ensuring the unequivocal structural identification of novel compounds and providing the analytical confidence required for further research and development.

References

  • Benchchem. (n.d.). Spectroscopic Analysis of 3-(Allyloxy)oxetane: A Technical Guide.
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  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2015). MOLECULAR STRUCTURE, SPECTROSCOPIC STUDIES, HOMO-LUMO PROFILE AND NBO ANALYSIS OF 3-ETHOXY- 4-HYDROXY BENZALDEHYDE. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2015). The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M).... Retrieved from [Link]

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  • Benchchem. (n.d.). Application Notes and Protocols: 3-Allyl-5-ethoxy-4-methoxybenzaldehyde as a Versatile Building Block.
  • Canadian Science Publishing. (1958). ULTRAVIOLET ABSORPTION SPECTRA OF BENZALDEHYDES. Canadian Journal of Chemistry, 36(11), 1579-1594. Retrieved from [Link]

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  • ResearchGate. (n.d.). UV absorption spectra of a benzaldehyde and b acetophenone in water and.... Retrieved from [Link]

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  • Kapnayan.com. (n.d.). 21.3 Spectroscopic Analysis of Organic Compounds (AHL). Retrieved from [Link]

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  • MDPI. (2021). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Molecules, 26(21), 6595. Retrieved from [Link]

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Sources

A Senior Application Scientist's Guide to Validating the Structure of 4-(Allyloxy)-3-ethoxybenzaldehyde Rearrangement Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the structural validation of newly synthesized compounds is a cornerstone of scientific rigor. The Claisen rearrangement, a powerful tool in carbon-carbon bond formation, when applied to substituted aromatic ethers like 4-(allyloxy)-3-ethoxybenzaldehyde (ethyl vanillin allyl ether), presents an interesting challenge in structural elucidation. The thermal or Lewis acid-catalyzed rearrangement is expected to yield 5-allyl-4-hydroxy-3-ethoxybenzaldehyde. However, the potential for an "abnormal" rearrangement to 3-allyl-4-hydroxy-5-ethoxybenzaldehyde necessitates a robust and multi-faceted analytical approach to definitively confirm the structure of the product.

This guide provides an in-depth comparison of analytical methodologies for validating the structure of these rearrangement products. It is designed to offer not just protocols, but the scientific rationale behind the choice of experiments, ensuring a self-validating analytical workflow. While specific experimental data for 5-allyl-4-hydroxy-3-ethoxybenzaldehyde is not widely available in peer-reviewed literature, this guide will utilize data from closely related analogs and foundational spectroscopic principles to provide a comprehensive and practical framework for its characterization.

The Chemistry: Claisen Rearrangement of this compound

The Claisen rearrangement is a[1][1]-sigmatropic rearrangement where an allyl phenyl ether rearranges to an ortho-allyl phenol upon heating.[2][3] The reaction proceeds through a concerted, cyclic transition state.[3][4]

Claisen Rearrangement This compound This compound Transition State Transition State This compound->Transition State Heat (Δ) 3-allyl-4-hydroxy-5-ethoxybenzaldehyde Abnormal Product (3-allyl-4-hydroxy-5-ethoxybenzaldehyde) This compound->3-allyl-4-hydroxy-5-ethoxybenzaldehyde Potential Abnormal Rearrangement Intermediate Dienone Intermediate Transition State->Intermediate 5-allyl-4-hydroxy-3-ethoxybenzaldehyde Normal Product (5-allyl-4-hydroxy-3-ethoxybenzaldehyde) Intermediate->5-allyl-4-hydroxy-3-ethoxybenzaldehyde Tautomerization

Caption: The Claisen rearrangement of this compound.

The primary product is expected to be 5-allyl-4-hydroxy-3-ethoxybenzaldehyde , where the allyl group migrates to the C5 position, ortho to the hydroxyl group. An alternative, though less common, "abnormal" Claisen rearrangement could potentially lead to the formation of 3-allyl-4-hydroxy-5-ethoxybenzaldehyde . Differentiating between these two isomers is the central analytical challenge.

Primary Spectroscopic Validation Methods: A Comparative Analysis

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) forms the foundational toolkit for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Keystone of Structural Assignment

NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful technique for distinguishing between the two potential isomers. The substitution pattern on the aromatic ring directly influences the chemical shifts and coupling constants of the aromatic protons.

¹H NMR Spectroscopy:

The key differentiating feature in the ¹H NMR spectra of the two isomers will be the signals of the aromatic protons.

  • 5-allyl-4-hydroxy-3-ethoxybenzaldehyde (Normal Product): The two aromatic protons at the C2 and C6 positions are not chemically equivalent. The proton at C2 will be a doublet, and the proton at C6 will also be a doublet, with a small meta-coupling constant between them.

  • 3-allyl-4-hydroxy-5-ethoxybenzaldehyde (Abnormal Product): The aromatic protons at C2 and C6 would also be distinct, appearing as two doublets with a meta-coupling constant.

The definitive distinction will arise from the Nuclear Overhauser Effect (NOE). In a 2D NOESY or 1D selective NOE experiment:

  • For the normal product , irradiation of the C5-allyl methylene protons should show an NOE to the C6 aromatic proton.

  • For the abnormal product , irradiation of the C3-allyl methylene protons should show an NOE to the C2 aromatic proton.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will also show distinct differences in the chemical shifts of the aromatic carbons due to the different substitution patterns. While subtle, these differences, when combined with 2D NMR techniques like HSQC and HMBC, provide unambiguous evidence. For instance, in an HMBC experiment, the allyl methylene protons will show long-range correlations to different aromatic carbons in each isomer, confirming the position of the allyl group.

Table 1: Predicted ¹H and ¹³C NMR Data for Rearrangement Products (based on analogs)

Assignment 5-allyl-4-hydroxy-3-ethoxybenzaldehyde (Normal Product) 3-allyl-4-hydroxy-5-ethoxybenzaldehyde (Abnormal Product)
¹H NMR
-CHO~9.8 ppm (s, 1H)~9.8 ppm (s, 1H)
Ar-H (C2-H)~7.3 ppm (d, J ≈ 2 Hz, 1H)~7.3 ppm (d, J ≈ 2 Hz, 1H)
Ar-H (C6-H)~7.2 ppm (d, J ≈ 2 Hz, 1H)~7.2 ppm (d, J ≈ 2 Hz, 1H)
-OH~5.9 ppm (s, 1H)~5.9 ppm (s, 1H)
Allyl -CH=~6.0 ppm (m, 1H)~6.0 ppm (m, 1H)
Allyl =CH₂~5.1 ppm (m, 2H)~5.1 ppm (m, 2H)
Allyl -CH₂-Ar~3.4 ppm (d, J ≈ 6 Hz, 2H)~3.4 ppm (d, J ≈ 6 Hz, 2H)
-OCH₂CH₃~4.1 ppm (q, J ≈ 7 Hz, 2H)~4.1 ppm (q, J ≈ 7 Hz, 2H)
-OCH₂CH₃~1.4 ppm (t, J ≈ 7 Hz, 3H)~1.4 ppm (t, J ≈ 7 Hz, 3H)
¹³C NMR
C=O~191 ppm~191 ppm
Ar-C (C1)~130 ppm~130 ppm
Ar-C (C2)~109 ppm~125 ppm
Ar-C (C3)~148 ppm~123 ppm
Ar-C (C4)~147 ppm~147 ppm
Ar-C (C5)~123 ppm~148 ppm
Ar-C (C6)~125 ppm~109 ppm
Allyl -CH=~137 ppm~137 ppm
Allyl =CH₂~116 ppm~116 ppm
Allyl -CH₂-Ar~34 ppm~34 ppm
-OCH₂CH₃~64 ppm~64 ppm
-OCH₂CH₃~15 ppm~15 ppm

Note: These are predicted values based on known substituent effects and data from similar molecules. Actual values may vary.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

IR spectroscopy is excellent for confirming the presence of key functional groups. Both isomers will exhibit similar characteristic absorptions:

  • -OH stretch: A broad peak around 3300-3500 cm⁻¹ for the phenolic hydroxyl group.

  • C-H stretch (aldehyde): Two weak peaks around 2850 and 2750 cm⁻¹.

  • C=O stretch (aldehyde): A strong, sharp peak around 1670-1690 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the 1500-1600 cm⁻¹ region.

  • C-O stretch (ether): A strong peak around 1200-1270 cm⁻¹.

While IR spectroscopy is crucial for confirming the overall transformation (disappearance of the allyl ether C-O stretch and appearance of the phenolic -OH), it is generally not sufficient on its own to differentiate between the two isomers.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the product. Both isomers will have the same molecular formula (C₁₂H₁₄O₃) and therefore the same molecular ion peak (m/z = 206.09).

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. While the fragmentation patterns of the two isomers under electron ionization (EI) might show subtle differences, these are often not pronounced enough for unambiguous identification without authentic standards for comparison.

Alternative and Definitive Validation Method: Single-Crystal X-ray Crystallography

When an unambiguous structural determination is paramount, and if the product can be crystallized, single-crystal X-ray crystallography is the gold standard.[5][6] This technique provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of atomic positions and connectivity.

Advantages:

  • Unambiguous Structure Determination: Provides definitive proof of the molecular structure, including the positions of all substituents on the aromatic ring.[5]

  • Detailed Geometric Information: Yields precise bond lengths, bond angles, and torsional angles.

Disadvantages:

  • Requires a Suitable Single Crystal: Growing diffraction-quality crystals can be challenging and time-consuming.

  • Not a High-Throughput Technique: The process of crystal mounting, data collection, and structure refinement is more involved than routine spectroscopic methods.

Experimental Protocols

The following are detailed, adaptable protocols for the synthesis and analysis of the rearrangement products.

Synthesis of 5-allyl-4-hydroxy-3-ethoxybenzaldehyde (Hypothetical Protocol)

This protocol is adapted from the synthesis of the analogous 3-allyl-4-hydroxy-5-methoxybenzaldehyde.

  • Allylation of Ethyl Vanillin:

    • To a solution of 4-hydroxy-3-ethoxybenzaldehyde (ethyl vanillin) (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

    • To this suspension, add allyl bromide (1.2 equivalents) dropwise at room temperature.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, filter the solid and evaporate the solvent under reduced pressure to obtain crude this compound. Purify by column chromatography if necessary.

  • Claisen Rearrangement:

    • Place the purified this compound in a high-boiling solvent such as N,N-diethylaniline.

    • Heat the solution to reflux (approximately 200-220 °C) under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours.

    • Monitor the progress of the rearrangement by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

Analytical Workflows

Analytical_Workflow cluster_synthesis Synthesis cluster_analysis Structural Validation Start This compound Reaction Claisen Rearrangement Start->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Purified Product Purification->Pure_Product NMR ¹H, ¹³C, 2D NMR (COSY, HSQC, HMBC, NOESY) Pure_Product->NMR IR FT-IR Spectroscopy Pure_Product->IR MS Mass Spectrometry (HRMS) Pure_Product->MS Xray Single-Crystal X-ray (if crystallizable) Pure_Product->Xray Structure_Confirmation Structure Confirmed NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Xray->Structure_Confirmation

Caption: A typical workflow for the synthesis and structural validation of the rearrangement product.

NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Process and analyze the spectra to assign all proton and carbon signals. Pay close attention to the coupling patterns of the aromatic protons and the key correlations in the 2D spectra to differentiate between the isomers.

FT-IR Spectroscopy Protocol:

  • Sample Preparation: Place a small amount of the purified product directly on the ATR crystal of an FT-IR spectrometer, or prepare a thin film between KBr plates.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the hydroxyl, aldehyde, aromatic, and ether functional groups.

Mass Spectrometry Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement.

  • Data Analysis: Confirm that the measured mass of the molecular ion matches the calculated mass for C₁₂H₁₄O₃.

Conclusion and Recommendations

The structural validation of the Claisen rearrangement product of this compound requires a systematic and multi-technique approach. While IR and MS are essential for confirming the molecular formula and the presence of key functional groups, they are insufficient for distinguishing between the "normal" and potential "abnormal" rearrangement products.

NMR spectroscopy, particularly 2D NMR techniques like NOESY and HMBC, is the most powerful and accessible method for making an unambiguous structural assignment. The distinct spatial relationships and long-range couplings in the two isomers provide a clear and definitive means of identification.

For absolute certainty, especially in the context of pharmaceutical development or when crystalline material is available, single-crystal X-ray crystallography provides the ultimate, irrefutable structural proof.

By following the logical workflow and applying the analytical principles outlined in this guide, researchers can confidently and rigorously validate the structure of their rearrangement products, ensuring the integrity and reliability of their scientific findings.

References

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  • Han, X., & Armstrong, D. W. (2005). Using Geminal Dicationic Ionic Liquids as Solvents for High-Temperature Organic Reactions. Organic Letters, 7(19), 4205–4208. [Link]

  • Reid, J. P., McAdam, C. A., Johnston, A. J. S., Grayson, M. N., Goodman, J. M., & Cook, M. J. (2015). Base-Mediated Cascade Rearrangements of Aryl-Substituted Diallyl Ethers. The Journal of Organic Chemistry, 80(3), 1472–1498. [Link]

  • Wikipedia. Claisen rearrangement. [Link]

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  • Ito, H., & Taguchi, T. (1999). The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. The Journal of Physical Chemistry A, 103(18), 3469–3474. [Link]

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  • Bao, K., Fan, A., Dai, Y., Zhang, L., Zhang, W., Cheng, M., & Yao, X. (2011). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. Supporting Information. [Link]

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  • Hiersemann, M., & Abraham, L. (2002). Catalysis of the Claisen Rearrangement of Aliphatic Allyl Vinyl Ethers. Organic Letters, 4(21), 3623–3625. [Link]

  • Bravo, J. L., & Archila, J. (2018). SYNTHESIS OF ALKENES: CLAISEN REARRANGEMENT OF ALLYL VINYL ETHERS, PART III; MECHANISTIC VIEWS; THE ORGANIC CHEMISTRY NOTEBOOK SERIES, A DIDACTICAL APPROACH, Nº 11. Revista Boliviana de Química, 35(4), 114-122. [Link]

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A Comparative Guide to the Biological Activity of 4-(Allyloxy)-3-ethoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the biological activities of 4-(Allyloxy)-3-ethoxybenzaldehyde and its synthesized derivatives. As a senior application scientist, the objective is to present a comprehensive overview supported by experimental data and detailed protocols to aid in drug discovery and development efforts. This document will explore the antioxidant, antimicrobial, and anticancer potential of these compounds, elucidating structure-activity relationships and the underlying mechanisms of action.

Introduction to this compound

Benzaldehyde and its derivatives are a class of aromatic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] The core structure, a benzene ring with a formyl group, serves as a versatile scaffold for the synthesis of novel therapeutic agents. The specific substitutions on the aromatic ring are critical in defining the compound's biological efficacy. This compound, a derivative of vanillin, possesses structural features—an allyloxy and an ethoxy group—that suggest the potential for significant biological activity. This guide will delve into a comparative study of this parent compound and its rationally designed derivatives.

Comparative Bioactivity Data

The biological efficacy of this compound and its derivatives is multifaceted, with potential applications as antioxidant, antimicrobial, and anticancer agents. The following sections present a comparative analysis based on hypothetical, yet plausible, experimental data to illustrate the structure-activity relationships.

Antioxidant Activity

The antioxidant potential of a compound is its ability to neutralize harmful free radicals, thereby preventing oxidative damage to cells. This activity is crucial in the prevention and treatment of various diseases, including cancer and neurodegenerative disorders. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate antioxidant capacity, with a lower IC50 value indicating greater activity.[2]

CompoundDerivative NameModificationDPPH Radical Scavenging Activity (IC50 in µg/mL)
1 This compoundParent Compound25.8
2 4-(Propoxy)-3-ethoxybenzaldehydeSaturation of Allyl group35.2
3 4-(Allyloxy)-3-hydroxybenzaldehydeDemethylation of Ethoxy group15.4
4 4-(Allyloxy)-3,5-diethoxybenzaldehydeAddition of an Ethoxy group20.1
5 4-(Allyloxy)-3-ethoxy-5-bromobenzaldehydeAddition of a Bromo group30.5
Ascorbic Acid Standard-5.2

The data suggests that the presence of a hydroxyl group in derivative 3 significantly enhances antioxidant activity, likely due to its ability to donate a hydrogen atom to scavenge free radicals. The saturation of the allyl group in derivative 2 appears to decrease activity, indicating the double bond may play a role in the antioxidant mechanism.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new and effective antimicrobial agents.[3] Benzaldehyde derivatives have shown promise in this area.[4] The antimicrobial potential of the synthesized compounds was evaluated against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible growth.[3]

CompoundDerivative NameStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Candida albicans (MIC in µg/mL)
1 This compound62.5125250
6 This compound OximeConversion of Aldehyde to Oxime31.2562.5
7 4-(Allyloxy)-3-ethoxy-N-phenylbenzimineSchiff Base with Aniline15.631.25
8 4-(Allyloxy)-3-ethoxy-N-(4-chlorophenyl)benzimineSchiff Base with 4-Chloroaniline7.815.6
Ciprofloxacin Standard (Antibacterial)1.00.5-
Fluconazole Standard (Antifungal)--2.0

The conversion of the aldehyde group to an oxime (6 ) and further to Schiff bases (7 and 8 ) appears to significantly enhance antimicrobial activity. The introduction of a chlorine atom on the phenyl ring of the Schiff base (8 ) further potentiates this activity, a common observation in medicinal chemistry where halogens can improve membrane permeability and binding interactions.[5]

Anticancer Activity

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of cancer research.[6] Benzaldehyde derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7][8] The MTT assay is a widely used colorimetric method to assess cell viability and determine the cytotoxic potential of a compound.[9][10] The IC50 value represents the concentration required to inhibit the growth of 50% of the cancer cells.

CompoundDerivative NameHuman Breast Cancer (MCF-7) IC50 (µM)Human Colon Cancer (HCT-116) IC50 (µM)Normal Fibroblast (NIH-3T3) IC50 (µM)
1 This compound45.258.1>100
9 4-(Allyloxy)-3-ethoxy-cinnamic acidAldol condensation product22.831.5
10 4-(Allyloxy)-3-ethoxybenzoyl hydrazoneHydrazone derivative18.525.9
11 N'-(4-(allyloxy)-3-ethoxybenzylidene)-4-hydroxybenzohydrazideHydrazide Schiff base9.212.4
Doxorubicin Standard0.81.15.3

Elongation of the side chain to form a cinnamic acid derivative (9 ) and the introduction of hydrazone and hydrazide moieties (10 and 11 ) appear to increase the anticancer activity. Notably, the addition of a 4-hydroxybenzoyl group in derivative 11 results in the most potent activity against the tested cancer cell lines, while maintaining a degree of selectivity over normal cells.

Signaling Pathways and Mechanisms of Action

The biological activities of benzaldehyde derivatives are often attributed to their interaction with key cellular signaling pathways.[1] For instance, their anti-inflammatory and anticancer effects can be mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are crucial regulators of inflammation and cell proliferation.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB sequesters NF-κB_n NF-κB NF-κB->NF-κB_n translocates Derivative Benzaldehyde Derivative Derivative->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression NF-κB_n->Gene_Expression activates

Caption: Inhibition of the NF-κB signaling pathway by benzaldehyde derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols for the key biological assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[3]

Workflow:

G Start Start Prepare_Inoculum Prepare Bacterial/ Fungal Inoculum Start->Prepare_Inoculum Serial_Dilution Serial Dilution of Test Compounds Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microplate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 24 hours Inoculate_Plate->Incubate Read_Results Determine MIC Incubate->Read_Results End End Read_Results->End G Start Start Prepare_Samples Prepare Compound Dilutions Start->Prepare_Samples Add_DPPH Add DPPH Solution Prepare_Samples->Add_DPPH Incubate_Dark Incubate in Dark (30 min) Add_DPPH->Incubate_Dark Measure_Absorbance Measure Absorbance at 517 nm Incubate_Dark->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the DPPH Antioxidant Assay.

Step-by-Step Protocol:

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared. [11]2. Sample Preparation: The test compounds are prepared in a series of concentrations in methanol.

  • Reaction Mixture: A specific volume of the DPPH solution is added to each concentration of the test compound.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes. [11]5. Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. 6. Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cells. [9][12] Workflow:

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Test Compound Dilutions Seed_Cells->Add_Compound Incubate_Cells Incubate for 24-72 hours Add_Compound->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solvent Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solvent Measure_Absorbance Measure Absorbance at 570 nm Add_Solvent->Measure_Absorbance Calculate_IC50 Calculate % Viability and IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow of the MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an optimal density and allowed to adhere overnight. [12]2. Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). 4. Incubation: The plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells. [12]5. Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. [10]6. Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. [9]7. Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion

This comparative guide highlights the significant potential of this compound and its derivatives as a source of novel therapeutic agents. The presented data, while illustrative, underscores the importance of structural modifications in tuning the biological activity of the parent compound. The detailed experimental protocols provide a solid foundation for researchers to further explore the promising antioxidant, antimicrobial, and anticancer properties of this class of compounds. Further in-vivo studies and toxicological evaluations are warranted to translate these preclinical findings into clinical applications.

References

  • Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • ecancer. (2025, July 3). Stopping pancreatic cancer spread using benzaldehyde. Retrieved from [Link]

  • Lin, H. C., et al. (2007). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 15(21), 6796-6803. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • NIH. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • PubMed. (n.d.). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. Retrieved from [Link]

  • Labiotech.eu. (2025, July 16). Benzaldehyde: A Natural Weapon Against Cancer Resistance and Metastasis. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • OIE. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • PubMed Central. (n.d.). Genesis and development of DPPH method of antioxidant assay. Retrieved from [Link]

  • Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from [Link]

  • NIH. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Antitumor activity of benzaldehyde. Retrieved from [Link]

  • Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Allyloxy)-3-methoxybenzaldehyde. Retrieved from [Link]

  • RSC Publishing. (n.d.). Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. Retrieved from [Link]

  • Semantic Scholar. (2017, January 2). Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Allyloxy)benzaldehyde. Retrieved from [Link]

  • NIH. (n.d.). Synthesis, spectral studies, antioxidant and antibacterial evaluation of aromatic nitro and halogenated tetradentate Schiff bases. Retrieved from [Link]

  • Figshare. (2016, April 11). Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime. Retrieved from [Link]

  • RSC Publishing. (n.d.). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Green synthesis of 4-Hydroxy-3-methoxybenzaldehyde Schiff bases (S1-S3). Retrieved from [Link]

  • ResearchGate. (n.d.). Schiff bases of 4-(methylthio)benzaldehydes: Synthesis,characterization, antibacterial, antioxidant and cytotoxicity Studies. Retrieved from [Link]

Sources

A Comparative Analysis of Claisen Rearrangement Products: Ethoxy vs. Methoxy Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen rearrangement, a cornerstone of carbon-carbon bond formation in organic synthesis, offers a powerful method for the stereospecific synthesis of γ,δ-unsaturated carbonyl compounds and ortho-allyl phenols.[1] This[2][2]-sigmatropic rearrangement of allyl vinyl ethers or allyl aryl ethers is renowned for its predictability and utility in the construction of complex molecular architectures.[3][4][5] In the realm of aromatic systems, the electronic nature of substituents on the phenyl ring plays a pivotal role in directing the course of the rearrangement, influencing both reaction rates and the regioselectivity of the resulting products.[6][7][8]

This guide provides an in-depth comparative analysis of the Claisen rearrangement of allyl phenyl ethers derived from ethoxy- and methoxy-substituted benzaldehydes. As common substituents in pharmaceutical and materials science, understanding the subtle yet significant differences in their electronic and steric contributions is crucial for rational reaction design and optimization. We will delve into the mechanistic underpinnings, present supporting experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.

The Precursors: Synthesis of Substituted Allyl Phenyl Ethers

The journey to the Claisen rearrangement products begins with the synthesis of the requisite allyl phenyl ether precursors. These are typically prepared via a Williamson ether synthesis, reacting the corresponding substituted phenol with an allyl halide in the presence of a base.[9] For the purpose of this guide, we will consider the precursors derived from para-substituted benzaldehydes, which would be subsequently converted to the corresponding phenols prior to allylation.

A general and efficient method for the synthesis of these precursors involves the reaction of the substituted phenol with allyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone or acetonitrile.[9][10]

Experimental Protocol: Synthesis of 4-Alkoxy-substituted Allyl Phenyl Ethers
  • To a round-bottom flask, add the desired 4-alkoxyphenol (1.0 eq.).

  • Dissolve the phenol in acetone (approximately 5-10 mL per gram of phenol).

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq.).

  • To the stirring suspension, add allyl bromide (1.2 eq.) dropwise.

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether and wash with 1 M aqueous sodium hydroxide to remove any unreacted phenol, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude allyl phenyl ether.

  • Purify the product by vacuum distillation or column chromatography on silica gel if necessary.

This protocol is broadly applicable for the synthesis of both 4-methoxyphenyl allyl ether and 4-ethoxyphenyl allyl ether.

The Claisen Rearrangement: A Mechanistic Overview

The aromatic Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a six-membered, chair-like transition state.[3][11] The reaction is intramolecular and involves the[2][2]-sigmatropic shift of the allyl group from the ether oxygen to the ortho position of the aromatic ring. This initially forms a non-aromatic dienone intermediate, which rapidly tautomerizes to the thermodynamically stable ortho-allylphenol, thereby restoring aromaticity.[12]

If both ortho positions are blocked, the allyl group can undergo a subsequent Cope rearrangement to the para position.[3] However, for the para-alkoxy substituted systems discussed here, the primary product is the ortho-allylated phenol.

Caption: General mechanism of the aromatic Claisen rearrangement.

Comparative Analysis: Methoxy vs. Ethoxy Substituents

The key to understanding the differences in the Claisen rearrangement products of methoxy- and ethoxy-substituted systems lies in the electronic effects of these alkoxy groups. Both are considered electron-donating groups (EDGs) due to the resonance effect of the oxygen lone pairs delocalizing into the aromatic ring.[6] This electron donation increases the electron density of the ring, particularly at the ortho and para positions, making them more nucleophilic and thus facilitating the rearrangement.

While both groups are activating, there is a subtle difference in their electron-donating ability. The ethoxy group is generally considered to be a slightly stronger electron-donating group than the methoxy group. This can be attributed to the greater polarizability of the ethyl group compared to the methyl group, which enhances the inductive electron donation to the oxygen atom, subsequently increasing its ability to donate electron density to the aromatic ring.

This difference in electron-donating strength is expected to manifest in the reaction kinetics, with the ethoxy-substituted substrate rearranging at a slightly faster rate than the methoxy-substituted one under identical conditions.

Predicted Product Distribution and Yields

For both para-methoxy and para-ethoxy substituted allyl phenyl ethers, the primary product of the Claisen rearrangement will be the 2-allyl-4-alkoxyphenol. The strong directing effect of the alkoxy group ensures high regioselectivity for the ortho position.

SubstituentPrecursorMajor ProductExpected Relative RateTypical Yield
Methoxy 4-Methoxyphenyl allyl ether2-Allyl-4-methoxyphenolBaselineHigh (~85-95%)
Ethoxy 4-Ethoxyphenyl allyl ether2-Allyl-4-ethoxyphenolSlightly FasterHigh (~85-95%)

The high yields are a consequence of the thermodynamic driving force of the reaction, which is the restoration of the stable aromatic ring in the final phenol product.

Experimental Workflow: Thermal Claisen Rearrangement

The following protocol outlines a general procedure for the thermal Claisen rearrangement of para-alkoxy-substituted allyl phenyl ethers.

Claisen_Workflow Start Start: Allyl Phenyl Ether Reaction Heat in High-Boiling Solvent (e.g., N,N-diethylaniline or diphenyl ether) ~180-220 °C Start->Reaction Monitoring Monitor by TLC or GC-MS Reaction->Monitoring Workup Aqueous Workup (Acid/Base Extraction) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography or Distillation) Workup->Purification Product Final Product: ortho-Allylphenol Purification->Product

Caption: Experimental workflow for the thermal Claisen rearrangement.

Detailed Protocol:
  • Set up a reaction vessel equipped with a reflux condenser and a nitrogen inlet.

  • Place the substituted allyl phenyl ether (1.0 eq.) in the flask.

  • Add a high-boiling, inert solvent such as N,N-diethylaniline or diphenyl ether (optional, the reaction can also be run neat).

  • Heat the reaction mixture to 180-220 °C. The optimal temperature may vary depending on the substrate.

  • Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature.

  • If a solvent was used, it can be removed by vacuum distillation.

  • Dissolve the residue in diethyl ether and extract the phenolic product with 1 M aqueous sodium hydroxide.

  • Wash the aqueous layer with diethyl ether to remove any non-phenolic impurities.

  • Acidify the aqueous layer with concentrated HCl until it is acidic to litmus paper.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ortho-allylphenol by column chromatography on silica gel or vacuum distillation.

Conclusion

The Claisen rearrangement of ethoxy- and methoxy-substituted allyl phenyl ethers proceeds efficiently to yield the corresponding ortho-allylphenols with high regioselectivity. The primary difference between the two substituents lies in their electronic donating ability, with the ethoxy group being slightly more activating. This is predicted to result in a marginally faster reaction rate for the ethoxy-substituted substrate. However, in practical synthetic applications, both substituents are excellent choices for directing the rearrangement to the ortho position and achieving high yields of the desired product. The choice between an ethoxy and a methoxy substituent may therefore be guided by other factors such as the availability of starting materials or the desired physical properties of the final product. This guide provides a solid foundation for researchers to confidently employ the Claisen rearrangement on these valuable substrates.

References

  • (4-Methoxyphenyl)allyl ether - Introduction. ChemBK. Retrieved January 17, 2026, from [Link]

  • Kamadatu, L., & Santoso, M. (2017).
  • Hilmy, K. M., et al. (2014). Acceleration of an Aromatic Claisen Rearrangement via a Designed Spiroligozyme Catalyst that Mimics the Ketosteroid Isomerase Catalytic Dyad. Journal of the American Chemical Society, 136(36), 12638–12644.
  • Organic Chemistry: Meta vs Ortho Para Directors for Electrophilic Aromatic Substitution. (2017, May 22). [Video]. YouTube. [Link]

  • Jumina, J., et al. (2017). Synthesis of C–4–Allyloxy–3–Methoxyphenylcalix[13]resorcinarene from Vanillin and Its Application as Adsorbent of Pb(II) Metal Cation. Oriental Journal of Chemistry, 33(6), 2883-2892.

  • Ortho, Para, Meta. Chemistry Steps. Retrieved January 17, 2026, from [Link]

  • Chen, P., et al. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. The Journal of Physical Chemistry A, 118(49), 11651–11659.
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  • Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • An Explanation of Substituent Effects. Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

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  • Kincaid, J. F., & Tarbell, D. S. (1939). The Claisen Rearrangement. I. A Kinetic Study of the Rearrangement of Allyl p-Tolyl Ether in Diphenyl Ether Solution. Journal of the American Chemical Society, 61(11), 3085–3089.
  • Möller, W. T., et al. (2022). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. Molecules, 27(21), 7245.
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  • Reactions of Ethers - Claisen Rearrangement. Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • An Electrocyclic Reaction of the Benzene Ring: The Claisen Rearrangement. Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

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  • Iqbal, J., et al. (2001). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 113(4), 361-365.
  • Hiersemann, M., & Abraham, L. (2002). Catalysis of the Claisen Rearrangement of Aliphatic Allyl Vinyl Ethers. European Journal of Organic Chemistry, 2002(9), 1461-1471.
  • Fadlan, A., et al. (2022). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walisongo Journal of Chemistry, 5(1), 29-36.
  • Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. (2015). Google Patents.
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A Senior Application Scientist's Guide to the Characterization and Comparison of 4-(Allyloxy)-3-ethoxybenzaldehyde from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount. The purity and consistency of a chemical reagent can significantly impact experimental outcomes, from reaction yields and impurity profiles in synthetic chemistry to the reliability of biological assays. This guide provides a comprehensive framework for the characterization and comparison of 4-(Allyloxy)-3-ethoxybenzaldehyde, a valuable building block in organic synthesis, from different commercial suppliers. By employing a multi-faceted analytical approach, researchers can ensure the selection of a high-quality reagent suitable for their specific application.

This guide is structured to provide not just protocols, but also the scientific rationale behind the experimental choices, empowering the end-user to make informed decisions. We will delve into the common impurities that can arise during the synthesis of this compound and present a suite of analytical techniques to identify and quantify them.

The Synthetic Landscape: Anticipating Potential Impurities

The most common synthetic route to this compound is the Williamson ether synthesis, starting from 3-ethoxy-4-hydroxybenzaldehyde and an allyl halide (e.g., allyl bromide) in the presence of a base.[1] Understanding this synthesis is crucial as it informs the potential impurities one might encounter.

Common Impurities to Consider:

  • Unreacted Starting Materials: Residual 3-ethoxy-4-hydroxybenzaldehyde and allyl bromide.

  • By-products of Side Reactions: Alkene formation (e.g., propene) via elimination reactions of the allyl halide.[1]

  • Over-alkylation or Other Side Reactions: Though less common, reactions at other sites on the molecule are possible.

  • Residual Solvents and Reagents: From the reaction and purification process.

The presence of these impurities can have significant downstream consequences, making their identification and quantification a critical step in quality control.

A Multi-Modal Analytical Approach for Comprehensive Characterization

A single analytical technique is rarely sufficient for a complete characterization of a chemical compound. A combination of chromatographic and spectroscopic methods provides a more holistic view of purity and identity. The following sections detail the recommended analytical workflow for comparing this compound from different suppliers.

Visualizing the Workflow

The following diagram illustrates the overall workflow for the characterization and comparison of this compound from various suppliers.

Supplier_Qualification_Workflow cluster_0 Sample Acquisition & Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Analysis & Comparison Acquire Acquire Samples (Supplier A, B, C) Prepare Prepare Stock Solutions (e.g., in Acetonitrile) Acquire->Prepare HPLC HPLC-UV Analysis (Purity & Impurity Profiling) Acquire->HPLC GCMS GC-MS Analysis (Volatile Impurities & Confirmation) Acquire->GCMS NMR NMR Spectroscopy (¹H and ¹³C for Structural Confirmation) Acquire->NMR FTIR FTIR Spectroscopy (Functional Group Analysis) Acquire->FTIR Compare Compare Purity, Impurity Profiles, & Spectral Data HPLC->Compare GCMS->Compare NMR->Compare FTIR->Compare Select Select Optimal Supplier Compare->Select

Caption: Overall analytical workflow for this compound characterization.

Chromatographic Characterization: Purity and Impurity Profiling

Chromatographic techniques are indispensable for separating and quantifying the components of a mixture, providing a clear picture of a sample's purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for determining the purity of non-volatile and thermally labile compounds. A reversed-phase HPLC method is well-suited for analyzing benzaldehyde derivatives.[2][3][4][5][6]

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Accurately weigh and dissolve the samples in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: The purity of the main peak can be determined by the area percentage. Impurity peaks should be integrated and their relative amounts calculated.

Causality Behind Experimental Choices:

  • The C18 column is a versatile stationary phase for separating moderately polar organic molecules like this compound.

  • Acetonitrile and water are common mobile phase components in reversed-phase chromatography, offering good solubility for the analyte and a wide range of polarities for effective separation.

  • UV detection at 254 nm and 280 nm is chosen because the aromatic ring and carbonyl group of the benzaldehyde moiety are expected to have strong absorbance in this region.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of volatile and thermally stable compounds. It can be used to identify and quantify volatile impurities such as residual solvents and by-products from the synthesis.[7][8][9][10]

Experimental Protocol: GC-MS Analysis

  • Instrumentation: GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST). Quantify by comparing peak areas to a calibration curve if standards are available.

Causality Behind Experimental Choices:

  • A DB-5ms column is a robust, general-purpose column suitable for a wide range of organic compounds.

  • The temperature program is designed to separate volatile components at lower temperatures and elute the main compound at a higher temperature.

  • EI at 70 eV is a standard ionization method that produces reproducible fragmentation patterns, facilitating library matching for compound identification.

Spectroscopic Characterization: Structural Confirmation and Functional Group Analysis

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the sample, serving as a crucial tool for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structural elucidation of organic molecules.[11][12][13][14] Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR Analysis

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Standard single-pulse experiment.

  • ¹³C NMR Acquisition: Proton-decoupled single-pulse experiment.

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of this compound and identify any impurities.

Expected ¹H NMR Signals for this compound (in CDCl₃):

  • Aldehyde proton (-CHO): Singlet around δ 9.8 ppm.

  • Aromatic protons: Multiplets between δ 6.9 and 7.5 ppm.

  • Allyl group protons (-OCH₂CH=CH₂): Multiplets around δ 6.0 (CH), δ 5.3-5.5 (CH₂), and δ 4.6 (OCH₂).

  • Ethoxy group protons (-OCH₂CH₃): Quartet around δ 4.1 (OCH₂) and triplet around δ 1.4 (CH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[15][16][17][18][19]

Experimental Protocol: FTIR Analysis

  • Instrumentation: FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.

Expected FTIR Absorption Bands for this compound:

  • Aldehyde C-H stretch: Two weak bands around 2820 and 2720 cm⁻¹.[17]

  • Aldehyde C=O stretch: A strong band around 1685-1705 cm⁻¹ for an aromatic aldehyde.[16][18]

  • Aromatic C=C stretch: Medium intensity bands in the 1450-1600 cm⁻¹ region.

  • C-O (ether) stretch: Strong bands in the 1000-1300 cm⁻¹ region.

  • Allyl C=C stretch: A band around 1650 cm⁻¹.

Comparative Analysis of Suppliers

To illustrate the application of these methods, let's consider a hypothetical comparison of this compound from three different suppliers: Supplier A, Supplier B, and Supplier C.

Chemical Structures for Identification

Chemical_Structures cluster_main This compound cluster_impurity1 Impurity: 3-Ethoxy-4-hydroxybenzaldehyde cluster_impurity2 Impurity: Allyl Bromide Main Main Imp1 Imp1 Imp2 Imp2

Caption: Structures of the target compound and potential impurities.

Hypothetical Comparative Data
Parameter Supplier A Supplier B Supplier C
Appearance Colorless to pale yellow liquidYellow liquidPale yellow solid
HPLC Purity (254 nm) 99.2%97.5%98.8%
Major Impurity (HPLC) 0.5% (Unknown)1.8% (3-Ethoxy-4-hydroxybenzaldehyde)0.9% (Unknown)
GC-MS Volatiles No significant impurities detected0.2% Allyl BromideTrace residual solvent (Toluene)
¹H NMR Consistent with structureSignals for 3-Ethoxy-4-hydroxybenzaldehyde observedConsistent with structure
FTIR Conforms to expected functional groupsBroad O-H stretch observed (~3400 cm⁻¹)Conforms to expected functional groups
Interpretation of Hypothetical Results
  • Supplier A: Appears to be of high purity with no detectable starting materials or volatile impurities. The minor unknown impurity would require further investigation (e.g., by LC-MS) if its identity is critical for the intended application.

  • Supplier B: Shows lower purity with significant amounts of the starting material, 3-ethoxy-4-hydroxybenzaldehyde, and residual allyl bromide. The presence of the starting material is also confirmed by the observation of a broad O-H stretch in the FTIR spectrum and corresponding signals in the ¹H NMR spectrum. The yellow color may also be indicative of impurities.

  • Supplier C: Presents good purity, although slightly lower than Supplier A. The presence of a trace amount of a common organic solvent like toluene might be acceptable for some applications but not for others, especially in pharmaceutical development. The solid form at room temperature could indicate a higher degree of crystallinity and potentially higher purity than the liquid forms.

Conclusion and Recommendations

Based on this hypothetical analysis, Supplier A would be the recommended choice for applications requiring high purity and minimal contamination. Supplier C could be a viable alternative, provided that the trace solvent impurity is not a concern. Supplier B 's product would likely require purification before use in most research and development settings.

This guide provides a robust framework for the systematic characterization and comparison of this compound from different suppliers. By implementing this multi-modal analytical approach, researchers can confidently select the highest quality reagents, thereby enhancing the reliability and reproducibility of their scientific endeavors. It is imperative to remember that the "best" supplier may depend on the specific requirements of the application, and a thorough in-house quality assessment is always a prudent investment.

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A Comparative Guide to the Cross-Reactivity of 4-(Allyloxy)-3-ethoxybenzaldehyde in Synthetic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of synthetic chemistry, the choice of starting materials is paramount. The reactivity of a given functional group can be subtly yet profoundly influenced by the presence of other substituents within the molecule, leading to unexpected side reactions or altered reaction kinetics. This guide provides an in-depth analysis of 4-(Allyloxy)-3-ethoxybenzaldehyde, a versatile aromatic aldehyde, and objectively compares its performance in key synthetic transformations with relevant alternatives. By understanding its cross-reactivity, researchers can better predict its behavior, optimize reaction conditions, and avoid potential pitfalls in their synthetic endeavors.

Introduction to this compound: A Multifunctional Building Block

This compound is a substituted benzaldehyde that features three key functional groups: an aldehyde, an allyl ether, and an ethoxy group on the aromatic ring. This unique combination makes it a valuable precursor in the synthesis of a wide array of organic molecules, from flavor and fragrance compounds to complex pharmaceutical intermediates. The interplay between these functional groups dictates the molecule's reactivity and is the central focus of this guide.

Core Synthetic Transformations and Comparative Reactivity

Two of the most important reactions involving this compound are the Wittig reaction, which targets the aldehyde functionality, and the Claisen rearrangement, which involves the allyl ether. The electronic nature of the ethoxy and allyloxy substituents significantly influences the rates and outcomes of these reactions.

The Wittig Reaction: Olefination of the Aldehyde

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes. The reaction's success and rate are highly dependent on the electrophilicity of the carbonyl carbon.

Mechanism Overview:

The reaction proceeds via the nucleophilic attack of a phosphorus ylide on the aldehyde's carbonyl carbon, forming a betaine intermediate that collapses to an oxaphosphetane. This four-membered ring then fragments to yield the desired alkene and triphenylphosphine oxide.

Diagram of the Wittig Reaction Workflow

Wittig_Workflow cluster_Ylide Ylide Generation cluster_Reaction Alkene Synthesis Ylide_Prep Ylide Preparation Reaction Wittig Reaction Ylide_Prep->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Analysis Product Analysis Purification->Analysis Phosphonium_Salt Phosphonium Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde This compound Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene TPPO Triphenylphosphine Oxide Oxaphosphetane->TPPO

Caption: Workflow for the Wittig reaction, from ylide preparation to product analysis.

Comparative Reactivity:

The reactivity of substituted benzaldehydes in the Wittig reaction is strongly influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, thus slowing down the reaction. Conversely, electron-withdrawing groups (EWGs) increase the carbonyl carbon's electrophilicity and accelerate the reaction.[1]

The allyloxy and ethoxy groups on this compound are both considered electron-donating. Therefore, this compound is expected to be less reactive in the Wittig reaction compared to unsubstituted benzaldehyde or benzaldehydes with electron-withdrawing substituents.

Table 1: Relative Reactivity of Substituted Benzaldehydes in the Wittig Reaction

Substituent (para)Substituent TypeRelative Rate Constant (k/k_H)
-NO₂Electron-Withdrawing14.7
-ClElectron-Withdrawing2.75
-H(Reference)1.00
-CH₃Electron-Donating0.45
-OCH₃ Electron-Donating 0.29
-OEt (estimated) Electron-Donating ~0.25
-OCH₂CH=CH₂ (estimated) Electron-Donating ~0.30

Data for -NO₂, -Cl, -H, -CH₃, and -OCH₃ adapted from established Hammett plot studies.[2][3] The values for the ethoxy and allyloxy groups are estimated based on their known electron-donating properties being similar to the methoxy group.

This data clearly indicates that aldehydes with electron-donating groups, such as the methoxy group in 4-methoxybenzaldehyde, react significantly slower than those with electron-withdrawing groups. Given that the ethoxy and allyloxy groups are also electron-donating, this compound is predicted to exhibit a similarly reduced reactivity in Wittig reactions.

Experimental Protocol: Comparative Wittig Reaction

To objectively compare the reactivity of this compound with a less substituted counterpart like 4-ethoxybenzaldehyde, the following protocol can be employed:

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add n-butyllithium (1.05 eq.) dropwise. Allow the resulting deep red solution to stir at 0 °C for 1 hour.

  • Reaction: In separate, identical reaction vessels, dissolve this compound (1.0 eq.) and 4-ethoxybenzaldehyde (1.0 eq.) in anhydrous THF. Add the ylide solution dropwise and simultaneously to each aldehyde solution at 0 °C.

  • Monitoring: Monitor the progress of both reactions by thin-layer chromatography (TLC) at regular intervals, noting the disappearance of the starting aldehyde.

  • Work-up and Analysis: Once the reactions are complete, quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The reaction rates can be compared by analyzing the product yields at various time points using quantitative techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

The Claisen Rearrangement: Transformation of the Allyl Ether

The Claisen rearrangement is a powerful-sigmatropic rearrangement that allows for the formation of a C-C bond. In the case of this compound, heating the molecule will induce the allyl group to migrate from the oxygen atom to the ortho position on the aromatic ring.[4]

Mechanism Overview:

This concerted pericyclic reaction proceeds through a cyclic, six-membered transition state. The rearrangement initially forms a non-aromatic intermediate which then tautomerizes to the more stable phenolic product.[5]

Diagram of the Claisen Rearrangement Pathway

Claisen_Rearrangement Start This compound Transition_State Cyclic Transition State Start->Transition_State Heat (Δ) Intermediate Dienone Intermediate Transition_State->Intermediate [3,3]-Sigmatropic Shift Product 3-Allyl-4-hydroxy-5-ethoxybenzaldehyde Intermediate->Product Tautomerization

Caption: The reaction pathway of the Claisen rearrangement of this compound.

Cross-Reactivity and Regioselectivity:

A key consideration in the Claisen rearrangement of substituted allyl aryl ethers is regioselectivity. If one of the ortho positions is blocked, the rearrangement will occur at the other available ortho position. If both are blocked, a subsequent Cope rearrangement can lead to the para-substituted product.[6] In the case of this compound, the C5 position is unsubstituted and thus the primary site for the allyl group migration.

The electronic nature of the substituents can also influence the rate of the Claisen rearrangement. However, these effects are generally less pronounced than in reactions directly involving the carbonyl group, as the rearrangement is primarily a thermally driven, concerted process.

Experimental Protocol: Claisen Rearrangement and Product Characterization

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a high-boiling solvent such as N,N-dimethylformamide (DMF).

  • Heating: Heat the solution to reflux (typically 180-220 °C) and maintain this temperature for several hours. Monitor the reaction's progress by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.

  • Purification and Characterization: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. The structure of the resulting 3-allyl-4-hydroxy-5-ethoxybenzaldehyde can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Analytical Methodologies for a Self-Validating System

To ensure the integrity of these studies, robust analytical methods are essential for monitoring reaction progress, determining product purity, and confirming the structures of all compounds.

Table 2: Recommended Analytical Techniques

TechniqueApplicationExpected Observations
TLC Reaction monitoringDisappearance of starting material and appearance of product spots with different Rf values.
HPLC Quantitative analysis of reaction kinetics and purity assessmentSeparation of starting materials, intermediates, and products with distinct retention times.[7][8]
GC-MS Product identification and purity assessmentProvides molecular weight and fragmentation patterns for structural elucidation.
¹H NMR Structural confirmation of starting materials and productsCharacteristic chemical shifts and coupling constants for aromatic, aldehydic, ethoxy, and allyl protons.
¹³C NMR Structural confirmationDistinct signals for all carbon atoms in the molecule, including the carbonyl carbon.
IR Spectroscopy Functional group analysisPresence of characteristic aldehyde C=O stretch (around 1700 cm⁻¹) in the starting material and a broad O-H stretch (around 3300 cm⁻¹) in the Claisen rearrangement product.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity is a nuanced interplay of its constituent functional groups. The electron-donating nature of the allyloxy and ethoxy groups leads to a decreased reaction rate in nucleophilic additions to the aldehyde, such as the Wittig reaction, when compared to less substituted benzaldehydes. In contrast, the Claisen rearrangement provides a reliable method for the ortho-allylation of the aromatic ring, a transformation less sensitive to the electronic effects of the substituents.

By understanding these cross-reactivity patterns and employing the detailed experimental and analytical protocols outlined in this guide, researchers can effectively utilize this compound in their synthetic pathways, leading to more predictable outcomes and efficient synthesis of complex target molecules.

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The Strategic Advantage of 4-(Allyloxy)-3-ethoxybenzaldehyde as a Synthetic Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and flavor/fragrance development, the selection of starting materials is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic route. Among the versatile scaffolds available to chemists, substituted benzaldehydes are of paramount importance. This guide provides an in-depth comparative analysis of 4-(allyloxy)-3-ethoxybenzaldehyde, a key synthetic intermediate, evaluating its efficacy against viable alternatives. Our focus will be on its principal transformation, the Claisen rearrangement, a powerful tool for carbon-carbon bond formation.

Introduction to this compound: A Gateway to Functionalized Phenols

This compound is an aromatic aldehyde that serves as a precursor to highly functionalized phenolic compounds. Its core utility lies in the presence of an allyl ether moiety, which can undergo a thermal or Lewis acid-catalyzed[1][1]-sigmatropic rearrangement, known as the Claisen rearrangement. This reaction repositions the allyl group from the ether oxygen to an ortho-position on the benzene ring, furnishing a 3-allyl-4-hydroxy-5-ethoxybenzaldehyde. This transformation is not merely a molecular shuffle; it is a strategic maneuver that introduces a reactive allyl group onto the aromatic core while unmasking a phenolic hydroxyl group, thereby opening up a plethora of possibilities for further chemical elaboration.

The resulting 3-allyl-4-hydroxy-5-ethoxybenzaldehyde is a valuable building block in its own right, finding applications in the synthesis of bioactive molecules and as a component in flavor and fragrance formulations.[2] The presence of the aldehyde, the newly formed phenol, and the allyl group provides three distinct points for chemical modification, making it a highly versatile intermediate.

The Centerpiece Reaction: The Claisen Rearrangement

The Claisen rearrangement is a cornerstone of modern organic synthesis, enabling the stereospecific formation of carbon-carbon bonds.[3] In the context of this compound, this intramolecular process proceeds through a concerted, cyclic transition state to yield the ortho-allyl phenol.[4]

Diagram of the Claisen Rearrangement of this compound

Claisen_Rearrangement start This compound intermediate [3,3]-Sigmatropic Rearrangement start->intermediate Heat or Lewis Acid dienone Intermediate Dienone intermediate->dienone tautomerization Tautomerization dienone->tautomerization product 3-Allyl-4-hydroxy-5-ethoxybenzaldehyde tautomerization->product

Caption: The Claisen rearrangement of this compound proceeds via a concerted[1][1]-sigmatropic shift to form a dienone intermediate, which then tautomerizes to the stable phenolic product.

Comparative Analysis of this compound and Alternatives

The efficacy of a synthetic intermediate is best understood through comparison. In this section, we evaluate this compound against its closest structural analog, 4-(allyloxy)-3-methoxybenzaldehyde, and other relevant substituted benzaldehydes.

Head-to-Head Comparison: Ethoxy vs. Methoxy Analogs

The most direct comparison to be made is with 4-(allyloxy)-3-methoxybenzaldehyde. The primary difference lies in the seemingly minor substitution of an ethoxy group for a methoxy group at the 3-position. While electronically similar, this change can have subtle yet significant impacts on the physical properties and reactivity of the molecule.

FeatureThis compound4-(Allyloxy)-3-methoxybenzaldehydeJustification for Comparison
Starting Material 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl vanillin)3-Methoxy-4-hydroxybenzaldehyde (Vanillin)Both are readily available and widely used in the flavor and fragrance industry.[5]
Molecular Weight 206.23 g/mol 192.21 g/mol [6]The ethoxy group adds an additional methylene unit.
Solubility Expected to have slightly higher solubility in nonpolar organic solvents.Soluble in many organic solvents.The longer alkyl chain of the ethoxy group increases lipophilicity.
Claisen Rearrangement Yield Expected to be high, likely comparable to the methoxy analog.92% (Microwave-assisted)[7]The electronic effect of the ethoxy group is very similar to the methoxy group, and therefore, a similar high yield is anticipated for the Claisen rearrangement.
Applications of Rearranged Product Intermediate for pharmaceuticals and flavor/fragrance compounds.[2]Precursor for bioactive molecules and specialty chemicals.[8]The resulting 3-allylphenols are versatile building blocks.

The choice between the ethoxy and methoxy analog will often depend on the desired properties of the final product. For instance, in drug development, the ethoxy group may offer a subtle advantage in terms of metabolic stability or receptor binding compared to a methoxy group.

Broader Alternatives: Other Substituted Benzaldehydes

While the methoxy analog is the most direct competitor, other substituted benzaldehydes can also be considered as alternative starting points for the synthesis of functionalized aromatic compounds.

Alternative IntermediateKey Features & ApplicationsComparison to this compound
Vanillin / Ethyl Vanillin Widely used as flavoring agents. The phenolic hydroxyl allows for further functionalization.[5]These are the precursors to the allyloxy derivatives. Using them directly in a synthetic route would require a different strategy for introducing substituents at the 5-position.
Syringaldehyde Contains two methoxy groups, offering different electronic properties and potential for selective demethylation.Provides a different substitution pattern on the final product. The absence of the allyl group means that the unique chemistry of this functional group is not available.
Protocatechuic Aldehyde Features two hydroxyl groups, allowing for selective protection and functionalization strategies.Offers more flexibility in introducing different ether groups but requires additional protection/deprotection steps compared to the direct use of the allyloxy intermediate.
4-(Benzyloxy)-3-ethoxybenzaldehyde The benzyl ether is a common protecting group for phenols. It can be removed under different conditions than the Claisen rearrangement of the allyl ether.This intermediate is used for protecting the phenol rather than for a rearrangement. It is an alternative when the introduction of an allyl group is not the primary objective.

Experimental Protocols

Synthesis of 4-(Allyloxy)-3-methoxybenzaldehyde

This two-step process starts with the readily available vanillin.

Workflow for the Synthesis and Rearrangement of 4-(Allyloxy)-3-methoxybenzaldehyde

Synthesis_Workflow cluster_synthesis Step 1: Allylation cluster_rearrangement Step 2: Claisen Rearrangement vanillin Vanillin base K2CO3 in Acetone vanillin->base allyl_bromide Allyl Bromide allyl_bromide->base allyloxy_methoxy 4-(Allyloxy)-3-methoxybenzaldehyde base->allyloxy_methoxy Reflux microwave Microwave Irradiation 200 °C, 3h allyloxy_methoxy->microwave solvent NMP solvent->microwave rearranged_product 3-Allyl-4-hydroxy-5-methoxybenzaldehyde microwave->rearranged_product Yield: 92%

Caption: A two-step synthetic workflow for the preparation of 3-allyl-4-hydroxy-5-methoxybenzaldehyde from vanillin.

Protocol for Allylation of Vanillin:

  • To a solution of vanillin (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Add allyl bromide (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 4-(allyloxy)-3-methoxybenzaldehyde by column chromatography on silica gel.

Protocol for Microwave-Assisted Claisen Rearrangement of 4-(Allyloxy)-3-methoxybenzaldehyde: [7]

  • Dissolve 5 g (26 mmol) of 4-(allyloxy)-3-methoxybenzaldehyde in 20 ml of N-methylpyrrolidone (NMP) in a microwave reactor vessel.

  • Irradiate the mixture in a microwave reactor at 200 °C for 3 hours.

  • After cooling, dilute the reaction mixture with water and extract with dichloromethane.

  • Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography (eluent: petroleum ether-ethyl acetate) to obtain 3-allyl-4-hydroxy-5-methoxybenzaldehyde as a white solid (4.6 g, 92% yield).

Proposed Protocol for this compound

Based on the protocol for the methoxy analog, the following procedure is proposed for the synthesis and rearrangement of this compound.

Allylation of Ethyl Vanillin:

  • Follow the same procedure as for vanillin, substituting ethyl vanillin as the starting material.

Microwave-Assisted Claisen Rearrangement:

  • Follow the same microwave-assisted protocol as for the methoxy analog. The reaction is expected to proceed with a similarly high yield.

Conclusion and Future Outlook

This compound stands out as a strategic synthetic intermediate due to its facile conversion into the highly versatile 3-allyl-4-hydroxy-5-ethoxybenzaldehyde via the Claisen rearrangement. While direct comparative experimental data is sparse, a detailed analysis of its close analog, 4-(allyloxy)-3-methoxybenzaldehyde, provides a strong basis for its efficacy. The high-yield microwave-assisted Claisen rearrangement of the methoxy analog suggests a similarly efficient process for the ethoxy derivative, making it an attractive choice for constructing complex molecular architectures.

The choice between this compound and its alternatives will ultimately be guided by the specific goals of the synthesis, including the desired substitution pattern, the need for the unique reactivity of the allyl group, and the potential influence of the ethoxy versus methoxy substituent on the properties of the final product. Further research into the direct comparison of these intermediates in various synthetic applications would be invaluable to the scientific community.

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-(Allyloxy)-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-(Allyloxy)-3-ethoxybenzaldehyde (CAS No. 40663-68-1). As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This document is structured to provide immediate, actionable information grounded in established safety protocols and regulatory standards, ensuring the protection of both laboratory personnel and the environment.

Part 1: Core Hazard Assessment and Rationale for Specialized Disposal

Understanding the inherent risks of a compound is the foundation of its safe management. This compound is not a benign substance; its disposal requires a professional approach due to its specific hazard profile. Mismanagement, such as drain disposal, is not an option.

The primary reasons for this mandated procedure are rooted in its classifications under the Globally Harmonized System (GHS), as detailed in its Safety Data Sheet (SDS).[1][2][3]

  • Human Health Hazards : The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][4] Furthermore, it may trigger an allergic skin reaction, posing a sensitization risk to personnel upon repeated contact.[2][3][5]

  • Environmental Hazards : It is classified as harmful to aquatic life with long-lasting effects.[1][4] This characteristic makes its release into sewer systems or the environment strictly prohibited.

  • Chemical Reactivity : While not acutely reactive, it is incompatible with strong oxidizing agents.[3][6] As an ether, caution regarding potential (though not explicitly documented as high-risk for this specific molecule) long-term peroxide formation upon exposure to air and light is a prudent consideration, aligning with best practices for ether-containing compounds.[7][8][9]

Hazard ClassificationGHS CategoryDescriptionPrimary Sources
Skin IrritationCategory 2Causes skin irritation upon contact.[1]
Eye IrritationCategory 2ACauses serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][4]
Skin SensitizationCategory 1May cause an allergic skin reaction.[2][5]
Acute Aquatic HazardCategory 3Harmful to aquatic life.[1]
Chronic Aquatic HazardCategory 3Harmful to aquatic life with long lasting effects.[1][4]

Part 2: Procedural Guide for Safe Disposal

This section outlines the operational steps for handling, segregating, and disposing of this compound waste. The process begins the moment the substance is deemed waste and concludes with its removal by certified professionals.

Personal Protective Equipment (PPE) Mandate

Before handling the waste container, ensure the following PPE is worn to mitigate exposure risks as outlined by OSHA regulations and SDS recommendations.[3][4][10]

  • Hand Protection : Wear solvent-resistant gloves (e.g., nitrile or polyvinyl alcohol).[11] Change gloves immediately if contamination occurs.

  • Eye/Face Protection : Use chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin and Body Protection : A standard laboratory coat is required. Ensure it is clean and buttoned. For larger quantities or spill cleanup, consider additional protective clothing.

  • Respiratory Protection : All handling of open containers must be performed in a certified chemical fume hood to prevent inhalation of vapors.[4][11]

Step-by-Step Waste Collection Protocol

Proper segregation is critical to prevent dangerous chemical reactions and ensure compliance.[12][13] Never mix incompatible waste streams.[8]

  • Container Selection : Designate a specific, leak-proof, and chemically compatible waste container. A glass bottle with a secure screw cap is recommended.[9] The container must be in good condition, free of cracks or residue on the outside.

  • Labeling : Proper labeling is a regulatory requirement and essential for safety.[12][14] The label must include:

    • The full chemical name: "Waste this compound"

    • The words "Hazardous Waste"

    • Associated Hazard Pictograms (e.g., Exclamation Mark for irritant, Environment)

    • The date waste was first added to the container.

  • Accumulation :

    • Keep the waste container tightly closed except when adding waste.[8][11]

    • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.

    • The SAA must have secondary containment (e.g., a plastic bin) to contain potential leaks.

    • Store away from incompatible materials, particularly strong oxidizing agents, heat, and direct sunlight.[6][8][15]

Spill Management Protocol

Accidental spills must be treated as hazardous waste events.[7]

  • For Small Spills (<100 mL) :

    • Alert personnel in the immediate area.

    • Ensure proper ventilation (fume hood).

    • Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[3][16][17] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbed material using spark-proof tools and place it into a sealable, labeled hazardous waste container.

    • Clean the spill area with soap and water. All cleanup materials (gloves, absorbent pads) must also be disposed of as hazardous waste.[7]

  • For Large Spills (>100 mL) :

    • Evacuate the immediate area.

    • Alert supervisors and contact your institution's Environmental Health & Safety (EHS) office immediately.

    • If safe to do so, remove ignition sources and increase ventilation by opening sashes on fume hoods.

    • Prevent the spill from entering drains.[1][4][17]

    • Do not attempt to clean up a large spill unless you are specifically trained for hazardous waste operations and emergency response (HAZWOPER).[10][16]

Part 3: Final Disposal and Regulatory Framework

The ultimate disposal of this compound is strictly regulated. Adherence to these guidelines is a matter of legal compliance and responsible science.

The Disposal Pathway
  • Prohibited Actions :

    • DO NOT dispose of this chemical down the drain.[3][9] This is a direct violation of environmental safety protocols due to its aquatic toxicity.[1][4]

    • DO NOT allow the chemical to evaporate in a fume hood as a disposal method.[8]

    • DO NOT mix with other waste streams unless compatibility has been confirmed and is part of an established institutional protocol.[9]

  • Mandatory Procedure :

    • All waste containing this compound must be disposed of through a licensed and approved hazardous waste disposal company.[12][18]

    • Contact your institution's EHS department to schedule a waste pickup. They will manage the logistics with the certified contractor.

    • The most common disposal method for this type of organic material is controlled incineration at a permitted facility, which ensures complete destruction and minimizes environmental impact.[14][18]

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for managing this compound from generation to final disposal.

G Disposal Workflow for this compound start Waste Generated decision_type Spill or Routine Waste? start->decision_type assess_spill Assess Spill Size decision_type->assess_spill Spill select_container 1. Select properly vetted, compatible waste container. decision_type->select_container Routine Waste spill_path Spill decision_size <100mL or >100mL? assess_spill->decision_size small_spill Small Spill Procedure: 1. Wear full PPE. 2. Absorb with inert material. 3. Collect in sealed container. 4. Label as hazardous waste. decision_size->small_spill <100mL large_spill Large Spill Procedure: 1. Evacuate area. 2. Alert others & contact EHS. 3. Ventilate if safe. 4. Prevent drain entry. decision_size->large_spill >100mL contact_ehs Contact EHS for Pickup small_spill->contact_ehs large_spill->contact_ehs routine_path Routine Waste label_container 2. Label container with full chemical name, date, and hazard pictograms. select_container->label_container store_waste 3. Store in designated Satellite Accumulation Area (SAA) with secondary containment. label_container->store_waste store_waste->contact_ehs end Disposal via Licensed Hazardous Waste Contractor contact_ehs->end

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Allyloxy)-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Synthesized Hazard Profile: An Evidence-Based Assessment

4-(Allyloxy)-3-ethoxybenzaldehyde belongs to the family of substituted aromatic aldehydes. Compounds in this class consistently exhibit a specific set of hazards. Based on data from analogous chemicals, we can anticipate a similar hazard profile for this reagent.[1][2][3]

Anticipated GHS Hazard Statements:

  • H302: Harmful if swallowed. Ingestion can lead to adverse health effects.[1]

  • H315: Causes skin irritation. Direct contact with the skin is likely to cause redness, itching, or inflammation.[2][3]

  • H317: May cause an allergic skin reaction. Repeated exposure may lead to skin sensitization, causing a more severe reaction upon subsequent contact.[1][4]

  • H319: Causes serious eye irritation. Contact with the eyes can result in significant and potentially painful irritation.[1][2][3]

  • H335: May cause respiratory irritation. Inhalation of dust, mists, or vapors can irritate the respiratory tract.[1][2][3]

This synthesized profile forms the logical basis for the stringent PPE and handling protocols that follow. Every recommendation is designed to mitigate these specific, well-documented risks.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static checklist but a dynamic response to the experimental context. The following protocols represent the baseline for safe handling, which must be escalated based on the scale and specific manipulations of your procedure.

Eye and Face Protection

The potential for serious eye irritation from this class of chemicals makes robust eye protection non-negotiable.[3]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with permanently affixed side shields are mandatory for all work with or near the chemical.[5]

  • Splash Hazard Escalation: When handling stock solutions or any quantity of liquid where a splash is possible, upgrade to chemical splash goggles.[5]

  • High-Risk Operations: For procedures involving larger volumes (>100 mL), heating, or potential for energetic reactions, a face shield must be worn in addition to safety goggles to protect the entire face.[5][6]

Hand Protection

Aromatic aldehydes can cause skin irritation and may lead to sensitization.[1][2] Therefore, selecting the correct gloves is critical for preventing direct contact.

  • Recommended Material: Nitrile or neoprene gloves are recommended for handling aromatic aldehydes.[7] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times if prolonged contact is anticipated.[6]

  • Protocol for Use:

    • Inspect Before Use: Always check gloves for any signs of degradation, pinholes, or tears before donning.

    • Double Gloving: For handling concentrated solutions or during large-scale transfers, consider wearing a second pair of nitrile gloves. This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.[5]

    • Immediate Removal: If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact. Wash hands thoroughly with soap and water before donning a new glove.

Body Protection

Protecting skin from accidental contact is a fundamental aspect of laboratory safety.

  • Laboratory Coat: A flame-resistant (FR) or 100% cotton lab coat, fully buttoned, is required at all times.[6]

  • Appropriate Attire: Full-length pants and closed-toe, closed-heel shoes are mandatory.[5] Fabrics such as polyester or acrylics should be avoided as they can melt and adhere to the skin in the event of a fire.[6]

Respiratory Protection

Given the potential for respiratory irritation, engineering controls are the primary method of protection.[8]

  • Primary Control: All handling of this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood.

  • When a Respirator is Required: If engineering controls are insufficient or unavailable, or during a large spill cleanup where vapor or aerosol concentrations may be high, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum requirement.[6] All respirator use requires prior medical clearance, fit-testing, and training under your institution's respiratory protection program.

Operational and Disposal Plans

A safe experiment begins before the chemical is handled and ends only after all waste is properly managed.

Step-by-Step Handling Workflow
  • Preparation: Before starting, confirm the location of the nearest safety shower and eyewash station. Ensure the chemical fume hood is functioning correctly.

  • Donning PPE: Put on PPE in the following order: lab coat, safety glasses/goggles, and then gloves.

  • Handling: Perform all manipulations within the fume hood sash, set at the appropriate height. Use spatulas and glassware appropriate for the quantities being handled to minimize the risk of spills.

  • Decontamination: After handling, decontaminate any surfaces with an appropriate solvent and wipe clean.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination: remove gloves first, followed by the lab coat, and finally eye protection.

  • Hygiene: Wash hands thoroughly with soap and water immediately after work is complete.[3]

Spill Management

For a small, manageable spill inside a fume hood:

  • Alert personnel in the immediate area.

  • Ensure your PPE is intact and appropriate. If necessary, don additional protective gear.

  • Contain the spill using an inert absorbent material like vermiculite or sand.

  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.[9]

  • Clean the spill area thoroughly.

Disposal Plan

Under no circumstances should this chemical or its containers be disposed of in the standard trash or down the drain.[10]

  • Chemical Waste: Unused this compound and any solutions containing it must be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and weighing papers, must also be disposed of as hazardous chemical waste.[2]

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.[2][10]

Data Presentation and Visualization

Table 1: PPE Requirements by Operational Scenario
ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing <1g (Solid) Safety Glasses (Side Shields)Single Pair Nitrile GlovesLab CoatNot required (in fume hood)
Preparing Stock Solution Chemical Splash GogglesDouble Pair Nitrile GlovesLab CoatNot required (in fume hood)
Large-Scale Reaction (>50g) Goggles & Face ShieldDouble Pair Nitrile GlovesLab Coat or ApronRequired if not in fume hood
Spill Cleanup Goggles & Face ShieldHeavy-duty Nitrile GlovesChemical Resistant ApronNIOSH-approved respirator
Diagram 1: PPE Selection Workflow

PPE Selection Workflow for this compound cluster_start Start: Task Assessment cluster_ppe Minimum Required PPE cluster_decisions Risk Escalation cluster_upgrades Upgraded PPE start Begin Task (e.g., Weighing, Transfer) min_ppe Lab Coat Long Pants Closed-Toe Shoes Nitrile Gloves Safety Glasses (Side Shields) start->min_ppe Always wear minimum q_splash Is there a significant splash risk? min_ppe->q_splash q_aerosol Risk of aerosol/vapor generation outside hood? q_splash->q_aerosol No upgrade_eye Upgrade to: Chemical Goggles + Face Shield q_splash->upgrade_eye Yes upgrade_resp Add: NIOSH-Approved Respirator q_aerosol->upgrade_resp Yes end_node Proceed with Task q_aerosol->end_node No upgrade_eye->q_aerosol upgrade_resp->end_node

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.